Syk-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[4-[(dimethylamino)methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-N,1-dimethylindazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c1-13-14(11-28(3)4)12-30(26-13)18-8-9-23-21(25-18)24-15-6-7-17-16(10-15)19(20(31)22-2)27-29(17)5/h6-10,12H,11H2,1-5H3,(H,22,31)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQUCOVJRJRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C)C2=NC(=NC=C2)NC3=CC4=C(C=C3)N(N=C4C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Syk-IN-4: A Technical Guide to its Mechanism of Action in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways of a multitude of immune cells. Its activation downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs) initiates a cascade of signaling events essential for immune cell activation, proliferation, and inflammatory responses. Consequently, Syk has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. Syk-IN-4 is a potent and selective inhibitor of Syk, and this document provides an in-depth technical guide to its mechanism of action in key immune cell populations. We will explore the core signaling pathways modulated by this compound, present quantitative data on its activity, and provide detailed protocols for essential in vitro experiments to characterize its effects.
Introduction to Spleen Tyrosine Kinase (Syk)
Syk is a 72 kDa protein predominantly expressed in hematopoietic cells, including B cells, mast cells, macrophages, neutrophils, and dendritic cells. It is a key mediator of immunoreceptor signaling, which is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptor-associated chains. Syk possesses two tandem SH2 domains that bind to phosphorylated ITAMs, leading to a conformational change and the activation of its C-terminal kinase domain. Activated Syk then phosphorylates a plethora of downstream substrates, including adaptor proteins and enzymes, thereby propagating the signaling cascade.
This compound: A Potent and Selective Syk Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against Syk kinase. The primary mechanism of action for Syk inhibitors like this compound involves competitive binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and halting downstream signaling.
Quantitative Data for this compound and Representative Syk Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized, selective Syk inhibitors to provide a comparative landscape.
| Compound | Assay Type | Target | IC50 / EC50 / Ki | Reference |
| This compound | Biochemical Assay | Syk | 0.31 nM (IC50) | |
| This compound | Cell-based Proliferation Assay | SUDHL-4 (B-cell lymphoma) | 0.24 µM (GI50) | |
| This compound | Cell-based Proliferation Assay | T cells | 2.6 µM (GI50) | |
| R112 | Biochemical Assay | Syk | 96 nM (Ki) | |
| R112 | Mast Cell Degranulation (Tryptase) | Human Mast Cells | 353 nM (EC50) | |
| R112 | Basophil Degranulation (Histamine) | Human Basophils | 280 nM (EC50) | |
| PRT318 | Biochemical Assay | Syk | 3 nM (IC50) | |
| P505-15 | Biochemical Assay | Syk | 6 nM (IC50) |
Note: Data for R112, PRT318, and P505-15 are included as representative examples of selective Syk inhibitors. Further studies are required to generate a comprehensive profile for this compound.
Mechanism of Action in Key Immune Cells
B Lymphocytes
In B cells, Syk is essential for signal transduction downstream of the B-cell receptor (BCR). BCR engagement by an antigen triggers the phosphorylation of ITAMs in the associated CD79a and CD79b chains, leading to the recruitment and activation of Syk. Activated Syk then initiates multiple downstream signaling pathways, including the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways, which are crucial for B cell activation, proliferation, differentiation, and antibody production.
This compound, by inhibiting Syk, is expected to block these BCR-mediated signaling events, leading to a reduction in B cell activation and proliferation.
Mast Cells
In mast cells, the aggregation of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes leads to the phosphorylation of ITAMs in the receptor's β and γ chains. This recruits and activates Syk, which is a critical step for mast cell degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, as well as the production of various cytokines.
By inhibiting Syk, this compound is anticipated to prevent FcεRI-mediated mast cell activation, thereby reducing the release of allergic and inflammatory mediators.
Macrophages
In macrophages, Syk is involved in signaling from various receptors, including Fcγ receptors and Toll-like receptors (TLRs), such as TLR4. Syk activation in macrophages can lead to the production of pro-inflammatory cytokines like TNF-α and IL-6, and plays a role in phagocytosis. The engagement of these receptors initiates signaling cascades that often involve the activation of transcription factors such as NF-κB.
This compound is expected to modulate these inflammatory responses in macrophages by inhibiting Syk-dependent signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound in immune cells.
In Vitro Syk Kinase Assay
This assay directly measures the inhibitory activity of this compound on the enzymatic function of Syk.
-
Objective: To determine the IC50 of this compound against recombinant Syk kinase.
-
Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the kinase activity.
-
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the Syk enzyme, Syk substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
Mast Cell Degranulation Assay
This assay measures the effect of this compound on the release of β-hexosaminidase, a marker of mast cell degranulation.
-
Objective: To determine the EC50 of this compound for the inhibition of IgE-mediated mast cell degranulation.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells are a common model for mast cells.
-
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (e.g., Tyrode's buffer with 0.1% Triton X-100)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
-
Procedure:
-
Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with DNP-BSA for 30 minutes at 37°C to induce degranulation.
-
Collect the supernatant. To measure the total β-hexosaminidase release, lyse a set of control cells with lysis buffer.
-
Transfer the supernatant and cell lysates to a new 96-well plate.
-
Add the pNAG substrate and incubate at 37°C for 1-2 hours.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release and determine the EC50 of this compound.
-
B Cell Activation Assay by Flow Cytometry
This assay assesses the effect of this compound on the expression of B cell activation markers.
-
Objective: To evaluate the ability of this compound to inhibit BCR-induced B cell activation.
-
Cells: Primary B cells isolated from peripheral blood or spleen.
-
Materials:
-
Isolated primary B cells
-
Anti-IgM F(ab')2 fragments (for BCR cross-linking)
-
This compound
-
Fluorochrome-conjugated antibodies against B cell activation markers (e.g., CD69, CD86)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Isolate primary B cells using standard methods (e.g., magnetic bead separation).
-
Pre-incubate the B cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with anti-IgM F(ab')2 fragments for 24-48 hours.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD86.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of activated B cells (CD69+ and/or CD86+) and the effect of this compound.
-
Western Blot for Phosphorylated Syk
This assay directly visualizes the inhibition of Syk phosphorylation by this compound in a cellular context.
-
Objective: To confirm that this compound inhibits the autophosphorylation of Syk in immune cells.
-
Cells: A suitable immune cell line (e.g., Ramos B cells, RBL-2H3 mast cells) or primary immune cells.
-
Materials:
-
Immune cells
-
Stimulant (e.g., anti-IgM for B cells, anti-IgE/antigen for mast cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Pre-incubate the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Syk antibody as a loading control.
-
Conclusion
This compound is a potent inhibitor of Spleen Tyrosine Kinase, a central player in immune cell signaling. Its mechanism of action involves the direct inhibition of Syk's kinase activity, leading to the suppression of downstream signaling pathways that are critical for the activation and function of B cells, mast cells, macrophages, and other immune cells. The experimental protocols outlined in this guide provide a robust framework for the in-depth characterization of this compound and other Syk inhibitors, facilitating further research and development in the field of immunology and drug discovery. The continued investigation into the precise molecular interactions and cellular consequences of Syk inhibition will be pivotal in harnessing the full therapeutic potential of this important class of inhibitors.
The Core of Immune Cell Communication: A Technical Guide to the Spleen Tyrosine Kinase (Syk) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within hematopoietic cells. As a crucial mediator of immunoreceptor signaling, Syk is integral to both adaptive and innate immunity. Its involvement in a wide array of cellular processes, including proliferation, differentiation, and phagocytosis, has made it a significant target for therapeutic intervention in various diseases, from autoimmune disorders to hematological malignancies. This technical guide provides an in-depth exploration of the Syk signaling pathway, its activation, downstream effectors, and the experimental methodologies used to investigate its function.
The Syk Signaling Cascade: An Overview
Syk is a 72 kDa protein characterized by two N-terminal Src homology 2 (SH2) domains and a C-terminal kinase domain. These domains are connected by linker regions that are critical for the regulation of Syk's catalytic activity. The canonical activation of Syk is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors.
Upon ligand binding and receptor clustering, Src-family kinases phosphorylate the tyrosine residues within the ITAMs. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the cell membrane and a subsequent conformational change that relieves autoinhibition. Full activation of Syk is then achieved through a combination of trans-phosphorylation by Src-family kinases and autophosphorylation. Once activated, Syk phosphorylates a multitude of downstream substrates, propagating the signal and eliciting a range of cellular responses.
Mechanism of Syk Activation
The activation of Spleen Tyrosine Kinase (Syk) is a tightly regulated, multi-step process that ensures a precise and robust cellular response upon immunoreceptor engagement. This process involves conformational changes, recruitment to the plasma membrane, and a series of phosphorylation events. Two primary models have been proposed to describe the specifics of Syk activation: the "OR-gate" model and a sequential activation model.
The "OR-gate" model suggests that Syk can be fully activated by either binding to a dually phosphorylated ITAM (ppITAM) or by autophosphorylation, with each event being sufficient for activation.[1][2] In contrast, the sequential activation model posits that ppITAM binding primes Syk for subsequent phosphorylation by a Src-family kinase, such as LYN, which is necessary for its full activation.[2]
The activation cascade can be broken down into the following key steps:
-
Receptor Clustering and ITAM Phosphorylation: The process begins with the binding of a ligand to its cognate immunoreceptor, leading to receptor clustering. This brings receptor-associated Src-family kinases into close proximity with the ITAMs in the receptor's cytoplasmic tail, resulting in the phosphorylation of the two tyrosine residues within each ITAM.
-
Syk Recruitment: The now dually phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of Syk. This interaction recruits Syk from the cytoplasm to the plasma membrane.
-
Conformational Change and Initial Activation: The binding of the SH2 domains to the ppITAM induces a conformational change in Syk, which is thought to relieve an autoinhibitory interaction between the linker regions and the kinase domain. This leads to a partial activation of Syk's catalytic activity.
-
Full Activation via Phosphorylation: Full enzymatic activity is achieved through the phosphorylation of key tyrosine residues in the activation loop of the kinase domain. This can be accomplished through trans-phosphorylation by Src-family kinases and/or by the autophosphorylation of one Syk molecule by another.
Downstream Signaling Pathways
Activated Syk acts as a central hub, phosphorylating a diverse array of downstream adapter proteins and enzymes, thereby initiating multiple signaling cascades. These pathways ultimately orchestrate a variety of cellular functions, from cell proliferation and survival to inflammation and phagocytosis.
Key downstream effectors and pathways include:
-
Phospholipase C gamma (PLCγ): Syk directly phosphorylates and activates PLCγ1 and PLCγ2. Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K): Syk can activate the PI3K pathway, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which is a key regulator of cell survival and metabolism.
-
Vav Family Guanine Nucleotide Exchange Factors (GEFs): Syk phosphorylates and activates Vav proteins, which are GEFs for Rho family GTPases, including Rac1, RhoA, and Cdc42. These GTPases are critical regulators of the actin cytoskeleton, controlling processes such as cell migration, adhesion, and phagocytosis.
-
Adapter Proteins (SLP-76, SLP-65/BLNK): Syk phosphorylates the adapter proteins SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and B-cell linker protein (BLNK, also known as SLP-65). These phosphorylated adapters serve as scaffolds to recruit a variety of signaling molecules, forming a "signalosome" that integrates and propagates downstream signals.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Syk activation can lead to the activation of the MAPK cascades, including the ERK, JNK, and p38 pathways. These pathways regulate gene expression and are involved in cell proliferation, differentiation, and stress responses.
-
CARD9/BCL10/MALT1 (CBM) Complex: In innate immune cells, Syk can activate the CBM complex, leading to the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.
Quantitative Data on Syk Activity and Inhibition
The study of Syk signaling often involves quantitative measurements of its enzymatic activity and the efficacy of its inhibitors. This data is crucial for understanding the potency of potential therapeutic compounds and for dissecting the kinetics of the signaling pathway.
Michaelis-Menten Constants for Syk
The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.[3] The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Substrate | Km (µM) | kcat (s⁻¹) |
| ATP | 14 | N/A |
| Y7 (peptide substrate) | 57 | 396 |
| Table 1: Michaelis-Menten constants for recombinant Syk enzyme. Data from a study using a Sox-based fluorescence assay.[4] |
In Vitro Inhibition of Syk Kinase Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.
| Inhibitor | IC50 (nM) |
| TAK-659 | 3.2 |
| Cerdulatinib (PRT062070) | 32 |
| Lanraplenib | 9.5 |
| SRX3207 | 39.9 |
| Tamatinib | 41.0 |
| Staurosporine | 1.08 |
| Table 2: IC50 values of various inhibitors against Syk.[2][5] |
Experimental Protocols
The investigation of the Syk signaling pathway relies on a variety of well-established molecular and cellular biology techniques. Below are representative protocols for key experiments.
In Vitro Syk Kinase Assay
This protocol is designed to measure the enzymatic activity of purified Syk and to assess the potency of inhibitors.
Materials:
-
Purified recombinant Syk enzyme
-
Syk kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (e.g., 10 mM stock)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1 peptide)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, non-binding 384-well plates
Procedure:
-
Prepare Reagents: Dilute the Syk enzyme, substrate, ATP, and test inhibitors to their final desired concentrations in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or DMSO (vehicle control).
-
Add 2 µL of the diluted Syk enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate for 60 minutes at 27°C.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Immunoprecipitation of Syk from B-Cells
This protocol describes the isolation of Syk from B-cell lysates to study its phosphorylation status or associated proteins.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgM antibody)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Syk antibody
-
Protein A/G agarose beads
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Stimulation: Culture B-cells to the desired density. Stimulate the cells with anti-IgM antibody for the desired time to activate the BCR pathway.
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells by resuspending the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Immunoprecipitation: Transfer the supernatant to a new tube. Add the anti-Syk antibody and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with cold lysis buffer.
-
Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
The eluate is now ready for analysis by Western blotting.
Western Blotting for Phosphorylated Syk
This protocol is used to detect the phosphorylation of Syk at specific tyrosine residues, a hallmark of its activation.
Materials:
-
Immunoprecipitated Syk samples or whole-cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (specific to the phosphorylation site of interest) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the proteins in the samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an anti-total-Syk antibody to confirm equal loading of the protein.
Conclusion
The Spleen Tyrosine Kinase signaling pathway is a complex and highly regulated system that is fundamental to the function of the immune system. A thorough understanding of its activation mechanism, downstream effectors, and the quantitative aspects of its activity is essential for researchers in immunology and for professionals involved in the development of novel therapeutics targeting this critical kinase. The experimental protocols outlined in this guide provide a foundation for the investigation of Syk's role in health and disease.
References
In-Depth Technical Guide: Syk-IN-4 for Hematological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (Syk) has emerged as a critical signaling node in various hematological malignancies, playing a pivotal role in B-cell receptor (BCR) signaling and tumor cell survival.[1][2] This has led to the development of potent and selective Syk inhibitors as promising therapeutic agents. This technical guide provides a comprehensive overview of Syk-IN-4, a potent and selective inhibitor of Syk, for its application in hematological cancer research. We delve into its mechanism of action, present key in vitro and in vivo data, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Syk inhibition in lymphomas, leukemias, and other hematological cancers.
Introduction to Syk as a Target in Hematological Cancers
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1] In normal B-cells, Syk is activated upon antigen binding to the BCR, initiating a signaling cascade that leads to B-cell proliferation, differentiation, and survival. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and various types of non-Hodgkin lymphoma (NHL), tumor cells are dependent on constitutive BCR signaling for their growth and survival.[1][2] This renders Syk a highly attractive therapeutic target. Inhibition of Syk can disrupt these pro-survival signals, leading to apoptosis and a reduction in tumor burden. Several Syk inhibitors have been investigated in clinical trials and have shown promising results in patients with hematological malignancies.[1]
This compound: A Potent and Selective Syk Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against Syk. Its chemical structure is based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain. This prevents the phosphorylation of Syk's downstream substrates, thereby blocking the propagation of signals originating from the B-cell receptor and other Syk-dependent pathways. This disruption of signaling ultimately leads to the induction of apoptosis in susceptible hematological cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
| Parameter | Value |
| Syk IC50 | Data not available |
| Kinase Selectivity Profile | Data not available |
Table 1: In Vitro Potency and Selectivity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A comprehensive kinase selectivity profile is crucial to understand the off-target effects of the inhibitor.
| Cell Line | Cancer Type | GI50 Value |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | Data not available |
| T-cells | Normal Lymphocytes (Control) | Data not available |
Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
| Species | Route of Administration | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | Oral | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Properties of this compound. These parameters are essential for designing in vivo efficacy and toxicology studies.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit |
| Lymphoma | Xenograft | Data not available | Data not available | Data not available |
| Leukemia | Xenograft | Data not available | Data not available | Data not available |
Table 4: In Vivo Efficacy of this compound in Hematological Cancer Models. This data is critical for evaluating the therapeutic potential of the inhibitor in a preclinical setting.
Signaling Pathways and Experimental Workflows
Visual representations of the Syk signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the research methodologies.
Caption: Syk Signaling Pathway in B-cells.
Caption: General Kinase Assay Workflow.
Experimental Protocols
Detailed protocols for key experiments are provided to ensure reproducibility and consistency in research findings.
Syk Kinase Activity Assay (HTRF®)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a common method for determining kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
KinEASE™ TK Substrate-biotin
-
HTRF® KinEASE™ STK S1 Kit (contains Eu3+-cryptate labeled antibody and Streptavidin-XL665)
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the Syk enzyme and TK Substrate-biotin to their final desired concentrations in the assay buffer. An optimal enzyme concentration should be determined empirically to achieve a good signal-to-background ratio.[3][4]
-
Reaction Setup:
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the diluted Syk enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of the ATP/substrate mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for Syk.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF® detection mix (Eu3+-cryptate antibody and Streptavidin-XL665 diluted in detection buffer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (SUDHL-4)
This protocol describes how to measure the anti-proliferative effect of this compound on the SUDHL-4 human diffuse large B-cell lymphoma cell line.
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5][6]
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well flat-bottom cell culture plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding:
-
Harvest SUDHL-4 cells in their logarithmic growth phase.
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 value.
Synthesis of this compound (General Strategy)
The synthesis of this compound, with its 7H-pyrrolo[2,3-d]pyrimidine core, likely follows established synthetic routes for this class of compounds. A general, plausible synthetic strategy is outlined below, based on the synthesis of similar kinase inhibitors.[7][8][9][10]
Caption: General Synthetic Strategy for this compound.
A common approach involves the construction of the substituted 7H-pyrrolo[2,3-d]pyrimidine core, followed by functionalization at key positions to introduce the necessary pharmacophoric elements for potent and selective Syk inhibition. This often involves cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce aryl or amino groups, followed by the elaboration of a side chain to enhance binding affinity and pharmacokinetic properties.
Conclusion
This compound represents a valuable tool for the preclinical investigation of Syk's role in hematological malignancies. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of Syk inhibition in various cancer models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel treatment strategies for patients with hematological cancers. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile across different species, and its safety profile.
References
- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Syk kinase as a therapeutic target in leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. SU-DHL-4 Cells [cytion.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Novel Syk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (Syk) has emerged as a critical regulator of signal transduction pathways in a variety of immune cells, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[][2] This non-receptor tyrosine kinase plays a pivotal role in mediating signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[3][4] Consequently, the inhibition of Syk presents a promising strategy to modulate aberrant immune responses. This technical guide provides a comprehensive overview of the discovery and development of novel Syk inhibitors, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and logical processes.
The Syk Signaling Pathway
Syk is a central node in the signaling cascades of various hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[5] Its activation is typically initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptor chains by Src-family kinases.[6][7] Syk, with its two N-terminal SH2 domains, binds to these phosphorylated ITAMs, leading to a conformational change and its subsequent activation through autophosphorylation.[8][9]
Once activated, Syk phosphorylates a host of downstream adaptor proteins and enzymes, triggering multiple signaling cascades. These include the PI3K/AKT pathway, the RAS/MAPK pathway, and the PLCγ-mediated pathway, which leads to calcium mobilization and NF-κB activation.[3][10] Collectively, these events orchestrate diverse cellular responses such as proliferation, differentiation, cytokine production, and phagocytosis.[4][5]
Syk Signaling Cascade Overview
Novel Syk Inhibitors: A Quantitative Overview
The development of small molecule inhibitors targeting Syk has been an active area of research. These inhibitors are typically ATP-competitive, binding to the kinase domain of Syk and preventing its catalytic activity.[4] Fostamatinib, a prodrug of the active metabolite R406, is the first and only Syk inhibitor to receive FDA approval for the treatment of chronic immune thrombocytopenia (ITP).[11][12] Several other promising candidates are in various stages of clinical development.
The following table summarizes the in vitro potency of several key Syk inhibitors against the Syk enzyme.
| Inhibitor | Active Metabolite | Target(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| Fostamatinib | R406 | Syk, FLT3, Lyn, Lck | 41 | 30 | [5][8] |
| Entospletinib | - | Syk | - | - | [13] |
| Lanraplenib | - | Syk | 9.5 | - | [5] |
| Sovleplenib | - | Syk | 25 | - | [5] |
| PRT-060318 | - | Syk | 4 | - | [5] |
| Syk Inhibitor II | - | Syk | 41 | - | [5] |
Note: IC50 and Ki values can vary depending on the assay conditions.
The clinical landscape for Syk inhibitors is evolving, with several agents being investigated for a multitude of indications.
| Drug | Highest Development Phase | Selected Indications | Key Clinical Findings | Reference(s) |
| Fostamatinib | Approved | Chronic Immune Thrombocytopenia (ITP) | Approved for adults with chronic ITP who have had an insufficient response to a previous treatment.[12][14] | [12][15] |
| Phase 3 | Warm Autoimmune Hemolytic Anemia (wAIHA), COVID-19 | Ongoing studies to evaluate efficacy in these conditions.[16] | [15][16] | |
| Entospletinib | Phase 3 | Acute Myeloid Leukemia (AML) | Being evaluated in combination with chemotherapy in newly diagnosed NPM1-mutated AML.[17][18] | [17][19] |
| Phase 2 | Chronic Lymphocytic Leukemia (CLL) | Demonstrated a 61.0% objective response rate in relapsed or refractory CLL.[13] | [13] | |
| Phase 2 | Diffuse Large B-cell Lymphoma (DLBCL) | Showed limited activity as a monotherapy.[20] | [20] | |
| Lanraplenib | Phase 2 | Lupus Nephritis, Rheumatoid Arthritis, Sjogren's Syndrome | Under investigation for various autoimmune diseases.[21][22] | [23][24] |
| Cevidoplenib | Phase 2 | Immune Thrombocytopenia (ITP) | Successfully completed Phase 2 for chronic ITP; granted Orphan Drug Designation by the FDA.[25][26][27] | [25][28][29] |
| Sovleplenib | Phase 3 | Immune Thrombocytopenia (ITP) | Phase 3 study initiated to evaluate efficacy and safety in adults with primary ITP.[11][12] | [11][30] |
Experimental Protocols
The evaluation of novel Syk inhibitors relies on a cascade of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
This assay quantifies the enzymatic activity of Syk by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the Syk kinase reaction is performed, where Syk phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[31]
Materials:
-
SYK Kinase Enzyme System (e.g., Promega V3801)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor compounds
-
96-well white plates
-
Microplate luminometer
Procedure:
-
Reagent Preparation: Prepare 2X Kinase Reaction Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT). Prepare the ATP/Substrate solution in 1X Kinase Reaction Buffer.
-
Compound Plating: Dispense 1 µl of test inhibitor at various concentrations (in DMSO) or DMSO vehicle control into the wells of a 96-well plate.
-
Enzyme Addition: Add 2 µl of diluted Syk enzyme to each well.
-
Reaction Initiation: Add 2 µl of the ATP/Substrate mix to initiate the reaction. The final reaction volume is 5 µl.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the ability of a Syk inhibitor to block the activation of basophils, a key event in allergic responses mediated by the FcεRI receptor, which signals through Syk.
Principle: Basophil activation in response to an allergen (e.g., anti-IgE) leads to the upregulation of surface markers such as CD63. This can be quantified by flow cytometry. A potent Syk inhibitor will prevent this upregulation.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood
-
Anti-IgE antibody (or specific allergen)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD63-PE, anti-IgE-FITC)
-
Test inhibitor compounds
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs via density gradient centrifugation or use heparinized whole blood.
-
Compound Incubation: Pre-incubate the cells (e.g., 1x10⁶ PBMCs/well) with various concentrations of the Syk inhibitor or vehicle control for 30 minutes at 37°C.
-
Cell Stimulation: Add the stimulating agent (e.g., anti-IgE antibody) to the wells and incubate for 30 minutes at 37°C. Include an unstimulated control.
-
Staining: Stop the reaction by placing the plate on ice. Add the fluorescently labeled antibodies (e.g., anti-CD63-PE) and incubate for 30 minutes on ice in the dark.
-
Lysis/Wash: If using whole blood, perform red blood cell lysis. Wash the cells with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the basophil population (e.g., IgE-positive cells). Determine the percentage of CD63-positive basophils for each condition. Calculate the IC50 of the inhibitor based on the reduction in CD63 expression.
The CIA model is a widely used preclinical model for rheumatoid arthritis, where Syk plays a crucial pathogenic role.
Procedure Outline:
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: Once arthritis becomes evident (typically around day 25-28), mice are randomized into treatment groups. The Syk inhibitor or vehicle is administered orally on a daily basis.
-
Assessment: Mice are monitored daily for clinical signs of arthritis using a scoring system based on paw swelling and erythema. Body weight is also recorded.
-
Endpoint Analysis: At the end of the study, paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure cytokine levels and anti-collagen antibody titers.
Workflow for Syk Inhibitor Discovery and Development
The path from a therapeutic concept to an approved drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of a novel Syk inhibitor.
Syk Inhibitor Development Pipeline
Conclusion
Spleen Tyrosine Kinase remains a highly validated and attractive target for therapeutic intervention in a variety of immune-mediated diseases. The approval of fostamatinib has paved the way for a new class of immunomodulatory agents. The ongoing clinical development of second-generation, more selective Syk inhibitors like entospletinib, lanraplenib, cevidoplenib, and sovleplenib holds significant promise for improved efficacy and safety profiles.[11][16][19][23] The continued exploration of Syk biology, coupled with innovative medicinal chemistry and robust preclinical and clinical evaluation, will be crucial in realizing the full therapeutic potential of targeting this key signaling kinase. The challenges lie in optimizing selectivity to minimize off-target effects and identifying the patient populations most likely to benefit from these targeted therapies.[32]
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 12. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fostamatinib - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. ashpublications.org [ashpublications.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Entospletinib - Wikipedia [en.wikipedia.org]
- 20. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Lanraplenib - Ignota Labs - AdisInsight [adisinsight.springer.com]
- 23. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cevidoplenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 26. biopharmaapac.com [biopharmaapac.com]
- 27. FDA Grants Orphan Drug Designation to Cevidoplenib for ITP [prnewswire.com]
- 28. Oscotec to test cevidoplenib as 1st-line ITP drug through investigator-led trial < Bio < Article - KBR [koreabiomed.com]
- 29. GENOSCO [genosco.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. promega.com [promega.com]
- 32. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Syk-IN-4 as a Chemical Probe for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Syk-IN-4, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, as a chemical probe for in vivo studies. This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in preclinical research.
Introduction to this compound
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells.[1] Syk is a key mediator of signaling from various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors, making it a critical component of both innate and adaptive immunity.[2][3][4][5][6][7][8] Dysregulation of Syk signaling is implicated in various autoimmune diseases, inflammatory disorders, and hematological malignancies, positioning Syk as a significant therapeutic target.[9][10][11]
This compound has emerged as a potent and selective chemical probe with favorable properties for in vivo applications, including oral bioavailability.[12][13][14] This guide serves to consolidate the available technical information on this compound to support its application in animal models for target validation and mechanistic studies.
Mechanism of Action and Signaling Pathway
Syk is activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, ITAMs are phosphorylated by Src-family kinases, creating docking sites for the tandem SH2 domains of Syk. This recruitment to the plasma membrane leads to a conformational change and subsequent autophosphorylation and activation of Syk.[2]
Activated Syk then phosphorylates a range of downstream effector molecules, initiating multiple signaling cascades. These include:
-
Phospholipase C gamma (PLCγ): Leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[9]
-
Vav family proteins: Guanine nucleotide exchange factors (GEFs) for Rho family GTPases, which are involved in cytoskeletal reorganization.
-
SLP-76 and SLP-65 (BLNK): Adaptor proteins that recruit other signaling molecules to form a larger signaling complex.[2]
-
Bruton's tyrosine kinase (Btk): Another key kinase in B-cell signaling.[7]
These pathways ultimately culminate in the activation of transcription factors such as NF-κB, NFAT, and AP-1, leading to the expression of genes involved in inflammation, immune cell activation, proliferation, and survival.[2][4]
This compound, as an ATP-competitive inhibitor, binds to the kinase domain of Syk, preventing its catalytic activity and the subsequent phosphorylation of its downstream targets, thereby blocking these signaling cascades.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound based on available data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes | Reference |
| Syk IC50 | 0.31 nM | - | Potent enzymatic inhibition. | [12][13][14] |
| hERG IC50 | 3.0 µM | Human | Indicates potential for off-target cardiac ion channel effects at higher concentrations. | [12][13][14] |
| SUDHL-4 GI50 | 0.24 µM | Human | Growth inhibition in a B-cell lymphoma cell line. | [12][13][14] |
| T-cell Proliferation GI50 | 2.6 µM | Human | Growth inhibition of T-cells. | [12][13][14] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Dose | Notes | Reference |
| Oral Bioavailability (F) | 60% | Oral (p.o.) | 1 mg/kg | Moderate oral bioavailability. | [12][13][14] |
| Plasma Clearance (CL) | 151 mL/min/kg | Intravenous (i.v.) | 0.5 mg/kg | High plasma clearance. | [12][13][14] |
| Volume of Distribution (Vd) | 1.0 L/kg | Intravenous (i.v.) | 0.5 mg/kg | Large volume of distribution. | [12][13][14] |
Note: As of the last update, specific in vivo efficacy data for this compound in animal models of disease has not been identified in publicly available literature. The provided pharmacokinetic data is based on studies in healthy male Hans Wistar rats.
Experimental Protocols for In Vivo Studies
While specific published in vivo studies using this compound are not yet available, this section provides detailed, representative protocols for its use as a chemical probe in animal models, based on its known properties and established methods for other Syk inhibitors.
In Vivo Formulation of this compound
Proper formulation is critical for achieving desired exposure levels in vivo. The following are recommended protocols for preparing this compound for administration.
Protocol 1: Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Clear Solution)
This formulation is suitable when a clear solution is required.
-
Components:
-
DMSO (10%)
-
PEG300 (40%)
-
Tween-80 (5%)
-
Saline (45%)
-
-
Procedure:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly until clear.
-
Add Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Add saline to the final volume and mix thoroughly.
-
Prepare fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[12]
-
Protocol 2: Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Suspension)
This formulation can be used for delivering a higher dose as a suspension.
-
Components:
-
DMSO (10%)
-
20% SBE-β-CD in Saline (90%)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add the DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly. Use of a sonicator is recommended to ensure a uniform suspension.[12]
-
Representative In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Mouse Model
This hypothetical protocol is based on established methods for testing Syk inhibitors in a common autoimmune disease model.
-
Animal Model: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection at the base of the tail on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Dosing Regimen:
-
Begin treatment with this compound on day 21, after the booster injection.
-
Administer this compound or vehicle control daily via oral gavage. Doses would need to be determined based on pharmacokinetic and tolerability studies, but a starting point could be in the range of 1-30 mg/kg.
-
-
Efficacy Assessment:
-
Monitor mice daily for clinical signs of arthritis, scoring each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper every 2-3 days.
-
At the end of the study (e.g., day 35), collect paws for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Collect serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
In Vivo Target Engagement Protocol
Confirming that this compound engages its target in vivo is crucial for interpreting efficacy data. This can be assessed by measuring the phosphorylation of Syk.
-
Procedure:
-
Dose animals with this compound or vehicle at the desired dose and time points.
-
At a time of expected peak plasma concentration (e.g., 1-2 hours post-dose), euthanize the animals and harvest relevant tissues (e.g., spleen, lymph nodes, or whole blood for isolation of peripheral blood mononuclear cells - PBMCs).
-
Immediately process or snap-freeze tissues in liquid nitrogen to preserve phosphorylation states.
-
Prepare protein lysates from the tissues using a lysis buffer containing phosphatase and protease inhibitors.[15]
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform Western blotting on the lysates.[15]
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Tyr525/526).[1][16]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Syk and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Quantify the band intensities to determine the ratio of pSyk to total Syk. A significant reduction in this ratio in the this compound treated group compared to the vehicle group indicates target engagement.
-
Experimental and Logical Workflows
Visualizing the workflow for evaluating this compound in vivo can help in planning and executing experiments.
Conclusion
This compound is a highly potent and selective Syk inhibitor with promising pharmacokinetic properties that make it a valuable chemical probe for in vivo research. While published in vivo efficacy studies are currently lacking, the information and representative protocols provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into the biological roles of Syk in various disease models. Careful consideration of formulation, dosing, and robust methods for assessing target engagement and pharmacodynamic effects will be critical for generating high-quality, interpretable data. The use of this compound in well-designed in vivo experiments has the potential to significantly advance our understanding of Syk-mediated pathophysiology and aid in the development of novel therapeutics.
References
- 1. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Spleen tyrosine kinase (SYK) blocks autophagic Tau degradation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM | PLOS One [journals.plos.org]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. glpbio.com [glpbio.com]
- 15. origene.com [origene.com]
- 16. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
Understanding Syk kinase function in B cell signaling
An In-depth Technical Guide to Spleen Tyrosine Kinase (Syk) Function in B Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical signaling mediator in a multitude of hematopoietic cells. In B lymphocytes, Syk is indispensable for transducing signals from the B cell receptor (BCR), thereby governing essential processes including B cell development, activation, proliferation, differentiation, and survival.[1][2] Upon antigen engagement with the BCR, Syk is recruited to the receptor complex and activated, initiating a complex cascade of downstream signaling events. Dysregulation of Syk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[][4] This document provides a comprehensive overview of Syk's function in B cell signaling, detailed experimental protocols for its study, and quantitative data regarding its activity and the effects of its inhibition.
The Central Role of Syk in BCR Signaling
The B cell response to an antigen is initiated by the binding of the antigen to the membrane-bound immunoglobulin component of the BCR. This event triggers the clustering of BCRs and the subsequent phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the associated Ig-α (CD79a) and Ig-β (CD79b) subunits.[5][6] This initial phosphorylation is primarily carried out by Src-family kinases, such as Lyn.[7][8]
Phosphorylated ITAMs serve as high-affinity docking sites for the tandem Src homology 2 (SH2) domains of Syk.[5][9] This recruitment to the BCR complex positions Syk for its own phosphorylation and activation, partly by Src-family kinases and through autophosphorylation.[5][8] Once activated, Syk phosphorylates a host of downstream adaptor proteins and enzymes, amplifying the initial signal and leading to the activation of major signaling pathways that control the fate of the B cell.[2]
Key Downstream Signaling Pathways
Activated Syk orchestrates the activation of several critical signaling cascades:
-
Phospholipase C-gamma 2 (PLC-γ2) Pathway: Syk directly phosphorylates and activates PLC-γ2, a key event mediated by the adaptor protein SLP-65 (also known as BLNK).[6][9] Activated PLC-γ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), culminating in the activation of transcription factors like NF-κB and NFAT.[7]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Syk contributes to the activation of the PI3K pathway through the phosphorylation of adaptor proteins like CD19 and BCAP (B cell adaptor for PI3K).[2][9] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates downstream kinases such as Akt and Btk. This pathway is crucial for promoting B cell survival, proliferation, and differentiation.[2]
-
Ras-MAPK Pathway: Syk activation also leads to the stimulation of the Ras-MAPK/ERK pathway, which is important for B cell proliferation and differentiation.[9][10] This is mediated through a complex of adaptor proteins including Grb2 and Sos.
The intricate network of these pathways ultimately dictates the B cell's response, whether it be activation and clonal expansion, differentiation into antibody-secreting plasma cells and memory B cells, or the induction of anergy or apoptosis.[1][11]
Caption: BCR signaling cascade initiated by antigen binding, leading to Syk activation and downstream effector pathways.
Quantitative Analysis of Syk Inhibition
The critical role of Syk in promoting B cell survival and proliferation, particularly in malignant B cells, has led to the development of targeted inhibitors. These agents have shown efficacy in disrupting pro-survival signals in various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL).[12][13]
Table 1: Effect of Selective Syk Inhibitors on CLL Cell Viability
This table summarizes data on the impact of Syk inhibitors on the viability of Chronic Lymphocytic Leukemia (CLL) cells, both after BCR stimulation and in co-culture with nurse-like cells (NLC) that mimic the tumor microenvironment.
| Inhibitor | Condition | Time Point | Effect on CLL Cell Viability | Reference |
| P505-15 | Co-culture with NLCs | 48 hours | Viability reduced from 84.4% ± 5% to 46% ± 8% | [12] |
| P142-76 | BCR crosslinking (anti-IgM) | 48 hours | Mean relative viability decreased to 78% ± 4% of control | [12] |
| P505-15 | BCR crosslinking (anti-IgM) | 48 hours | Mean relative viability decreased to 62% ± 5% of control | [12] |
| P420-89 | BCR crosslinking (anti-IgM) | 48 hours | Mean relative viability decreased to 50% ± 4.5% of control | [12] |
Data are presented as mean ± SEM.
Key Experimental Protocols
Investigating the function of Syk requires a range of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Immunoprecipitation (IP) of Syk Kinase
This protocol is used to isolate Syk from cell lysates to study its phosphorylation status, binding partners, or enzymatic activity.
Caption: Workflow for the immunoprecipitation of Syk kinase from cell lysates.
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold modified RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rocking to reduce non-specific binding.[14]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary anti-Syk antibody and incubate overnight at 4°C with gentle rocking.[14][15]
-
Immune Complex Capture: Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 1-3 hours at 4°C.[15]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with 1 mL of ice-cold lysis buffer.[15][16]
-
Elution: After the final wash, aspirate the supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute the protein.[14] The sample is now ready for analysis by Western blotting.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of Syk or its downstream targets.
Methodology:
-
Sample Preparation: Prepare cell lysates as described in the IP protocol (Step 1) or elute immunoprecipitated proteins. Add SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[17]
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by molecular weight.
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[18]
-
Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-Syk) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total Syk) to normalize for loading.[19]
In Vitro Kinase Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[20]
Caption: Workflow for an in vitro Syk kinase assay using the ADP-Glo™ system.
Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the Syk substrate (e.g., poly(Glu,Tyr) 4:1), and the purified Syk enzyme (or immunoprecipitated Syk).[21][22] Add the test compound (inhibitor) or vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction.[21]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and thus to the Syk kinase activity.[20]
Flow Cytometry for B Cell Activation
This protocol is used to quantify the expression of cell surface activation markers on B cells following stimulation.
Methodology:
-
Cell Stimulation: Culture isolated B cells or whole blood with a stimulant to trigger the BCR, such as anti-IgM or anti-IgD antibodies, for a specified time (e.g., 24 hours).[6][23] Include an unstimulated control.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Incubate the cells with a cocktail of fluorescently-conjugated antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86) for 30 minutes at 4°C in the dark.[6][23]
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on the B cell population (e.g., CD19-positive cells) and quantify the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI) of the markers.[23] Compare the expression between stimulated and unstimulated samples.
Conclusion
Syk is a cornerstone of B cell signaling, acting as a pivotal transducer that links antigen recognition at the cell surface to the nuclear transcriptional programs that dictate B cell fate. Its essential roles in B cell maturation, activation, and survival have been firmly established through extensive research.[1][6][11] The profound dependence of malignant B cells on Syk-mediated signaling has validated it as a high-value therapeutic target, with inhibitors showing promise in clinical settings.[12][24] The experimental protocols and analytical frameworks detailed in this guide provide a robust foundation for researchers and drug developers to further elucidate the complex biology of Syk and to advance the development of novel therapies targeting B-cell-mediated diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SYK as a New Therapeutic Target in B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Role of Syk in B-cell development and antigen-receptor signaling. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 12. ashpublications.org [ashpublications.org]
- 13. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation and protein tyrosine kinase assay [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. manuals.plus [manuals.plus]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Whole blood B cell activation [sanquin.org]
- 24. aacrjournals.org [aacrjournals.org]
The Therapeutic Potential of Spleen Tyrosine Kinase (Syk) Inhibition in Solid Tumors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, has emerged as a critical signaling node in both hematopoietic and non-hematopoietic cells. While its role in hematological malignancies and autoimmune diseases is well-established, recent evidence has illuminated its complex and often paradoxical function in solid tumors.[1][2] In some cancers, such as breast carcinoma, Syk acts as a tumor suppressor, with its loss correlating with poor prognosis.[3][4] Conversely, in other malignancies like glioma and neuroblastoma, Syk is overexpressed and drives tumor proliferation and survival.[1][5] A significant part of Syk's therapeutic potential lies in its pivotal role within the tumor microenvironment (TME), where its activity in immune cells fosters an immunosuppressive landscape that promotes tumor growth and metastasis.[2][6] This guide provides an in-depth analysis of Syk's function in solid tumors, the therapeutic rationale for its inhibition, a summary of preclinical and clinical data, detailed experimental protocols, and an overview of resistance mechanisms.
The Dual Role of Syk in Solid Tumors
Syk's function in solid tumors is highly context-dependent, exhibiting both tumor-suppressing and tumor-promoting activities.[7]
-
Tumor Suppressor: Initially identified as a tumor suppressor in breast cancer, Syk expression is often lost in invasive carcinomas, a change linked to epigenetic silencing via promoter hypermethylation.[1][8][9] Re-expression of Syk in Syk-negative breast cancer cells has been shown to inhibit tumor growth and metastasis.[4] In this context, Syk helps maintain epithelial integrity by stabilizing the E-cadherin/catenin complex at adherens junctions, thereby inhibiting cell migration and invasion.[10] Low Syk expression has been associated with poorer prognosis in breast cancer, hepatocellular carcinoma, and gastric cancer.[3][5][11]
-
Tumor Promoter (Oncogene): In contrast, Syk is overexpressed and contributes to tumor cell survival and proliferation in several other solid tumors, including glioma, neuroblastoma, prostate cancer, and head and neck squamous cell carcinoma.[1][12] In these cancers, pharmacological inhibition or genetic silencing of Syk leads to reduced cell proliferation and invasion and can enhance chemosensitivity.[1][13]
This paradoxical role underscores the importance of understanding the specific context, including the tumor type and the expression of Syk isoforms (the full-length SYK(L) and a shorter, cytoplasmic SYK(S)), when considering Syk as a therapeutic target.[5][14]
Syk Signaling Pathways in Cancer
Syk acts as a central mediator downstream of various cell surface receptors in both tumor and immune cells. Its activation triggers signaling cascades that influence cell fate and function.
Upstream Activation
Syk is activated downstream of receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), as well as other receptors such as integrins, C-type lectin receptors, and Toll-like receptors (TLRs).[1][12] Upon ligand binding, these receptors are phosphorylated, creating docking sites for the tandem Src homology 2 (SH2) domains of Syk, leading to its recruitment, conformational change, and subsequent autophosphorylation and activation.[15]
Downstream Effectors
Once activated, Syk phosphorylates a range of downstream targets, initiating several key signaling pathways:
-
PI3K/AKT Pathway: This is a major pro-survival pathway. In many tumors, Syk couples receptor activation to the PI3K/AKT cascade, which promotes cell survival and resistance to apoptosis.[1][7]
-
MEK/ERK Pathway: Syk activation can also trigger the MEK/ERK pathway, which is crucial for cell proliferation.[1][5]
-
VAV1/RAC2 Pathway: In myeloid cells, Syk activates the hematopoietic GTPase RAC2, likely through VAV1, which drives cytoskeletal rearrangement and differentiation into an immunosuppressive phenotype.[1]
-
Actin Dynamics: In ovarian cancer, Syk signaling regulates cell motility and invasiveness by phosphorylating cortactin and cofilin, which are key regulators of actin dynamics.[1]
Remodeling the Tumor Microenvironment
Perhaps the most compelling rationale for Syk inhibition in solid tumors comes from its profound impact on the TME.[1][2] Syk signaling, particularly in myeloid cells and B cells, is a key driver of the immunosuppressive state that shields tumors from immune attack.[1][15]
-
Tumor-Associated Macrophages (TAMs): Syk is highly expressed in TAMs and is crucial for their polarization towards an immunosuppressive, pro-tumorigenic M2-like phenotype.[6][8] Syk inhibition can "re-educate" these TAMs, shifting them to an immunostimulatory, anti-tumor M1-like state.[13][15] This reprogramming increases the production of pro-inflammatory cytokines and chemokines like CXCL9 and CXCL10, which are vital for recruiting cytotoxic T cells into the tumor.[1]
-
Myeloid-Derived Suppressor Cells (MDSCs): Syk inhibition has been shown to reduce the immunosuppressive functions of MDSCs, further enhancing anti-tumor T-cell responses.[1]
-
Enhancing T-Cell Activity: By alleviating the suppressive effects of TAMs and MDSCs, Syk inhibition boosts the infiltration, proliferation, and cytotoxicity of CD8+ T cells.[1][8][13] It can also upregulate the expression of cytotoxic molecules in T cells, including IFN-γ, granzyme B, and perforin.[1]
Preclinical Evidence of Syk Inhibition
Pharmacological inhibition of Syk has demonstrated significant anti-tumor activity in a wide range of preclinical solid tumor models.[1] These studies provide a strong foundation for clinical investigation.
In Vitro Efficacy of Syk Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Syk inhibitors against cancer cell lines and kinases. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 Value | Cell Line / Context | Reference |
| TAK-659 | SYK, FLT3 | Low nM range | DLBCL, FL, CLL cell lines | [16] |
| SKLB261 | SYK, EGFR, Src, VEGFR2 | 0.72 µM (for SYK) | Kinase Assay | [17] |
In Vivo Anti-Tumor Activity
Syk inhibitors, administered alone or in combination, have been shown to reduce tumor growth and metastasis in various mouse models.[1]
| Tumor Model | Syk Inhibitor | Key Findings | Reference |
| Pancreatic (PDAC) | Fostamatinib (R788) | Reprogrammed TAMs, boosted CD8+ T-cell responses, repressed tumor growth and metastasis. Overcame gemcitabine-induced immunosuppression. | [8][13][18] |
| Neuroblastoma (NB) | Fostamatinib (R788) | Impaired tumor growth by making macrophages more immunogenic and activating anti-tumor immune responses. | [6][15] |
| Glioma (GBM) | Unspecified | Attenuated tumor growth and invasiveness; reduced B cell and CD11b+ cell infiltration. | [12] |
| Breast (TNBC) | TAK-659 | Reduced immunosuppressive regulatory T cells (Tregs) and boosted cytotoxic T cell responses. | [1] |
| Lung, Melanoma, Colorectal | Myeloid-specific Syk KO | Myeloid-specific deletion of Syk promoted anti-tumor immunity and reduced tumor growth and metastasis. | [1] |
| Multiple Solid Tumors | TAK-659, Fostamatinib | Reduced tumor growth and metastasis in models of gastric, colorectal, pancreatic, NSCLC, ovarian, and squamous carcinoma. | [1] |
Clinical Landscape of Syk Inhibitors in Solid Tumors
Building on promising preclinical data, several Syk inhibitors are now being evaluated in clinical trials for solid tumors, often in combination with chemotherapy or immunotherapy.[1] Fostamatinib is already FDA-approved for chronic immune thrombocytopenia (ITP), providing a significant amount of safety data.[6][19]
| Inhibitor | Phase | Indication(s) | Status (as of late 2023/early 2024) | Reference |
| Fostamatinib | Phase 1/2 | Advanced Solid Tumors, Pancreatic Cancer | Ongoing/Recruiting | [1][19] |
| Entospletinib | Phase 1b/2 | Advanced Solid Tumors | Trials have been conducted | [1][20] |
| Mivavotinib (TAK-659) | Phase 2 | Relapsed/Refractory DLBCL | Data expected | [20] |
| Sovleplenib (HMPL-523) | Phase 3 | Primary ITP (provides safety data) | Ongoing | [19][20] |
Mechanisms of Resistance to Syk Inhibition
As with other targeted therapies, the development of resistance is a significant clinical challenge.[21] Understanding these mechanisms is crucial for developing effective combination strategies. The primary mechanism of resistance to Syk inhibition identified so far involves the activation of bypass signaling pathways.[22]
-
RAS-MAPK-ERK Pathway Activation: In acute myeloid leukemia (AML), a key resistance mechanism is the activation of the RAS-MAPK-ERK pathway, which compensates for the inhibition of Syk signaling.[22][23][24] This finding suggests that a combination of Syk and MEK inhibitors could be a synergistic strategy to overcome resistance.[23][24]
-
Feedback Loop Activation: In other contexts, inhibition of a kinase can lead to the activation of feedback loops that engage other receptors, such as EGFR, to reactivate pro-survival signaling.[22]
Key Experimental Protocols
Reproducible and robust experimental methods are essential for evaluating the therapeutic potential of Syk inhibitors.
In Vitro Syk Kinase Activity Assay (HTRF® Method)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to measure the kinase activity of purified Syk enzyme.[25]
-
Reagent Preparation:
-
Enzymatic Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1mM Na₃VO₄, 0.01% BSA, 0.02% NaN₃.
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of a 4x solution of the test inhibitor (or DMSO vehicle control).
-
Add 5 µL of a 4x solution of Syk enzyme (e.g., final concentration ~1.4 nM) and biotinylated peptide substrate (e.g., final concentration 0.1 µM) prepared in Enzymatic Buffer.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution prepared in Enzymatic Buffer.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of Detection Buffer containing europium-conjugated anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.
-
Cell Invasion Assay (Transwell Method)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastasis.[17][26]
-
Cell Preparation: Culture cancer cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup:
-
Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend serum-starved cells in serum-free media containing the Syk inhibitor or vehicle control.
-
Seed 5 x 10⁴ cells into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Analysis:
-
Remove non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with methanol.
-
Stain the invaded cells with Crystal Violet.
-
Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
-
In Vivo Orthotopic Pancreatic Cancer Mouse Model
This protocol outlines a workflow for testing Syk inhibitors in a clinically relevant animal model of pancreatic cancer.[8][13]
Conclusion and Future Directions
Spleen Tyrosine Kinase presents a compelling, albeit complex, therapeutic target in solid tumors. Its role as a key regulator of the immunosuppressive tumor microenvironment provides a strong rationale for inhibition, with the potential to "re-educate" immune cells and enhance the efficacy of both chemotherapy and immune checkpoint blockade.[1][13] While the paradoxical tumor-suppressive functions of Syk in certain cancers like breast cancer warrant careful consideration, current research suggests that kinase inhibition does not necessarily replicate the pro-tumorigenic phenotype seen with complete protein deletion.[27][28]
Future research should focus on:
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to Syk inhibition, potentially based on Syk expression levels in tumor or immune cells, or the mutational status of bypass pathways.[14]
-
Rational Combination Therapies: Systematically evaluating combinations of Syk inhibitors with checkpoint inhibitors (e.g., anti-PD-1/PD-L1), chemotherapy, and inhibitors of resistance pathways (e.g., MEK inhibitors).[6][24]
-
Understanding Isoform-Specific Roles: Further elucidating the distinct functions of SYK(L) and SYK(S) to refine targeting strategies.[5]
The clinical translation of Syk inhibitors offers a promising new avenue to modulate the tumor immune landscape and improve outcomes for patients with difficult-to-treat solid tumors.
References
- 1. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into SYK targeting in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic value of spleen tyrosine kinase in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Syk tyrosine kinase suppresses malignant growth of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validate User [aacrjournals.org]
- 6. Frontiers | Targeting macrophage Syk enhances responses to immune checkpoint blockade and radiotherapy in high-risk neuroblastoma [frontiersin.org]
- 7. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syk inhibition reprograms tumor-associated macrophages and overcomes gemcitabine-induced immunosuppression in pancreatic ductal adenocarcinoma [escholarship.org]
- 9. Reactivation of SYK expression by inhibition of DNA methylation suppresses breast cancer cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Syk Kinase Promotes Mammary Epithelial Integrity and Inhibits Breast Cancer Invasion by Stabilizing the E-Cadherin/Catenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Analysis of Spleen Tyrosine Kinase Expression and its Clinical Outcomes in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel SYK inhibitor shows ‘good early evidence’ of activity | MDedge [mdedge.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 20. biospace.com [biospace.com]
- 21. Mechanisms of resistance to small molecule kinase inhibition in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 24. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibitory Effects of Syk Transfection on Lung Cancer Cell Invasion [journal.waocp.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. researchgate.net [researchgate.net]
The Inflammatory Cascade Ignited: A Technical Guide to Gain-of-Function SYK Variants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (SYK) is a critical signaling molecule in both innate and adaptive immunity. While its normal function is essential for immune surveillance and response, aberrant gain-of-function (GOF) mutations in the SYK gene can lead to a hyperinflammatory state, resulting in a spectrum of debilitating autoimmune and autoinflammatory diseases. This technical guide provides an in-depth analysis of the impact of GOF SYK variants on inflammatory pathways, offering a comprehensive resource for researchers and drug development professionals. We will delve into the specific mutations identified, the resulting disease phenotypes, the intricate signaling cascades that are dysregulated, and the experimental methodologies used to elucidate these mechanisms. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to SYK and Gain-of-Function Mutations
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1] Its activation is tightly regulated to ensure a balanced immune response. However, specific monoallelic mutations in the SYK gene can lead to a constitutively active or hyper-responsive kinase, resulting in what are known as gain-of-function (GOF) variants.[2][3]
These GOF mutations have been identified in patients presenting with a range of severe, early-onset inflammatory conditions, often accompanied by immunodeficiency.[4][5] The resulting clinical phenotypes include inflammatory bowel disease (IBD), arthritis, systemic vasculitis, and dermatitis.[2][3] Understanding the molecular consequences of these variants is paramount for the development of targeted therapeutic strategies.
Identified Gain-of-Function SYK Variants and Associated Phenotypes
Several GOF mutations in the SYK gene have been characterized, each contributing to a distinct but overlapping spectrum of inflammatory disorders. The following table summarizes the key variants and their associated clinical manifestations.
| SYK Variant | Location | Associated Inflammatory Diseases | Reference |
| p.Ser550Tyr (S550Y) | Kinase Domain | Infantile-onset inflammatory bowel disease, fistulizing colitis, arthritis | [4] |
| p.Ser550Phe (S550F) | Kinase Domain | Systemic inflammation, colitis, arthritis, dermatitis | [4] |
| p.Pro342Thr (P342T) | Interdomain B | Immune deficiency, multi-organ inflammatory disease | [4] |
| p.Ala353Thr (A353T) | Interdomain B | Immune deficiency, multi-organ inflammatory disease | [4] |
| p.Met450Ile (M450I) | Kinase Domain | Immune deficiency, multi-organ inflammatory disease | [4] |
| p.Arg590Gln (R590Q) | Kinase Domain | Hypogammaglobulinemia, atypical autoinflammatory disease | [6] |
Dysregulated Inflammatory Signaling Pathways
GOF SYK variants lead to the hyperactivation of several downstream signaling cascades, culminating in a pro-inflammatory state. The primary mechanisms involve increased autophosphorylation of SYK and subsequent amplification of signals through the MAPK, PI3K/AKT/mTOR, NF-κB, and NLRP3 inflammasome pathways.
MAPK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. GOF SYK variants lead to enhanced and sustained phosphorylation of key MAPK members, Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[4] This persistent activation contributes to the overproduction of inflammatory mediators.
PI3K/AKT/mTOR Pathway Activation
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical regulator of cell growth, proliferation, and inflammation. Evidence suggests that GOF SYK variants can drive constitutive hyperactivation of this pathway, further contributing to the inflammatory phenotype.[6]
NF-κB Pathway Activation
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. GOF SYK variants have been shown to enhance the activation of the NF-κB pathway, leading to increased transcription of pro-inflammatory cytokines and chemokines.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Gain-of-Function Variant in Spleen Tyrosine Kinase Regulates Macrophage Migration and Functions to Promote Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYK-3BP2 Pathway Activity in Parenchymal and Myeloid Cells Is a Key Pathogenic Factor in Metabolic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain-of-function variants in SYK cause immune dysregulation and systemic inflammation in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gain-of-function variants in SYK cause immune dysregulation and systemic inflammation in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Research on Spleen Tyrosine Kinase (Syk) Inhibition in Psoriasis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Role of Syk in Psoriasis Pathogenesis
Spleen tyrosine kinase (Syk) is a key signaling molecule in immune cells. In the context of psoriasis, Syk is involved in the inflammatory signaling cascade of dendritic cells (DCs).[1][2] Psoriasis is driven by an interplay between immune cells and keratinocytes, with the IL-23/Th17 axis being a central pathogenic pathway.[3] DCs are critical in this process as they present antigens and produce cytokines like IL-23 and IL-6, which promote the differentiation of Th17 cells.[1][2]
Recent studies have highlighted the involvement of Syk in the signaling pathways of DCs.[1][2] Toll-like receptor 7 (TLR7) signaling, which can be activated by agents like imiquimod to induce a psoriasis-like phenotype in mice, has been shown to be coupled with the Syk pathway in DCs.[2] Activation of Syk in DCs leads to the transcription of inflammatory genes, amplifying the inflammatory signals.[2] Therefore, inhibiting Syk presents a potential therapeutic strategy to suppress the psoriatic inflammatory cascade by modulating DC function.[1][2]
Quantitative Data on Syk Inhibition in a Psoriasis Model
The following tables summarize the quantitative effects of the Syk inhibitor R406 in an imiquimod (IMQ)-induced psoriasis-like inflammation model in mice. This model is widely used to screen and evaluate potential anti-psoriatic agents.[4][5][6]
Table 1: In Vivo Efficacy of R406 in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Control (Vehicle) | Imiquimod (IMQ) | IMQ + R406 (10 mg/kg, i.p.) |
| Ear Thickness (mm) | Baseline | Significant Increase | Significant Reduction vs. IMQ |
| Back Skin Thickness (mm) | Baseline | Significant Increase | Significant Reduction vs. IMQ |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | Baseline | Significant Increase | Significant Reduction vs. IMQ |
| Acanthosis (Epidermal Thickening) | Normal | Significant Increase | Significant Reduction vs. IMQ |
Data is a qualitative summary based on the findings reported in Nadeem et al., 2019.[1][2]
Table 2: Effect of R406 on Inflammatory Markers in Splenic CD11c+ Dendritic Cells
| Marker | Imiquimod (IMQ) | IMQ + R406 |
| IL-6 Expression | Increased | Significantly Diminished |
| IL-23 Expression | Increased | Significantly Diminished |
| MHCII Expression (% of CD11c+ cells) | Increased | Reduced |
| CD40 Expression (% of CD11c+ cells) | Increased | Reduced |
Data is a qualitative summary based on the findings reported in Nadeem et al., 2019.[1][2]
Table 3: Effect of R406 on T-cell Populations in Imiquimod-Induced Psoriasis Model
| Cell Type | Imiquimod (IMQ) | IMQ + R406 |
| Th17 cells | Increased | Suppressed |
| Treg cells | No significant change | Upregulated |
Data is a qualitative summary based on the findings reported in Nadeem et al., 2019.[1][2]
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used and reproducible model for studying the pathogenesis of psoriasis and for screening potential therapeutic agents.[4][5][6]
Animals:
Induction Protocol:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice.[4] This is equivalent to 3.125 mg of the active ingredient.
-
The application is performed for 5 to 6 consecutive days.[4][7]
-
Signs of psoriasis, such as erythema, scaling, and skin thickening, typically appear within the first three days and increase in severity.[4]
Treatment Regimen (Example with R406):
-
The Syk inhibitor R406 can be administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for the same duration as the imiquimod application.[2]
Readouts and Assessments:
-
Clinical Scoring (Modified PASI): The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, which evaluates erythema (redness), scaling, and skin thickness.[4][7]
-
Skin Thickness: Ear and back skin thickness are measured daily using a caliper.[6][7]
-
Histology: At the end of the experiment, skin biopsies are taken for histological analysis (H&E staining) to assess for features like acanthosis (epidermal hyperplasia), parakeratosis, and inflammatory cell infiltration.[4][6]
-
Immunohistochemistry: Staining for markers like Ki-67 can be performed to assess keratinocyte proliferation.[4]
-
Biomarker Analysis: Skin and serum samples can be collected to measure cytokine levels (e.g., IL-17A, IL-23, TNF-α) by ELISA or other immunoassays.[4] Spleens can be harvested for flow cytometric analysis of immune cell populations.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in psoriasis and the experimental workflow for the imiquimod-induced model.
Caption: Syk Signaling Pathway in Psoriasis Pathogenesis.
Caption: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.
Conclusion
The preclinical data available for the Syk inhibitor R406 in the imiquimod-induced psoriasis model suggests that targeting Syk is a promising therapeutic strategy for psoriasis.[1][2] Inhibition of Syk effectively attenuates skin inflammation, reduces the production of key pro-inflammatory cytokines by dendritic cells, and modulates the T-cell response by suppressing Th17 and upregulating Treg cells.[1][2] This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring Syk inhibitors, such as the conceptual "Syk-IN-4," for the treatment of psoriasis. Further research is warranted to fully elucidate the potential of this therapeutic approach.
References
- 1. Inhibition of spleen tyrosine kinase attenuates psoriasis-like inflammation in mice through blockade of dendritic cell-Th17 inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoriasis: Unraveling Disease Mechanisms and Advancing Pharmacological and Nanotechnological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imavita.com [imavita.com]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Methodological & Application
Application Notes and Protocols for Syk-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various immune cells, including B cells, mast cells, and neutrophils.[1] It is a crucial mediator of immunoreceptor signaling, coupling activated receptors to downstream pathways that regulate a host of cellular responses such as proliferation, differentiation, and inflammation.[2][3] Upon engagement of receptors like the B-cell receptor (BCR), Syk is recruited and activated, initiating cascades that are essential for immune function.[4][5] Given its central role, Syk has emerged as a significant therapeutic target for autoimmune diseases, inflammatory conditions, and certain hematological cancers.[1][6]
Syk-IN-4 is a potent, selective, and orally bioavailable inhibitor of Syk.[7][8] These application notes provide detailed protocols and guidelines for utilizing this compound in various cell-based assays to probe Syk signaling and its inhibition.
Properties of this compound
Proper handling and storage of this compound are critical for maintaining its activity. The inhibitor is typically supplied as a solid and should be stored at -20°C for long-term use.[9]
| Property | Value | Source |
| Target | Spleen Tyrosine Kinase (Syk) | [7][8] |
| IC50 (Biochemical) | 0.31 nM | [7][8][9] |
| GI50 (SUDHL-4 Cells) | 0.24 µM | [7][8][9] |
| GI50 (T-Cell Proliferation) | 2.6 µM | [7][8][9] |
| IC50 (hERG) | 3.0 µM | [7][8][9] |
| Molecular Weight | 419.48 g/mol | [9] |
| Formula | C21H25N9O | [9] |
| Solubility | 62.5 mg/mL (148.99 mM) in DMSO | [7][8] |
| Storage (Powder) | -20°C for up to 3 years | [9] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [8][9] |
Mechanism of Action: Syk Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Syk kinase domain.[1] This action prevents the phosphorylation and subsequent activation of Syk, thereby blocking multiple downstream signaling pathways.[1] In B cells, for example, antigen binding to the BCR triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases.[4][10] These phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its activation.[2] Activated Syk then phosphorylates various downstream substrates, including SLP-65 and PLCγ, which ultimately leads to calcium mobilization, activation of transcription factors, and cellular responses like proliferation and survival.[6][11] this compound effectively abrogates these signaling events.
Caption: Syk signaling pathway initiated by BCR engagement and its inhibition by this compound.
Application Notes: General Procedures
Reagent Preparation
Accurate preparation of the inhibitor stock and working solutions is paramount for reproducible results.
-
Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the amount of powder provided by the manufacturer, calculate the volume of high-purity DMSO required to achieve a 10 mM concentration (M.Wt = 419.48 g/mol ).
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath.[7][8] Visually inspect to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -80°C for up to 6 months.[9]
-
-
Working Solutions:
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions from the stock solution using cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
It is recommended to first prepare an intermediate dilution in DMSO before the final dilution in aqueous medium to prevent precipitation of the compound.[7]
-
Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined.[12]
-
Determining Optimal Inhibitor Concentration
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay.
-
Initial Range Finding: Start with a broad range of concentrations. Given the cellular GI50 of 0.24 µM in SUDHL-4 cells, a starting range of 10 nM to 10 µM is reasonable for a dose-response curve.[9]
-
Dose-Response Curve: To determine the IC50 or GI50 in your specific cell line, perform a dose-response experiment with at least 8 concentrations (e.g., using a 3-fold serial dilution).[13][14]
-
Treatment Duration: The incubation time with the inhibitor is a critical parameter. For signaling inhibition assays (e.g., phosphorylation), a short pre-incubation of 1-2 hours may be sufficient.[10] For proliferation or viability assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[13]
Experimental Protocols
Protocol 1: Cell Proliferation / Viability Assay
This protocol describes how to measure the effect of this compound on the proliferation and viability of a cancer cell line known to be sensitive to Syk inhibition, such as the B-cell lymphoma line SUDHL-4.
Materials:
-
SUDHL-4 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepared as described above)
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., WST-8, MTS, or an ATP-based luminescent assay like CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Workflow:
Caption: Workflow for a cell proliferation/viability assay to determine the GI50 of this compound.
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Count the cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Acclimatization: Incubate the plate for 24 hours in a humidified incubator.[13]
-
Inhibitor Preparation: Prepare a 2X working concentration series of this compound in complete medium. For an 8-point curve, you might prepare 20 µM, 6.67 µM, 2.22 µM, 0.74 µM, 0.25 µM, 82 nM, 27 nM, and 0 µM (vehicle control) solutions.
-
Cell Treatment: Add 100 µL of the 2X inhibitor dilutions to the corresponding wells containing 100 µL of cell suspension. This will result in a final volume of 200 µL and the desired 1X final concentrations. Include wells with vehicle control (DMSO) and medium-only (blank) controls.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Viability Measurement:
-
Add 10 µL of WST-8 reagent (or equivalent) to each well.
-
Incubate for 2-4 hours, or as recommended by the manufacturer.
-
Gently tap the plate to ensure homogenous color distribution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the GI50 value, which is the concentration that causes 50% inhibition of cell growth.[14][15]
-
Protocol 2: Inhibition of Syk Phosphorylation by Western Blot
This protocol is used to directly assess the ability of this compound to inhibit the autophosphorylation of Syk at its activation loop (Tyr525/526) following cellular stimulation.
Materials:
-
Ramos cells or other B-cell line
-
Complete cell culture medium
-
This compound
-
Stimulant: Goat F(ab')2 Anti-Human IgM antibody
-
PBS and ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Syk (Tyr525/526), Rabbit anti-Syk (total)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to a density of approximately 1-2 x 10⁶ cells/mL.
-
Aliquot 5 x 10⁶ cells per condition into tubes.
-
Pre-treat the cells by adding this compound at various concentrations (e.g., 1 µM, 100 nM, 10 nM) or a DMSO vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL. Leave one sample unstimulated as a negative control.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately stop the reaction by pelleting the cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellets once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Prep:
-
Transfer the supernatant (lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Syk (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Syk.
-
Analyze the band intensities. A dose-dependent decrease in the phospho-Syk signal relative to the total Syk signal in the stimulated samples indicates effective inhibition by this compound.
-
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Syk-IN-4 Administration in In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo administration of Syk-IN-4, a potent and selective spleen tyrosine kinase (Syk) inhibitor. The information compiled herein is intended to assist researchers in designing and executing preclinical studies in animal models for various therapeutic areas, including autoimmunity and hematological cancers.
Introduction to this compound
This compound is a small molecule inhibitor of spleen tyrosine kinase (Syk) with a high degree of potency and selectivity.[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[][4] By inhibiting Syk, this compound can modulate immune responses, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[1][][4]
Mechanism of Action: The Syk Signaling Pathway
Spleen tyrosine kinase is a key mediator in the signaling cascades of various immune cells. Upon activation of receptors such as the B-cell receptor (BCR) or Fc receptors, Syk is recruited to the receptor complex and becomes phosphorylated. This initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses like proliferation, differentiation, and cytokine production. This compound acts by competitively binding to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation. This blockade disrupts the entire downstream signaling pathway, thereby dampening the immune response.
Figure 1: Simplified Syk signaling pathway and the inhibitory action of this compound.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in male Hans Wistar rats have provided initial insights into the in vivo behavior of this compound.
| Parameter | Route of Administration | Dose | Value | Citation |
| Oral Bioavailability | Oral (p.o.) | 1 mg/kg | 60% | [1][2] |
| Plasma Clearance | Intravenous (i.v.) | 0.5 mg/kg | 151 mL/min/kg | [2] |
| Volume of Distribution | Intravenous (i.v.) | 0.5 mg/kg | 1.0 L/kg | [2] |
These data indicate that this compound has moderate oral bioavailability and is rapidly cleared from the plasma.[2] Researchers should consider these parameters when designing dosing regimens for their specific animal models.
In Vivo Administration Protocols
While specific in vivo efficacy and toxicity data for this compound are not yet widely published, protocols for other well-characterized Syk inhibitors can serve as a valuable starting point for study design. The following are general protocols that can be adapted for this compound, with the crucial caveat that investigators must perform initial dose-finding and toxicity studies to determine the optimal and safe dose range for their specific animal model and disease indication.
Vehicle Formulations
This compound is soluble in DMSO.[1] For in vivo administration, it is essential to use a vehicle that ensures solubility and minimizes toxicity. Here are three suggested formulations:
-
Clear Solution for Oral (p.o.) and Intraperitoneal (i.p.) Injection:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Suspension for Oral (p.o.) and Intraperitoneal (i.p.) Injection:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Clear Solution for Oral (p.o.) Injection:
-
10% DMSO
-
90% Corn Oil
-
Preparation Workflow:
Figure 2: General workflow for preparing this compound formulations.
Experimental Protocols from Related Syk Inhibitor Studies
The following table summarizes in vivo administration protocols for other Syk inhibitors in various mouse models. These can be used as a reference for designing initial studies with this compound.
| Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Frequency | Duration | Citation |
| R406 | Nude Mice | Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 10 mg/kg | Daily | 3 weeks | [5] |
| TAK-659 | NSG Mice | Pediatric ALL Xenograft | Oral Gavage (p.o.) | 60 mg/kg | Daily | 21 days | [6] |
| Fostamatinib (R788) | Mice | Neuroblastoma | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Entospletinib | Mice | Arthritis | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Cerdulatinib | Rat | Arthritis | Oral Gavage (p.o.) | 3-5 mg/kg | Twice Daily | Not Specified | [8] |
Note: The absence of specific in vivo data for this compound necessitates careful dose-escalation studies to establish both efficacy and safety in the chosen animal model.
Key Experimental Methodologies
When evaluating the in vivo efficacy of this compound, a range of experimental methodologies can be employed depending on the disease model.
For Cancer Models (e.g., Lymphoma, Leukemia):
-
Tumor Growth Inhibition: In xenograft or syngeneic models, tumor volume should be measured regularly using calipers. At the end of the study, tumors can be excised and weighed.
-
Survival Studies: Monitor animal survival over a defined period to assess the impact of treatment on overall survival.
-
Flow Cytometry: Analyze immune cell populations in the tumor microenvironment, spleen, and peripheral blood to assess the immunomodulatory effects of this compound.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and immune cell infiltration.
For Autoimmune and Inflammatory Models (e.g., Arthritis, Lupus):
-
Clinical Scoring: In arthritis models, assess disease severity using a clinical scoring system that evaluates paw swelling and inflammation.
-
Histopathology: Examine joint tissues for signs of inflammation, cartilage damage, and bone erosion.
-
Measurement of Inflammatory Markers: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in serum or tissue homogenates using ELISA or multiplex assays.
-
Antibody Titer Measurement: In models of antibody-mediated autoimmunity, measure the levels of disease-specific autoantibodies in the serum.
Safety and Toxicology
Currently, there is a lack of publicly available in vivo toxicity data specifically for this compound. Therefore, it is imperative to conduct preliminary safety and toxicology studies.
Recommended Preliminary Studies:
-
Maximum Tolerated Dose (MTD) Study: A dose-escalation study to determine the highest dose that does not cause unacceptable toxicity.
-
Observation of Clinical Signs: Monitor animals for any adverse effects, including changes in body weight, food and water intake, and general behavior.
-
Histopathological Analysis of Major Organs: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any potential organ toxicity.
One study on the Syk inhibitor BI-1002494 reported no evidence of ductal branching or cellular proliferation in the mammary glands of mice after 13 weeks of treatment, suggesting a good safety profile for that specific inhibitor.[9]
Conclusion
This compound is a promising Syk inhibitor with the potential for in vivo applications in various disease models. While direct in vivo efficacy and toxicity data for this compound are limited, the information provided in this guide, including its pharmacokinetic profile, suggested formulations, and protocols from related compounds, offers a solid foundation for initiating preclinical research. It is critical to underscore the necessity of conducting thorough dose-finding and safety studies to ensure the responsible and effective use of this compound in in vivo animal models.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Syk-IN-4 Administration in Rodents
These application notes provide detailed information and protocols for the dosing and administration of Syk-IN-4, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, in mice and rats for preclinical research.
Introduction
Spleen Tyrosine Kinase (Syk) is a critical mediator of signal transduction downstream of various immunoreceptors, making it a key target for therapeutic intervention in autoimmune diseases and hematological cancers.[1][2][3] this compound is a potent, selective, and orally bioavailable Syk inhibitor with an IC50 of 0.31 nM.[4][5] These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in rodent models.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for this compound in rats. Currently, specific in vivo dosing and pharmacokinetic data for this compound in mice have not been detailed in the reviewed literature.
Table 1: Pharmacokinetic Parameters of this compound in Male Hans Wistar Rats [4][5]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 0.5 mg/kg | 1 mg/kg |
| Plasma Clearance | 151 mL/min/kg | - |
| Volume of Distribution | 1.0 L/kg | - |
| Oral Bioavailability | - | 60% |
Table 2: In Vitro Potency of this compound [4]
| Target/Assay | IC50 / GI50 |
| Syk (human) | 0.31 nM (IC50) |
| hERG | 3.0 µM (IC50) |
| SUDHL-4 cell proliferation | 0.24 µM (GI50) |
| T cell proliferation | 2.6 µM (GI50) |
Signaling Pathway
Syk plays a crucial role in the signaling pathways of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors. Upon receptor activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a downstream signaling cascade involving key molecules like BTK, PLCγ2, AKT, and ERK, ultimately leading to cellular responses.[1]
Caption: Simplified Syk signaling pathway upon immunoreceptor activation and its inhibition by this compound.
Experimental Protocols
4.1. Preparation of this compound for In Vivo Administration
For in vivo studies, this compound can be formulated as a suspension for oral (PO) or intraperitoneal (IP) administration.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), freshly opened[4]
-
20% Captisol® (SBE-β-CD) in saline
-
Corn oil
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Protocol for Suspended Solution (for Oral and Intraperitoneal Injection): [4]
-
Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound powder in DMSO. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[4][5]
-
To prepare the final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix the solution thoroughly to ensure a uniform suspension. This protocol yields a 2.08 mg/mL suspended solution.
Protocol for Solution in Corn Oil (for Oral Administration): [4]
-
Prepare a stock solution of this compound in DMSO as described above (e.g., 20.8 mg/mL).
-
To prepare the final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. This method yields a solution of ≥ 2.08 mg/mL. Note that this formulation may not be suitable for dosing periods exceeding half a month.[4]
4.2. Administration of this compound to Rats
Species: Male Hans Wistar rats[4][5]
Routes of Administration:
-
Intravenous (IV): A dose of 0.5 mg/kg has been used in pharmacokinetic studies.[4][5] The compound should be formulated in a vehicle suitable for IV injection.
-
Oral (PO): A dose of 1 mg/kg has been documented for pharmacokinetic evaluation.[4][5] The prepared suspension or solution can be administered via oral gavage.
4.3. Proposed Administration of this compound to Mice
General Protocol Outline:
-
Dose Selection: Based on the potency of this compound and data from similar compounds, a pilot dose-ranging study is recommended to determine the optimal dose for the desired biological effect and to assess tolerability.
-
Formulation: Prepare this compound for administration using one of the protocols described in section 4.1.
-
Administration: Administer the formulated this compound to mice via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe the animals for any adverse effects and collect samples as required for pharmacokinetic and pharmacodynamic analyses.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Caption: A general experimental workflow for in vivo studies with this compound.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solutions in Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4]
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human use. The protocols and data are based on available literature and should be adapted and validated by the end-user for their specific experimental needs. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[4]
References
- 1. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuickresearch.com [kuickresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
Sensitive Cell Lines to Syk-IN-4 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR). Its involvement in cellular processes such as proliferation, differentiation, and survival has made it a compelling therapeutic target, particularly in the context of hematological malignancies and autoimmune diseases. Syk-IN-4 is a potent and selective inhibitor of Syk, demonstrating significant potential for therapeutic applications. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing cellular sensitivity, and an overview of the relevant signaling pathways.
Data Presentation: Cell Line Sensitivity to this compound
The following table summarizes the quantitative data on the sensitivity of various cell lines to this compound inhibition. The GI50 (50% growth inhibition) values indicate the concentration of this compound required to inhibit the proliferation of the cell lines by 50%.
| Cell Line | Cell Type | Cancer Type | GI50 (µM) |
| SUDHL-4 | B-cell like | Diffuse Large B-cell Lymphoma | 0.24 |
| T-cells | T-lymphocyte | Not applicable (Primary cells) | 2.6 |
Mandatory Visualization
Syk Signaling Pathway via B-Cell Receptor (BCR)
Caption: Syk Signaling Downstream of the B-Cell Receptor.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for Determining GI50 of this compound.
Experimental Protocols
Cell Proliferation Assay for SUDHL-4 (Suspension Cell Line)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on the SUDHL-4 cell line.
Materials:
-
SUDHL-4 cell line (e.g., ATCC® CRL-2957™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
MTS proliferation assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Cell Culture: Culture SUDHL-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cells in exponential growth phase.
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., a 10-point dilution series from 10 µM to 0.0005 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells, bringing the final volume in each well to 200 µL.
-
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTS Assay:
-
After the 72-hour incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% of control).
-
Plot the % of control against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI50 value.
-
T-cell Proliferation Assay
Objective: To determine the GI50 of this compound on primary T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
T-cell enrichment kit
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound
-
DMSO
-
96-well round-bottom cell culture plates
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)
Protocol:
-
T-cell Isolation: Isolate T-cells from PBMCs using a negative selection T-cell enrichment kit according to the manufacturer's instructions.
-
Cell Seeding:
-
Resuspend the purified T-cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well round-bottom plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in culture medium as described in the SUDHL-4 protocol.
-
Add 50 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
-
T-cell Stimulation:
-
Add 50 µL of a T-cell stimulating agent (e.g., PHA at a final concentration of 1 µg/mL or anti-CD3/CD28 beads) to each well to induce proliferation. The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
During the last 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
-
Data Analysis:
-
Express the counts per minute (CPM) of the treated wells as a percentage of the stimulated, vehicle-treated control wells.
-
Plot the % of control against the logarithm of the this compound concentration and determine the GI50 value using non-linear regression.
-
Conclusion
This compound demonstrates potent inhibitory activity against the proliferation of specific hematological cell lines, particularly those of B-cell origin such as SUDHL-4. The provided protocols offer a standardized methodology for researchers to assess the sensitivity of various cell lines to this compound and other Syk inhibitors. Understanding the cellular sensitivity and the underlying signaling pathways is crucial for the continued development and targeted application of Syk inhibitors in oncology and immunology.
Application Notes: Using Syk-IN-4 to Study B Cell Activation and Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B cell receptor (BCR).[1] Upon antigen engagement with the BCR, Syk is recruited and activated, initiating a cascade of signaling events essential for B cell activation, proliferation, differentiation, and survival.[1][2] Its pivotal function makes Syk a key therapeutic target for various B cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), and autoimmune diseases.[2][3]
Syk-IN-4 is a potent, selective, and cell-permeable inhibitor of Syk kinase activity. It serves as an invaluable research tool for dissecting the molecular mechanisms of BCR signaling and for evaluating the therapeutic potential of Syk inhibition in preclinical models. This document provides detailed protocols and application data for using this compound to investigate its effects on B cell activation and proliferation.
Mechanism of Action: The Syk Signaling Pathway
B cell activation is initiated when an antigen cross-links BCRs on the cell surface. This event triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins, Igα (CD79a) and Igβ (CD79b), by Src-family kinases. Doubly phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of Syk, recruiting it to the receptor complex.[4] This recruitment induces a conformational change in Syk, leading to its activation and autophosphorylation at key tyrosine residues (e.g., Y525/526), which further amplifies its kinase activity.[5]
Activated Syk then phosphorylates a range of downstream substrates, including the adaptor protein SLP-65 (BLNK).[3] This leads to the formation of a "signalosome" that activates multiple pathways, including the Phospholipase C-gamma 2 (PLCγ2) pathway, which results in calcium mobilization, and the Phosphoinositide 3-kinase (PI3K) pathway, which promotes cell survival and proliferation.[1] this compound exerts its effects by competitively binding to the ATP-binding pocket of Syk, preventing the phosphorylation of its downstream targets and effectively blocking the entire signaling cascade.
Applications and Expected Results
This compound can be used to:
-
Inhibit B Cell Proliferation: Treatment with this compound is expected to block the proliferation of primary B cells and malignant B cell lines stimulated through the BCR (e.g., with anti-IgM) or Toll-like receptors (TLRs).[4]
-
Block B Cell Activation: this compound should prevent the upregulation of key activation markers, such as CD69 and CD86, on the B cell surface following stimulation.[1]
-
Induce Apoptosis in Malignant B Cells: Many DLBCL and other B cell lymphoma lines rely on "tonic" BCR signaling for survival.[2] Inhibition of this pathway with this compound can induce cell cycle arrest and apoptosis.[5][6]
Quantitative Data on Syk Inhibition
The following tables summarize the activity of known Syk inhibitors, which are representative of the effects expected from this compound, on various B cell lymphoma and leukemia cell lines.
Table 1: Potency of Syk Inhibitors in B Cell Lines
| Compound | Cell Line | Cell Type | Assay Type | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|---|
| Entospletinib (GS-9973) | Ramos | Burkitt's Lymphoma | BLNK Phosphorylation | 0.026 | [7] |
| MV-4-11 | B-Myelomonocytic Leukemia | Proliferation | 0.327 | [7] | |
| NALM-6 | B-ALL | Proliferation (72h) | ~1.0 - 5.0 | [8] | |
| SEM | Pro-B-ALL | Proliferation (72h) | ~1.0 - 5.0 | [8] | |
| R406 | DHL4 | DLBCL | Proliferation | 0.8 | [2] |
| DHL6 | DLBCL | Proliferation | 1.3 | [2] | |
| Karpas422 | DLBCL | Proliferation | 1.8 | [2] | |
| WSU-NHL | DLBCL | Proliferation | 2.0 | [2] | |
| PRT060318 | LY18 | DLBCL | Proliferation (MTT) | 0.081 | [5] |
| LY1 | DLBCL | Proliferation (MTT) | 0.125 | [5] | |
| LY7 | DLBCL | Proliferation (MTT) | 0.231 | [5] |
| | DHL-6 | DLBCL | Proliferation (MTT) | 0.281 |[5] |
Table 2: Functional Effects of Syk Inhibition on B Cell Lines
| Compound | Cell Line(s) | Effect | Observation | Reference |
|---|---|---|---|---|
| R406 | DHL4, DHL6, etc. (BCR-type DLBCL) | Apoptosis | Significant induction of apoptosis after 96h treatment with 1-4 µM. | [2][6] |
| PRT060318 | LY7, LY18 (Sensitive DLBCL) | Cell Cycle Arrest | Inhibition of G1-S transition. | [5] |
| Syk siRNA | SU-DHL-1, SR-786 | Reduced Proliferation | Significant reduction in ³H-Thymidine incorporation. | [9] |
| R406 | c-Myc Transformed Pre-B Cells | Reduced Proliferation | Reduction of proliferating cells from 33% to 6%. |[4] |
Experimental Workflow
The general workflow for studying the effects of this compound on B cell function involves isolating the target cells, treating them with the inhibitor, applying a stimulus, and analyzing the outcome via methods like flow cytometry.
Detailed Experimental Protocols
Protocol 1: Isolation of Untouched Human B Cells from PBMCs
This protocol uses negative selection (depletion of non-B cells) to yield highly pure, untouched B cells suitable for functional assays.[10][11]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated by density gradient centrifugation (e.g., Ficoll-Paque).
-
B Cell Isolation Kit II, human (e.g., Miltenyi Biotec cat. no. 130-091-151) or similar.[11]
-
MACS Buffer: PBS (Ca²⁺/Mg²⁺ free) with 0.5% BSA and 2 mM EDTA.
-
MACS Columns (e.g., LS Columns) and a compatible magnet.
Procedure:
-
Start with a single-cell suspension of PBMCs in MACS buffer.
-
Count the cells and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 40 µL of cold MACS buffer per 10⁷ total cells.
-
Add 10 µL of the B Cell Biotin-Antibody Cocktail per 10⁷ total cells.
-
Mix well and incubate for 5-10 minutes at 4°C.
-
Add 30 µL of MACS buffer per 10⁷ total cells.
-
Add 20 µL of Anti-Biotin MicroBeads per 10⁷ total cells.
-
Mix well and incubate for an additional 10-15 minutes at 4°C.
-
Wash the cells by adding 10-20x the labeling volume of MACS buffer and centrifuge at 300 x g for 10 minutes.
-
Resuspend the pellet in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic separator and prepare it by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension onto the prepared column.
-
Collect the unlabeled cells that pass through; this is your enriched, untouched B cell fraction.
-
Wash the column with 3 x 3 mL of MACS buffer, collecting the flow-through each time and pooling it with the fraction from step 13.
-
Count the purified B cells and assess purity (typically >95% CD19⁺) by flow cytometry.
Protocol 2: B Cell Proliferation Assay using CFSE
This protocol measures cell division by tracking the dilution of the fluorescent dye CFSE.[12][13]
Materials:
-
Purified B cells (from Protocol 1).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Pen-Strep).
-
CFSE (Carboxyfluorescein succinimidyl ester), 5 mM stock in DMSO.
-
PBS and pre-warmed complete medium.
-
This compound (stock solution in DMSO).
-
B cell stimuli: e.g., Anti-Human IgM F(ab')₂ fragments (10 µg/mL), recombinant human IL-4 (20 ng/mL).
-
96-well U-bottom culture plate.
Procedure:
-
CFSE Labeling:
-
Wash purified B cells once with PBS.
-
Resuspend cells at 10-20 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM. Mix immediately and thoroughly.[14]
-
Incubate for 10 minutes at 37°C, protected from light.[14]
-
Quench the reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium to remove unbound dye.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled B cells at 1 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of cell suspension (100,000 cells) per well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the inhibitor dilutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Stimulation and Culture:
-
Add 50 µL of B cell stimuli (e.g., anti-IgM + IL-4) to the wells. For unstimulated controls, add 50 µL of medium.
-
Final volume should be 200 µL/well.
-
Culture for 72-96 hours at 37°C, 5% CO₂.
-
-
Analysis:
-
Harvest cells and stain with a viability dye (e.g., 7-AAD or PI) and anti-CD19 antibody.
-
Analyze by flow cytometry. Gate on live, single, CD19⁺ cells.
-
Proliferation is measured by the stepwise halving of CFSE fluorescence intensity. Quantify the percentage of divided cells and the proliferation index.
-
Protocol 3: Analysis of B Cell Activation Markers
This protocol assesses the effect of this compound on the upregulation of early (CD69) and co-stimulatory (CD86) activation markers.[1][15]
Materials:
-
Purified B cells and culture reagents (as in Protocol 2).
-
This compound and B cell stimuli.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86.[16]
-
Viability dye.
Procedure:
-
Plate purified B cells at 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-treat with this compound or vehicle control for 30-60 minutes as described above.
-
Stimulate cells with anti-IgM + IL-4 or other appropriate stimuli. Include unstimulated controls.
-
Culture for 18-24 hours at 37°C, 5% CO₂.
-
Harvest cells into V-bottom plates or FACS tubes and wash with cold FACS buffer.
-
Stain with the viability dye according to the manufacturer's protocol.
-
Stain with the antibody cocktail (anti-CD19, anti-CD69, anti-CD86) for 20-30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer and analyze by flow cytometry.
-
Gate on live, single, CD19⁺ cells and quantify the percentage of CD69⁺ and CD86⁺ cells and their Mean Fluorescence Intensity (MFI). A significant reduction in MFI or percentage of positive cells in this compound treated samples indicates inhibition of activation.[1]
Concluding Remarks
This compound is a powerful chemical probe for investigating the role of Syk in B lymphocyte biology. The protocols outlined here provide a robust framework for characterizing the inhibitory effects of this compound on B cell activation and proliferation, making it an essential tool for basic research and drug discovery in immunology and oncology.
References
- 1. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulated Syk inhibits differentiation and induces growth factor–independent proliferation of pre–B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of B-cells using Miltenyi MACS bead isolation kits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. CFSE [bdbiosciences.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
Application of Syk-IN-4 in Collagen-Induced Arthritis Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical intracellular signaling molecule in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA). As a non-receptor tyrosine kinase, Syk plays a pivotal role in the signaling cascades of various immune receptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs). In the context of arthritis, the activation of Syk in immune cells like B cells, mast cells, macrophages, and neutrophils is instrumental in driving the inflammatory response, autoantibody production, and joint destruction.
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for the evaluation of novel therapeutic agents. The inhibition of Syk has been shown to be highly effective in mitigating disease progression in these models, leading to the clinical development of Syk inhibitors for RA.
This document provides a detailed application note and protocol for the use of Syk-IN-4 , a hypothetical potent and selective Syk inhibitor, in a collagen-induced arthritis model. The information presented herein is based on the established efficacy and methodologies of other well-characterized Syk inhibitors in similar preclinical settings.
Mechanism of Action of Syk Inhibition in Arthritis
Syk is a central node in the signaling pathways that lead to inflammation and joint damage in arthritis. Its inhibition by agents such as this compound is expected to interfere with these processes through several mechanisms:
-
Inhibition of B-cell activation and autoantibody production: Syk is essential for BCR signaling. By inhibiting Syk, this compound can dampen the activation of autoreactive B cells, thereby reducing the production of collagen-specific autoantibodies that are key drivers of CIA.
-
Blockade of Fc receptor signaling: Immune complexes formed by autoantibodies and collagen activate Fc receptors on mast cells, macrophages, and neutrophils, leading to the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Syk is a critical downstream effector of FcR signaling, and its inhibition can effectively block these inflammatory responses.[1][2][3][4]
-
Reduction of inflammatory cell infiltration and activation in the synovium: By attenuating the production of inflammatory mediators, Syk inhibition reduces the recruitment and activation of immune cells into the synovium, thereby decreasing synovitis and pannus formation.[2]
-
Suppression of osteoclastogenesis and bone erosion: Syk signaling is also implicated in the differentiation and activation of osteoclasts, the cells responsible for bone resorption. Inhibition of Syk can therefore protect against the joint destruction characteristic of arthritis.[2]
Data Presentation: Efficacy of Syk Inhibitors in Arthritis Models
The following tables summarize the efficacy of various Syk inhibitors in preclinical and clinical studies of arthritis, providing a benchmark for the anticipated effects of this compound.
Table 1: Efficacy of Syk Inhibitors in Preclinical Collagen-Induced Arthritis (CIA) Models
| Syk Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Fostamatinib (R406) | Rat CIA | Prophylactic and therapeutic | Suppressed clinical arthritis, bone erosions, pannus formation, and synovitis. Reduced serum levels of synovial cytokines and cartilage oligomeric matrix protein (COMP). | [2] |
| GS-9876 | Rat CIA | Therapeutic | Demonstrated dose-responsive efficacy in a chronic CIA model. Combination with a JAK inhibitor showed increased efficacy in reducing ankle swelling and histopathology scores. | [5] |
| Entospletinib | Mouse autoantibody-induced arthritis | Therapeutic | Dose-dependently decreased macroscopic signs of joint inflammation. Reduced local neutrophil accumulation and cytokine levels. | [6][7] |
Table 2: Clinical Efficacy of Fostamatinib (a Syk inhibitor) in Rheumatoid Arthritis Patients
| Clinical Trial Phase | Patient Population | Treatment | Primary Endpoint | Key Results | Reference |
| Phase II | Active RA despite methotrexate | Fostamatinib (100 mg BID or 150 mg QD) vs. Placebo | ACR20 response at 6 months | Significantly higher ACR20 response rates with fostamatinib (67% and 57%) compared to placebo (35%). | [8][9] |
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of CIA in DBA/1 mice, a commonly used and susceptible strain.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Acetic acid (0.1 M)
-
Syringes and needles (26G)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization) until a stable emulsion is formed. A simple test for a stable emulsion is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of the paw, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity and/or ankylosis).
-
The maximum arthritis score per mouse is 16.
-
II. Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations. The optimal dose should be determined in a dose-response study. Based on other Syk inhibitors, a starting range could be 10-50 mg/kg.
-
-
Dosing Regimen:
-
Prophylactic Treatment: Begin administration of this compound or vehicle on the day of the primary immunization (Day 0) and continue daily throughout the study.
-
Therapeutic Treatment: Begin administration of this compound or vehicle upon the onset of clinical signs of arthritis (e.g., when the arthritis score reaches a predetermined value, such as 2-4) and continue daily for the remainder of the study.
-
-
Administration:
-
Administer the prepared this compound suspension or vehicle to the mice via oral gavage once or twice daily, depending on the pharmacokinetic properties of the compound.
-
III. Assessment of Disease Progression
1. Clinical Assessment:
-
Record the arthritis score for each mouse 3-4 times per week.
-
Measure paw thickness using a caliper.
-
Monitor body weight as an indicator of overall health.
2. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage destruction.
-
Stain with Safranin O to evaluate proteoglycan loss in the cartilage.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) to identify osteoclasts and assess bone erosion.
3. Measurement of Biomarkers:
-
Collect blood samples at various time points to measure serum levels of:
-
Anti-type II collagen antibodies (IgG1 and IgG2a) by ELISA.
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Cartilage Oligomeric Matrix Protein (COMP) as a marker of cartilage degradation.
-
Visualizations
Caption: Syk Signaling Pathway in Immune Cells.
Caption: Experimental Workflow for this compound in CIA Model.
Caption: Mechanism of Action of this compound in Arthritis.
References
- 1. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 2. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Syk in Autoimmune Rheumatic Diseases [dash.harvard.edu]
- 4. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Study Demonstrates Promise for Spleen Tyrosine Kinase (Syk) Inhibitors for the Treatment of Rheumatoid Arthritis [hopkinsarthritis.org]
Application Notes and Protocols for Investigating Systemic Lupus Erythematosus Using the Syk Inhibitor, Syk-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical signaling molecule in the pathogenesis of autoimmune diseases, including Systemic Lupus Erythematosus (SLE).[1][2] Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[3] In SLE, Syk is implicated in the aberrant signaling of both B and T cells, as well as in the activation of innate immune cells through Fc receptor (FcR) pathways, contributing to the production of autoantibodies and inflammation.[1][4] Consequently, inhibition of Syk represents a promising therapeutic strategy for lupus. Syk-IN-4 is a potent and selective Syk inhibitor, and these application notes provide a comprehensive guide for its use in preclinical lupus research.
This compound: A Potent and Orally Bioavailable Syk Inhibitor
This compound is a highly potent inhibitor of Syk with an IC50 of 0.31 nM.[1] It is also orally bioavailable, making it a valuable tool for in vivo studies in animal models of lupus.[1]
Quantitative Data
The following table summarizes the inhibitory activity of this compound and provides a comparison with other relevant Syk inhibitors that have been studied in the context of autoimmune diseases.
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay GI50 (µM) | Reference |
| This compound | Syk | 0.31 | 0.24 (SUDHL-4 cell line) | [1] |
| R406 | Syk | 56.5 | Not specified in provided context | [5] |
| SKI-O-592 | Syk | 6.2 | Not specified in provided context | [5] |
Signaling Pathways
Syk plays a central role in multiple signaling pathways that are dysregulated in lupus. Below are diagrams illustrating key Syk-mediated signaling cascades in B cells and T cells.
Caption: Syk Signaling in B Cells.
Caption: Aberrant Syk Signaling in Lupus T Cells.
Experimental Protocols
The following protocols are adapted from studies using other Syk inhibitors in lupus models and can be used as a starting point for experiments with this compound. Optimization of concentrations and treatment schedules for this compound will be necessary.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on Syk kinase activity.
Workflow:
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Reagents:
-
Recombinant human Syk enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO, serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Add 4 µL of recombinant Syk enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the Syk substrate and ATP.
-
Incubate for 1 hour at 27°C.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol (e.g., using ADP-Glo™ reagent).
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of Syk activity inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assays
These assays evaluate the effect of this compound on Syk-dependent signaling and function in relevant immune cells.
Methodology:
-
Cell Culture:
-
Isolate primary B cells from the spleens of lupus-prone mice (e.g., MRL/lpr or NZB/W F1) or peripheral blood of healthy donors.
-
Culture B cells in appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
-
Treatment and Stimulation:
-
Pre-treat B cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the B cells with anti-IgM antibodies to cross-link the B cell receptor (BCR) and/or with anti-CD40 and IL-4 to induce proliferation.
-
-
Proliferation Measurement:
-
After 48-72 hours of culture, add a proliferation indicator such as [3H]-thymidine or a fluorescent dye (e.g., CFSE) and incubate for an additional 18-24 hours.
-
Measure [3H]-thymidine incorporation using a scintillation counter or CFSE dilution by flow cytometry.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of B cell proliferation (IC50).
-
Methodology:
-
Cell Culture:
-
Isolate CD4+ T cells from the peripheral blood of lupus patients or healthy controls.
-
Culture T cells in complete RPMI-1640 medium.
-
-
Treatment and Stimulation:
-
Pre-treat T cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
-
Analysis of Activation Markers and Cytokines:
-
After 24-48 hours, stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Collect the culture supernatant and measure the concentration of relevant cytokines, such as IL-21, using ELISA or a multiplex bead-based assay.[4]
-
-
Data Analysis:
-
Quantify the reduction in the expression of activation markers and cytokine production in the presence of this compound.
-
In Vivo Studies in Lupus Mouse Models
These studies assess the therapeutic efficacy of this compound in preclinical models of lupus.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spleen Tyrosine Kinase (Syk) Regulates Systemic Lupus Erythematosus (SLE) T Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Expression and Molecular Associations of Syk in Systemic Lupus Erythematosus T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of Syk-IN-4 on Cancer Cell Proliferation
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the biological effects of Syk-IN-4, a Spleen Tyrosine Kinase (Syk) inhibitor, on cancer cells. The protocols cover the evaluation of cell proliferation, the induction of apoptosis, cell cycle analysis, and investigation into the mechanism of action.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical, albeit complex, role in signal transduction.[1][2] While essential for signaling in various immune cells, its role in cancer is context-dependent, acting as either a tumor promoter or suppressor.[2][3] In many hematologic malignancies, Syk provides crucial survival signals, and its inhibition can lead to apoptosis.[2][4][5] Conversely, in some solid tumors like breast cancer, Syk can function as a tumor suppressor.[3][5] This dual functionality makes Syk an intriguing target for cancer therapy. Small molecule inhibitors, such as this compound, are vital tools for dissecting its function and represent potential therapeutic agents. By binding to the ATP-binding site of the kinase, Syk inhibitors block its phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways that control cell proliferation, survival, and differentiation.[1]
Application Note 1: Assessment of Anti-proliferative and Cytotoxic Effects
This section describes the use of a metabolic assay to quantify the effect of this compound on cancer cell viability and proliferation. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Data Presentation: Dose-Response to this compound
The table below illustrates hypothetical data from an MTT assay showing the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| SU-DHL-1 | B-cell Lymphoma | 0.85 |
| SH-SY5Y | Neuroblastoma | 2.50 |
| MDA-MB-231 | Breast Cancer | > 50 |
| A549 | Lung Carcinoma | 15.2 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Application Note 2: Detection of Apoptosis Induction
To determine if the anti-proliferative effect of this compound is due to the induction of programmed cell death (apoptosis), flow cytometry analysis using Annexin V and Propidium Iodide (PI) co-staining is recommended. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Data Presentation: Apoptosis Analysis by Flow Cytometry
The following table summarizes hypothetical results from an Annexin V/PI assay on a cancer cell line treated with this compound for 48 hours.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 92.5 | 3.1 | 2.3 |
| This compound (5 µM) | 65.8 | 21.7 | 10.4 |
Logical Diagram: Principle of Annexin V/PI Staining
Caption: Principle of cell state differentiation by Annexin V and PI staining.
Protocol: Apoptosis Assay using Annexin V/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls for compensation.
Application Note 3: Cell Cycle Analysis
Syk has been shown to play a role in cell cycle regulation, particularly as a checkpoint regulator.[6] Inhibition of Syk may therefore lead to cell cycle arrest or defects in mitosis. Propidium Iodide (PI) staining of DNA content followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation: Effect of this compound on Cell Cycle Distribution
This table presents example data on the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 28.3 | 16.5 |
| This compound (5 µM) | 25.1 | 15.6 | 59.3 |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. Use software (e.g., ModFit, FlowJo) to model the cell cycle phases from the DNA content histogram.[1]
Application Note 4: Investigating the Syk Signaling Pathway
Syk mediates cellular responses by phosphorylating downstream effector proteins, often activating pro-survival pathways such as PI3K/AKT and MAPK/ERK.[3] To confirm that this compound is acting on its intended target, its effect on these downstream pathways can be assessed using Western blotting to detect changes in the phosphorylation status of key signaling proteins.
Signaling Pathway Diagram: Syk Inhibition
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Previously Unknown Unique Challenge for Inhibitors of SYK ATP-Binding Site: Role of SYK as A Cell Cycle Checkpoint Regulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Performing a Syk Kinase Assay with Crude Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] It is crucial for coupling activated immunoreceptors to downstream signaling events that regulate diverse cellular responses such as proliferation, differentiation, and phagocytosis.[2] Given its central role in mediating inflammatory responses and its association with malignancies, Syk has emerged as a compelling therapeutic target for a range of diseases, including autoimmune disorders, allergies, and cancers.[1]
Measuring Syk kinase activity directly within a complex cellular environment, such as in crude cell lysates, provides a more physiologically relevant assessment of its function compared to assays using purified recombinant enzymes. Assays performed in unfractionated cell lysates offer a closer approximation of the native kinase environment, including interactions with other cellular components.[3] This application note provides detailed protocols for performing a Syk kinase assay using crude cell lysates, including methods for cell stimulation, lysis, immunoprecipitation, and kinase activity measurement.
Signaling Pathway
Syk is a key mediator in various signaling pathways initiated by immunoreceptors. Upon ligand binding to a receptor, such as the B-cell receptor (BCR), Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs). Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation. Activated Syk proceeds to phosphorylate a multitude of downstream substrates, initiating signaling cascades that involve key molecules like PLCγ, PI3K, and Vav. These cascades ultimately lead to cellular responses such as calcium mobilization, activation of transcription factors like NF-κB, and cytokine production.
Experimental Workflow
The general workflow for a Syk kinase assay using crude cell lysates involves several key steps. The process begins with the preparation of cells, which may include stimulation to activate Syk. Following stimulation, the cells are lysed to release the cellular contents. Syk is then typically isolated from the crude lysate through immunoprecipitation to enrich the kinase and remove potential interfering substances. Finally, the kinase activity of the immunoprecipitated Syk is measured using a suitable assay, often involving a specific substrate and the detection of its phosphorylation.
Data Presentation
The following tables summarize representative quantitative data from Syk kinase assays performed with crude cell lysates.
Table 1: Syk Kinase Activity in RAMOS Cell Lysates
This table presents the kinase activity of Syk in crude lysates from untreated and anti-IgM antibody-treated RAMOS B-cells. The activity was measured using a Sox-based substrate, and the reaction rate is expressed in relative fluorescence units per second (RFU/s).
| Lysate Condition | Protein Amount (µg) | Syk Kinase Activity (RFU/s) |
| Untreated | 100 | 0.05 |
| Anti-IgM Treated | 12.5 | Varies |
| Anti-IgM Treated | 25 | Varies |
| Anti-IgM Treated | 50 | Varies |
| Anti-IgM Treated | 100 | 3.49 |
| No Lysate Control | 0 | Negligible |
Data adapted from a study on a kinetic assay for Syk activity.[1]
Table 2: Inhibition of Syk Kinase Activity in Crude Cell Lysates
This table shows the half-maximal inhibitory concentration (IC50) values for various Syk inhibitors determined in crude lysates of activated RAMOS cells.
| Inhibitor | IC50 (nM) in Crude Lysate |
| R406 | ~100 |
| BAY 61-3606 | ~100 |
| Piceatannol | Varies |
| Dasatinib | Varies |
IC50 values can vary depending on the specific assay conditions and cell type used.[4]
Experimental Protocols
Protocol 1: Preparation of Crude Cell Lysates
This protocol describes the preparation of crude cell lysates from suspension or adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a gentle lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to the desired density.
-
If required, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for the desired time to activate Syk. For unstimulated controls, treat cells with vehicle alone.
-
-
Cell Harvesting:
-
Suspension cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the cell pellet or plate. A common starting point is 1 mL of lysis buffer per 10^7 cells.
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (crude cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the crude cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in subsequent steps.
-
-
Storage:
-
Use the crude cell lysate immediately for the kinase assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Immunoprecipitation of Syk
This protocol describes the immunoprecipitation of Syk from crude cell lysates to enrich for the kinase.
Materials:
-
Crude cell lysate (from Protocol 1)
-
Anti-Syk antibody (a validated antibody for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (typically the same as the lysis buffer)
-
Kinase Assay Buffer
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the crude cell lysate (containing 500 µg to 1 mg of total protein) with Protein A/G beads for 30-60 minutes at 4°C on a rotating platform.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-Syk antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a common starting point is 1-5 µg of antibody per 1 mg of lysate.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotating platform.
-
Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotating platform to capture the immune complexes.
-
-
Washing the Immunoprecipitates:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads in the buffer, incubate briefly, and then pellet the beads.
-
After the final wash with Wash Buffer, perform one to two additional washes with the Kinase Assay Buffer to equilibrate the beads for the kinase reaction.
-
Protocol 3: In Vitro Syk Kinase Assay
This protocol describes a general method for measuring the kinase activity of immunoprecipitated Syk. This example uses a generic peptide substrate and detection method; specific assay formats like HTRF or fluorescence polarization will have their own detailed protocols.
Materials:
-
Immunoprecipitated Syk on beads (from Protocol 2)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and phosphatase inhibitors)
-
ATP solution (at a concentration appropriate for the assay, often around the Km for ATP)
-
Syk-specific peptide substrate
-
Detection reagents (e.g., phosphospecific antibody, reagents for luminescence or fluorescence-based detection)
-
96-well plate suitable for the detection method
-
Plate reader
Procedure:
-
Kinase Reaction Setup:
-
After the final wash, resuspend the immunoprecipitated Syk beads in Kinase Assay Buffer.
-
In a 96-well plate, add the resuspended beads to each well.
-
Prepare a master mix containing the Kinase Assay Buffer and the Syk peptide substrate. Add this master mix to each well.
-
Include appropriate controls, such as a no-lysate control, a no-substrate control, and a no-ATP control.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C or 37°C for a predetermined amount of time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Termination of Kinase Reaction:
-
Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate Mg2+, or by adding SDS-PAGE sample buffer for subsequent Western blot analysis.
-
-
Detection of Substrate Phosphorylation:
-
The method of detection will depend on the assay format.
-
ELISA-based: Transfer the reaction mixture to a plate coated with an antibody that captures the substrate. Detect the phosphorylated substrate using a phosphospecific antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.[2]
-
Fluorescence-based (e.g., Sox-based): Measure the change in fluorescence upon phosphorylation of the Sox-containing peptide substrate.[1]
-
Radiometric: Use [γ-32P]ATP and detect the incorporation of the radioactive phosphate into the substrate by autoradiography after separation by SDS-PAGE.
-
-
-
Data Analysis:
-
Quantify the signal from each well using a plate reader.
-
Subtract the background signal (from the no-enzyme or no-substrate control).
-
Calculate the specific activity of Syk, often expressed as pmol of phosphate transferred per minute per mg of protein. For inhibitor studies, calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Quantification of protein kinase enzymatic activity in unfractionated cell lysates using CSox-based sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Syk Phosphorylation Following Syk-IN-4 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells. Its involvement in inflammatory responses and hematological cancers has made it a significant target for therapeutic intervention. Syk-IN-4 is a potent and selective inhibitor of Syk with a reported IC50 of 0.31 nM.[1][2][3] This application note provides a detailed protocol for measuring the phosphorylation of Syk at Tyr525/526 in a cellular context after treatment with this compound, using Western blotting as the primary detection method. The phosphorylation of these residues in the activation loop is crucial for Syk's kinase activity. This protocol is designed to enable researchers to accurately quantify the inhibitory effect of this compound and similar compounds on the Syk signaling pathway.
Syk Signaling Pathway and Inhibition by this compound
Syk is activated downstream of various receptors, including B-cell receptors (BCR), Fc receptors, and integrins. Upon receptor engagement, Src-family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) in the cytoplasmic tails of these receptors. Syk is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own activation through autophosphorylation at multiple tyrosine residues, including Tyr525/526. Activated Syk then phosphorylates downstream substrates, initiating signaling cascades that regulate cellular processes such as proliferation, differentiation, and inflammatory responses.[4][5]
This compound, as a potent Syk inhibitor, is expected to bind to the ATP-binding site of the kinase domain of Syk, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This protocol provides a method to visualize and quantify this inhibitory effect.
References
Troubleshooting & Optimization
How to dissolve Syk-IN-4 in DMSO and culture media
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using the SYK inhibitor, Syk-IN-4, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO. Quantitative data from suppliers indicates it can be dissolved at concentrations up to 62.5 mg/mL, which is equivalent to 148.99 mM.[1][2][3] For practical laboratory use, preparing a stock solution at a lower concentration, such as 10 mM, is common practice.
Q2: How should I prepare a stock solution of this compound?
A2: To ensure complete dissolution and stability, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO.[2] Sonication or gentle warming to 37°C can aid in dissolving the compound completely.[1][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO (which has absorbed water) can significantly impact the solubility of the product.[2]
Q3: How do I dilute the this compound DMSO stock solution into culture media?
A3: Direct dilution of a high-concentration DMSO stock into aqueous culture media can sometimes cause the compound to precipitate. To avoid this, a serial or intermediate dilution step is recommended.[1] For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first dilute the stock to 1 mM in DMSO, and then add a small volume of this intermediate solution to your pre-warmed culture medium.[1] Always add the inhibitor solution to the media drop-wise while gently vortexing to ensure rapid mixing.
Q4: What should I do if the compound precipitates after dilution in culture media?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. If you observe precipitation, try the following:
-
Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the diluted inhibitor.[1]
-
Increase the final volume: Adding the DMSO solution to a larger volume of media can help maintain solubility.
-
Use a lower final DMSO concentration: For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Re-dissolve with sonication: If precipitation occurs, gentle sonication of the media might help to redissolve the compound.[1]
Q5: How should I store the this compound stock solution?
A5: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Data Summary
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 62.5 | 148.99 | Sonication or warming may be required.[1][2][3] |
Experimental Protocols
Protocol 1: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 419.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution, you will need 4.195 mg.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, place the tube in a 37°C water bath or a sonicator for a few minutes to aid dissolution.[1][3]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
Protocol 2: Preparing a 1 µM Working Solution in Culture Media
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the appropriate volume of the intermediate stock to your pre-warmed culture medium. To achieve a 1 µM final concentration in 10 mL of media, add 10 µL of the 1 mM intermediate stock. This keeps the final DMSO concentration at 0.1%.
-
Add the inhibitor solution drop-by-drop to the culture medium while gently swirling the flask or plate to ensure immediate and thorough mixing.
-
Visually inspect the medium for any signs of precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Stock Solution | The compound has come out of solution during storage. | Warm the stock solution to 37°C and vortex or sonicate until the precipitate is redissolved before use.[1][3] |
| Precipitation in Culture Media | Poor solubility in aqueous solution; high final concentration of the compound; low temperature of the media. | Use a serial dilution method. Ensure the culture medium is pre-warmed to 37°C.[1] Add the inhibitor solution slowly while mixing. Consider reducing the final working concentration if solubility issues persist. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage; inaccurate concentration due to incomplete dissolution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3] Always ensure the stock solution is fully dissolved before making dilutions. Run a DMSO-only control to account for any solvent effects. |
Workflow for Preparing this compound Working Solution
Caption: Workflow for the preparation of a this compound working solution.
References
Best practices for preparing Syk-IN-4 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of Syk-IN-4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use newly opened or anhydrous DMSO, as the presence of water can affect the solubility of the compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 62.5 mg/mL (148.99 mM).[1][2][3] However, it is recommended to prepare stock solutions at a concentration lower than the maximum solubility to ensure complete dissolution.
Q3: How should I store the solid this compound compound and its stock solution?
A3: The solid powder of this compound should be stored at -20°C for up to 3 years.[1][2] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you encounter solubility issues, sonication can be used to aid dissolution.[1][2] Gently warming the solution to 37°C can also help.[3] Ensure you are using a high-purity, anhydrous grade of DMSO.
Q5: Can I dilute my DMSO stock solution directly into an aqueous buffer or cell culture medium?
A5: While direct dilution may be possible in some cases, organic reagents can sometimes precipitate out of aqueous solutions.[2] It is recommended to first perform a serial dilution of the high-concentration DMSO stock solution into a lower concentration with DMSO before the final dilution into your aqueous buffer or cell culture medium.[2] For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may have fluctuated. | Gently warm the solution to 37°C and sonicate until the precipitate redissolves.[3] Consider preparing a slightly more dilute stock solution in the future. Ensure consistent and appropriate storage temperatures. |
| Precipitation occurs when diluting the stock solution into aqueous media. | The compound is less soluble in aqueous solutions, and the final concentration exceeds its solubility limit in the mixed solvent. | Perform a serial dilution in DMSO first to a lower concentration before adding to the aqueous medium.[2] Increase the final volume of the aqueous medium to lower the final concentration of this compound. Pre-warm the aqueous medium to 37°C before adding the diluted inhibitor.[2] |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot the stock solution after preparation to minimize freeze-thaw cycles.[3] Ensure the stock solution is stored at the recommended temperature and used within the suggested timeframe.[1][3] |
| Cell toxicity observed at the working concentration. | The concentration of the DMSO solvent may be too high in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically less than 0.5%. Prepare a more concentrated stock solution if necessary to reduce the volume of DMSO added to the final culture. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 419.48 g/mol | - | [1] |
| IC₅₀ (Syk) | 0.31 nM | In vitro kinase assay | [1][2][3] |
| Solubility | 62.5 mg/mL (148.99 mM) | DMSO (with sonication) | [1][2][3] |
| Storage (Powder) | -20°C for 3 years | - | [1][2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | In DMSO | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 4.195 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[1][2] Gentle warming to 37°C can also be applied.[3]
-
Storage: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol provides a clear solution for oral administration.
-
Initial Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a separate tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Mixing: Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and Tween-80 mixture and mix thoroughly.
-
Final Formulation: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.08 mg/mL.[1]
Signaling Pathway
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptor pathways.[4][5] Upon receptor engagement and the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the plasma membrane where it becomes activated.[6][7] Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade of signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[4][8]
Caption: Simplified Syk signaling pathway upon receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Syk-IN-4 Concentration for Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Syk-IN--4 in cell culture experiments. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Syk-IN-4?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator of signal transduction downstream of immunoreceptors, such as B-cell receptors (BCR) and Fc receptors (FcR), which are involved in cellular responses like proliferation, differentiation, and phagocytosis.[2][3] this compound exerts its inhibitory effect by binding to the ATP-binding site of the Syk kinase domain, preventing its phosphorylation and subsequent activation.[1] This blockade disrupts downstream signaling cascades.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A good starting point is to test a wide range of concentrations centered around the known IC50 and GI50 values. For this compound, the reported IC50 is 0.31 nM. The GI50 (concentration for 50% growth inhibition) has been reported as 0.24 µM in SUDHL-4 cells and 2.6 µM in T-cells. We recommend performing a dose-response experiment starting from a low nanomolar range up to the low micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare my this compound stock solution?
This compound is soluble in DMSO. A stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mM or higher. It is crucial to ensure the DMSO is of high quality and freshly opened, as hygroscopic DMSO can affect solubility. To aid dissolution, gentle warming and/or sonication may be used. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I be sure that the observed effects are due to Syk inhibition and not off-target effects?
While this compound is a selective inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. To mitigate this, it is essential to:
-
Use the lowest effective concentration: Determine the minimal concentration that achieves the desired biological effect in your experiments.
-
Include proper controls: This includes a vehicle control (DMSO treated), and potentially a negative control compound that is structurally similar but inactive against Syk.
-
Perform rescue experiments: If possible, overexpressing a Syk mutant that is resistant to this compound while the endogenous Syk is silenced can help confirm on-target activity.
-
Use orthogonal approaches: Confirm your findings using another selective Syk inhibitor with a different chemical scaffold or by using genetic approaches like siRNA or CRISPR to knockdown Syk expression.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 0.31 nM | In vitro kinase assay | Concentration required for 50% inhibition of Syk kinase activity. |
| GI50 | 0.24 µM | SUDHL-4 (Human B-cell lymphoma) | Concentration for 50% growth inhibition after 72 hours. |
| GI50 | 2.6 µM | T-cells | Concentration for 50% growth inhibition. |
| Solubility | 62.5 mg/mL (148.99 mM) | DMSO | Sonication may be required. Use freshly opened DMSO. |
Syk Signaling Pathway
The diagram below illustrates the central role of Syk in immune cell signaling and the point of inhibition by this compound. Upon receptor activation (e.g., BCR or FcR), Src family kinases phosphorylate the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the receptor's cytoplasmic tails. Syk is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation. Activated Syk then phosphorylates downstream targets, initiating multiple signaling cascades that regulate cellular functions.
Caption: Syk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determining the Optimal Working Concentration of this compound using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of a specific cell line. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that measures the metabolic activity of viable cells.[4][5][6]
Materials:
-
This compound
-
DMSO (high purity, anhydrous)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment. Typically, 5,000-10,000 cells per well is a good starting point.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach and recover.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. It is good practice to prepare a 2X concentrated solution of each final concentration.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the prepared 2X this compound dilutions or the vehicle control to the appropriate wells in triplicate. This will result in a final volume of 200 µL and the desired 1X final concentrations.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 or GI50 value for your cell line. The optimal working concentration will be the lowest concentration that gives the desired biological effect with minimal cytotoxicity.
-
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound and other small molecule inhibitors.
Caption: Troubleshooting flowchart for common issues with this compound.
Detailed Troubleshooting Q&A:
-
Issue: I am not seeing any effect of the inhibitor, or the results are not reproducible.
-
Possible Cause: The inhibitor may have degraded.
-
Solution: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Possible Cause: Incorrect final concentration.
-
Solution: Double-check all calculations for dilutions. It is a common source of error.
-
Possible Cause: The incubation time may be too short.
-
Solution: Try extending the incubation time with the inhibitor. Some cellular effects may take longer to become apparent.
-
Possible Cause: Your cell line may be insensitive to Syk inhibition.
-
Solution: Confirm that Syk is expressed and activated in your cell line under your experimental conditions (e.g., via Western blot for total and phosphorylated Syk).
-
-
Issue: I am observing significant cell death even at low concentrations of the inhibitor.
-
Possible Cause: The inhibitor may have off-target cytotoxic effects in your specific cell line.
-
Solution: Carefully perform a dose-response curve to identify a narrow therapeutic window where you observe inhibition of Syk signaling without widespread cell death.
-
Possible Cause: The concentration of the vehicle (DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same amount of DMSO.
-
-
Issue: I see a precipitate in the cell culture medium after adding the inhibitor.
-
Possible Cause: The inhibitor has poor solubility in the aqueous culture medium.
-
Solution: Although this compound is soluble in DMSO, it can precipitate when diluted into an aqueous solution. Try to first make an intermediate dilution of your stock in DMSO before the final dilution in the culture medium. Also, ensure the final concentration of the inhibitor is not above its solubility limit in the medium. If precipitation persists, consider using a different formulation or a different Syk inhibitor with better solubility properties.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Counting Kit-8 (CCK-8) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 6. bosterbio.com [bosterbio.com]
Navigating the Specificity of Syk Inhibition: A Technical Guide to Entospletinib
Technical Support Center
For researchers and drug development professionals utilizing Spleen Tyrosine Kinase (Syk) inhibitors, ensuring on-target efficacy while minimizing off-target effects is paramount. This guide focuses on Entospletinib (GS-9973), a highly selective Syk inhibitor, providing detailed protocols and troubleshooting advice to identify and mitigate potential off-target interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Entospletinib and why is it considered a selective Syk inhibitor?
Entospletinib (GS-9973) is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Its selectivity stems from a high affinity for Syk, with a reported IC50 of 7.7 nM in cell-free assays, while exhibiting significantly lower potency against a broad range of other kinases.[1][3] Kinome profiling has demonstrated that Entospletinib has a much narrower target profile compared to less selective Syk inhibitors like Fostamatinib (R406).[2]
Q2: What are the known off-target effects of Entospletinib?
While highly selective, Entospletinib is not entirely devoid of off-target interactions. Broad kinase panel screening has revealed that at higher concentrations, it can inhibit other kinases. For instance, one study noted a single other kinase with a dissociation constant (Kd) below 100 nM, though the specific kinase was not named in the available literature.[2] It is crucial for researchers to be aware that at concentrations significantly exceeding the Syk IC50, the likelihood of engaging other kinases and producing off-target cellular effects increases.
Q3: How can I experimentally determine the off-target profile of Entospletinib in my system?
Two primary methods for identifying off-target effects are in vitro kinase profiling and cellular thermal shift assays (CETSA).
-
In vitro Kinase Profiling: This involves screening Entospletinib against a large panel of purified kinases to determine its inhibitory activity (IC50 values) against each. This provides a direct measure of the inhibitor's selectivity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against heat-induced denaturation. By monitoring the thermal stability of a wide range of proteins in the presence of Entospletinib, both on-target and off-target interactions can be identified.[4][5][6]
Troubleshooting Guide
This section addresses common issues encountered when working with Entospletinib and provides guidance on how to interpret and resolve them.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype Not Consistent with Syk Inhibition | The observed effect may be due to inhibition of an off-target kinase. | 1. Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that Entospletinib is engaging Syk at the concentrations used in your experiment. 2. Perform a Kinome Scan: Test Entospletinib against a broad panel of kinases to identify potential off-targets that might be responsible for the observed phenotype. 3. Titrate the Inhibitor: Determine the dose-response curve for both the on-target (Syk-mediated) and the unexpected phenotype. A significant separation in the EC50 values can suggest an off-target effect. |
| Discrepancy Between Biochemical IC50 and Cellular Potency | This can be due to several factors, including cell membrane permeability, intracellular ATP concentration, or drug efflux pumps. | 1. Assess Cell Permeability: If the compound has poor cell permeability, the intracellular concentration may not be sufficient to inhibit Syk effectively. 2. Consider ATP Competition: As an ATP-competitive inhibitor, the high intracellular concentration of ATP (~1-10 mM) can reduce the apparent potency of Entospletinib compared to in vitro assays, which often use lower ATP concentrations. 3. Investigate Drug Efflux: The cell line used may express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor, lowering its intracellular concentration. |
| High Background Signal in Kinase Assay | This can be caused by impure enzyme preparations, substrate phosphorylation by contaminating kinases, or non-specific inhibitor interactions. | 1. Verify Enzyme Purity: Ensure the recombinant Syk enzyme is of high purity. 2. Use a Specific Substrate: Utilize a substrate that is highly specific for Syk to minimize phosphorylation by other kinases. 3. Include Proper Controls: Run control reactions without the enzyme and without the inhibitor to determine background levels of signal. |
| Variability in CETSA Results | Inconsistent heating, cell lysis, or protein quantification can lead to variable results. | 1. Ensure Uniform Heating: Use a thermal cycler with a precise temperature gradient for the heat shock step. 2. Optimize Lysis Conditions: Ensure complete cell lysis to release soluble proteins. 3. Normalize Protein Levels: Accurately quantify total protein concentration in each sample and normalize the data to a loading control. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of Entospletinib against its primary target, Syk, and provides context for its selectivity.
| Target Kinase | IC50 / Kd | Assay Type | Selectivity Fold (vs. Syk) |
| Syk | 7.7 nM (IC50) | Cell-free | 1 |
| Syk | 7.6 nM (Kd) | Kinase Panel Screen | 1 |
| Jak2 | >1000-fold less potent | Cellular | >1000 |
| c-Kit | >1000-fold less potent | Cellular | >1000 |
| Flt3 | >1000-fold less potent | Cellular | >1000 |
| Ret | >1000-fold less potent | Cellular | >1000 |
| KDR | >1000-fold less potent | Cellular | >1000 |
| Unidentified Kinase | <100 nM (Kd) | Kinase Panel Screen | >13 |
Note: The comprehensive kinome scan data for Entospletinib is not publicly available in its entirety. The table reflects the most specific data found in the searched literature.[1][2]
Experimental Protocols
Detailed Protocol for In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Entospletinib against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinases (Syk and potential off-target kinases)
-
Kinase-specific peptide substrates
-
Entospletinib (GS-9973)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Entospletinib in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of kinase solution (at 2x final concentration) to each well. b. Add 0.5 µL of the diluted Entospletinib or DMSO (for control wells) to the appropriate wells. c. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
Initiate Kinase Reaction: a. Add 2 µL of a substrate/ATP mixture (at 2.5x final concentration) to each well to start the reaction. The final ATP concentration should be at the Km for each respective kinase, if known. b. Incubate the plate at 30°C for 1 hour.
-
ATP Depletion and Luminescence Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction. d. Incubate for 1 hour at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity. c. Calculate the percent inhibition for each Entospletinib concentration relative to the DMSO control. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to confirm the engagement of Entospletinib with Syk in intact cells.
Materials:
-
Cell line of interest
-
Entospletinib (GS-9973)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (anti-Syk and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel documentation system
-
Thermal cycler
Procedure:
-
Cell Treatment: a. Seed cells in sufficient quantity for the number of planned temperature points and treatments. b. Treat the cells with either a vehicle control (e.g., DMSO) or the desired concentration of Entospletinib. Incubate for 1-3 hours under normal cell culture conditions.
-
Cell Harvesting and Heat Shock: a. Harvest the cells by scraping or trypsinization and wash with PBS. b. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated control at room temperature.
-
Cell Lysis: a. After the heat shock, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer and sonicating. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Sample Preparation: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a BCA assay. c. Normalize the protein concentration of all samples with lysis buffer. d. Add SDS-PAGE sample loading buffer to the normalized lysates and boil for 5-10 minutes.
-
Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Syk antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Image the blot using a gel documentation system. h. Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: a. Quantify the band intensities for Syk and the loading control for each temperature point and treatment condition. b. Normalize the Syk band intensity to the loading control. c. For each treatment condition, plot the normalized Syk band intensity against the temperature to generate a melting curve. d. A rightward shift in the melting curve for the Entospletinib-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
Visualizations
Caption: Syk signaling pathway and the inhibitory action of Entospletinib.
Caption: Troubleshooting workflow for unexpected results with Entospletinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating hERG Inhibition in Syk Inhibitor Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Spleen Tyrosine Kinase (Syk) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition in your Syk inhibitor drug discovery programs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel Syk inhibitor shows potent hERG inhibition. What are the primary medicinal chemistry strategies to reduce this liability?
A1: Tackling hERG inhibition in Syk inhibitors involves a multi-pronged approach focused on modifying the physicochemical properties of your compound. Here are the key strategies to consider:
-
Reduce Lipophilicity: High lipophilicity is a common feature of hERG inhibitors. Decreasing the lipophilicity of your compound can lower its affinity for the hERG channel.[1][2]
-
Troubleshooting:
-
Issue: Reducing lipophilicity negatively impacts Syk potency.
-
Suggestion: Explore modifications on peripheral regions of the molecule that are less likely to interact with the Syk active site. For example, replacing a lipophilic aromatic ring with a more polar heterocyclic ring can be effective.[1]
-
-
-
Decrease Basicity (pKa): Many hERG inhibitors contain a basic nitrogen atom that is protonated at physiological pH. Lowering the pKa of this basic center can significantly reduce hERG binding.[1]
-
Troubleshooting:
-
Issue: The basic amine is essential for Syk inhibitory activity.
-
Suggestion: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa without abolishing its necessary interactions for Syk binding. Replacing a piperidine with a piperazine is a common and effective strategy.[1]
-
-
-
Introduce Polar or Acidic Groups: The introduction of polar functional groups, such as hydroxyl or amide groups, can disrupt the hydrophobic interactions that often drive hERG binding.[3] Incorporating an acidic group to create a zwitterion can also be a successful strategy.[1]
-
Troubleshooting:
-
Issue: The addition of polar groups reduces cell permeability.
-
Suggestion: Consider a prodrug approach to mask the polar group until the compound reaches its target. Alternatively, fine-tune the position of the polar group to minimize its impact on overall membrane permeability.[4]
-
-
-
Conformational Restriction: Modifying the molecule to restrict its conformation can prevent it from adopting the necessary geometry to bind effectively to the hERG channel. This can be achieved through macrocyclization or the introduction of rigid linkers.[4]
-
Troubleshooting:
-
Issue: Synthesis of conformationally restricted analogs is complex and time-consuming.
-
Suggestion: Utilize computational modeling to predict which conformational constraints are most likely to reduce hERG affinity while maintaining Syk potency before embarking on complex synthetic routes.
-
-
Q2: How can I reliably assess the hERG liability of my Syk inhibitors in vitro?
A2: Several in vitro assays are available to assess hERG inhibition, with varying levels of throughput and detail. The gold standard is the manual patch clamp assay, but automated systems are widely used for earlier screening.
-
Manual Patch Clamp Electrophysiology: This is the most accurate method, providing detailed information on the mechanism of hERG channel block. It is recommended for in-depth characterization of lead compounds.[5]
-
Automated Patch Clamp (e.g., QPatch, IonFlux): These systems offer higher throughput than manual patch clamp and are suitable for screening larger numbers of compounds during lead optimization.[4][6][7]
-
Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled hERG ligand by your test compound. They are a high-throughput method for initial screening but do not provide functional information.
-
Fluorescence-Based Assays (e.g., Thallium Flux): These are cell-based assays that use a fluorescent indicator to measure ion flux through the hERG channel. They are a high-throughput alternative to electrophysiology for primary screening.
Troubleshooting Common hERG Assay Issues:
-
Issue: High variability in IC50 values between experiments.
-
Suggestion: Ensure consistent cell culture conditions, passage number, and temperature. Verify the concentration and stability of your compound in the assay buffer.[8]
-
-
Issue: Compound precipitation in the assay.
-
Suggestion: Determine the aqueous solubility of your compound beforehand. If solubility is an issue, consider using a lower concentration range or adding a surfactant to the extracellular medium, though the latter should be validated for its own effects on the hERG channel.[9]
-
-
Issue: Discrepancy between automated and manual patch clamp results.
-
Suggestion: The voltage protocols and temperature can differ between setups. Ensure these parameters are as consistent as possible. Some compounds may exhibit different kinetics of block that are better resolved by one method over the other.[9]
-
Q3: What experimental methods can I use to determine the in vitro activity of my Syk inhibitors?
A3: A variety of in vitro assays are available to measure the potency of your Syk inhibitors against the purified enzyme or in a cellular context.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay: This is a robust, high-throughput assay that measures the phosphorylation of a substrate by Syk kinase.[10]
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is well-suited for high-throughput screening.[1]
-
ELISA-Based Assays: These assays can measure either the amount of phosphorylated substrate or the amount of Syk protein itself in a sample.[11]
-
Radiometric Assays: These assays use a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate. This is a highly sensitive and direct method.[2]
Data Presentation: Case Studies in Reducing hERG Inhibition of Syk Inhibitors
The following tables summarize quantitative data from published studies, illustrating successful strategies to mitigate hERG liability in different Syk inhibitor scaffolds.
Table 1: Optimization of Pyrimidine-Based Syk Inhibitors
| Compound | R Group Modification | Syk IC50 (nM) | hERG IC50 (µM) | Fold Selectivity (hERG/Syk) | Strategy Employed |
| 1a | - | - | - | - | Initial Hit |
| 5 | Replacement of aminomethylene with 3,4-diaminotetrahydropyran | Excellent | - | - | Scaffold Hopping |
| Optimized Compound | Further modifications to the diaminotetrahydropyran | Potent | Potent Inhibition | Low | Optimization led to increased hERG liability |
Note: This case study highlights that while optimizing for other properties like permeability and kinase selectivity, hERG liability can be introduced.[9]
Table 2: Optimization of Macrocyclic Syk Inhibitors
| Compound | Key Structural Feature | Syk IC50 (nM) | hERG % Inhibition @ 10 µM | Key Strategy |
| Initial Lead | Non-macrocyclic | Potent | Significant | - |
| Optimized Macrocycle | Macrocyclization | Potent | Removed | Conformational Restriction & Physicochemical Property Optimization |
Note: This study demonstrates the successful use of macrocyclization to eliminate hERG inhibition while maintaining potent Syk activity.[4][6]
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch Clamp Assay for hERG Inhibition
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG). Culture cells to 70-90% confluency.
-
Recording Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Establish a whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.
-
-
Compound Application:
-
Record a stable baseline current in the external solution.
-
Apply the test compound at various concentrations via a perfusion system.
-
Allow sufficient time for the compound effect to reach steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit it to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: HTRF® Syk Kinase Assay
-
Reagent Preparation: Prepare Syk enzyme, biotinylated substrate (e.g., biotin-poly-Glu-Tyr), ATP, and HTRF® detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) in the appropriate kinase assay buffer.
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound in DMSO or DMSO control to the assay wells.
-
Add 4 µL of Syk enzyme solution.
-
Add 4 µL of a mixture of biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add 10 µL of the HTRF® detection reagent mixture to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000. Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 value.[10]
Visualizations
Caption: Simplified Syk signaling pathway initiated by BCR or FcR engagement.
References
- 1. drughunter.com [drughunter.com]
- 2. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a series of novel, potent and selective Macrocyclic SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 8. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Syk Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Spleen Tyrosine Kinase (Syk) inhibitors.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the preclinical development of Syk inhibitors.
Q1: My Syk inhibitor demonstrates high potency in in-vitro assays but shows poor oral bioavailability in animal models. What are the primary reasons for this discrepancy?
Poor oral bioavailability despite good in-vitro potency is a common challenge. The primary causes can be broadly categorized into issues related to the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key factors include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Many kinase inhibitors are poorly soluble.[1]
-
Low Intestinal Permeability: The molecule may be unable to efficiently pass through the intestinal epithelial cell layer to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestine or liver (e.g., Cytochrome P450 enzymes) before it can reach systemic circulation.[2][3]
-
Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp, MDR1) or Breast Cancer Resistance Protein (BCRP), limiting its net absorption.[4][5]
Q2: What is a logical first step to diagnose the cause of my inhibitor's low oral bioavailability?
A systematic approach starting with simple in-vitro assays is recommended.
-
Assess Physicochemical Properties: Determine fundamental properties like aqueous solubility, lipophilicity (LogP/LogD), and pKa.[6] These properties govern dissolution and permeability.
-
Evaluate In-Vitro ADME Properties:
-
Solubility: Perform kinetic or thermodynamic solubility assays in relevant buffers (e.g., pH 1.2, 6.8) to simulate GI conditions.
-
Permeability & Efflux: Use a Caco-2 permeability assay. This cell-based model can simultaneously assess a compound's passive permeability and identify if it is a substrate of efflux transporters.[5]
-
Metabolic Stability: An in-vitro assay using liver microsomes or hepatocytes will determine the compound's susceptibility to metabolic degradation.[2]
-
This initial data will help pinpoint the primary barrier to bioavailability, guiding further optimization efforts.
Q3: My Syk inhibitor has poor aqueous solubility. What formulation strategies can I employ to improve it?
Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble compounds.[7] These include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and lead to supersaturation in the GI tract.[9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid/surfactant mixture, which forms a fine emulsion upon contact with GI fluids, facilitating absorption.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic exterior improves solubility in water.[8]
-
Nanotechnology Approaches: Encapsulating the inhibitor in nanocarriers like liposomes or polymeric nanoparticles can improve solubility, protect it from degradation, and enhance absorption.[10][11] For example, a nanoscale liposomal formulation was developed for the Syk inhibitor C61, and piceatannol was encapsulated in PLGA nanoparticles to improve its delivery.[12][13][14]
Q4: The Caco-2 assay indicates my inhibitor is a substrate for efflux transporters. How can I overcome this?
High efflux is a significant barrier. Strategies to mitigate it include:
-
Structural Modification: Medicinal chemistry efforts can be directed at modifying the inhibitor's structure to reduce its recognition by efflux transporters. This often involves fine-tuning lipophilicity and hydrogen bonding characteristics.
-
Co-administration with Inhibitors (Research Setting): In preclinical studies, co-dosing with known efflux transporter inhibitors can confirm the transporter's role in limiting bioavailability. However, this is not always a viable clinical strategy due to potential drug-drug interactions.[5]
-
Formulation Approaches: Certain excipients used in lipid-based formulations and nanocarriers can inhibit efflux transporters, thereby increasing the intestinal absorption of the drug.
Q5: Can I improve oral bioavailability by chemically modifying my Syk inhibitor?
Yes, structural modification is a powerful strategy. Two common approaches are:
-
Prodrug Strategy: A prodrug is an inactive or less active derivative of a parent drug that is converted in-vivo to the active form. This approach can overcome specific barriers like poor solubility. A prime example is fostamatinib , a prodrug of the active Syk inhibitor R-406.[15] The addition of a phosphate group to create fostamatinib dramatically improves aqueous solubility. This allows the compound to dissolve and be absorbed, after which intestinal alkaline phosphatases cleave the phosphate group to release the active drug, R406, into circulation.[16][17]
-
Structure-Activity Relationship (SAR) Optimization: Iterative chemical synthesis and testing can identify modifications that improve ADME properties without sacrificing potency. This includes optimizing lipophilicity, reducing metabolic liabilities by blocking metabolic "hot spots," and altering the structure to avoid recognition by efflux transporters.[18] The macrocyclization strategy has also been used to enhance drug-like properties and kinase selectivity.
Section 2: Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Syk Inhibitors
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, amorphous form, increasing apparent solubility and dissolution rate.[9] | Significant solubility enhancement; can achieve supersaturation. | Potential for recrystallization over time (stability issues); requires specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in lipids and surfactants, forming a micro- or nano-emulsion in the gut, which enhances absorption.[7] | Improves solubility and permeability; can reduce food effects; may inhibit efflux transporters. | Can be chemically complex; potential for GI side effects with high surfactant load. |
| Nanoparticle Formulations | Encapsulates the drug in a carrier (e.g., liposome, polymer), increasing solubility and potentially altering biodistribution.[10][11] | Improves solubility and stability; allows for targeted delivery.[13] | More complex manufacturing and characterization; potential for immunogenicity. |
| Prodrug Approach | A bioreversible chemical modification is made to the parent drug to improve physicochemical properties (e.g., solubility).[19][20] | Can overcome specific, well-defined barriers (e.g., solubility, permeability); can be highly effective.[15] | Requires in-vivo conversion to the active drug; adds synthetic complexity. |
| Cyclodextrin Complexation | The hydrophobic drug is encapsulated within the cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[8] | Simple to formulate; can significantly increase solubility. | Limited drug-loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses. |
Section 3: Experimental Protocols
Protocol 1: Caco-2 Permeability and Efflux Assay
Objective: To assess the intestinal permeability of a Syk inhibitor and determine if it is a substrate for major efflux transporters (e.g., P-gp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Permeability Assessment (A-to-B): The test inhibitor is added to the apical (A, upper) chamber of the Transwell® insert. Samples are taken from the basolateral (B, lower) chamber at various time points (e.g., 30, 60, 90, 120 min).
-
Efflux Assessment (B-to-A): In a separate set of inserts, the inhibitor is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber over time.
-
Quantification: The concentration of the inhibitor in the collected samples is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
An Efflux Ratio (ER) is calculated as: ER = Papp(B-to-A) / Papp(A-to-B).
-
Interpretation: An ER > 2 is generally considered an indication that the compound is a substrate for active efflux.[5]
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in-vitro metabolic stability of a Syk inhibitor.
Methodology:
-
Reagents: Pooled liver microsomes (human, rat, or mouse), NADPH regenerating system (cofactor for CYP enzymes), and the test inhibitor.
-
Incubation: The Syk inhibitor (at a low concentration, e.g., 1 µM) is incubated with liver microsomes in a buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 min).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate the microsomal proteins. The supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent inhibitor is quantified by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of the inhibitor remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in-vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
From this, intrinsic clearance (CLint) can be calculated, which is a measure of metabolic stability.[2]
-
Section 4: Visualizations
Caption: Simplified Syk signaling pathway downstream of immune receptors.
Caption: Troubleshooting workflow for low oral bioavailability of Syk inhibitors.
Caption: The prodrug strategy exemplified by Fostamatinib (R406).
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoscale liposomal formulation of a SYK P-site inhibitor against B-precursor leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCL4-mediated targeting of spleen tyrosine kinase (Syk) inhibitor using nanoparticles alleviates inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fostamatinib, a Syk inhibitor prodrug for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues and troubleshooting for Syk kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spleen Tyrosine Kinase (Syk) assays.
Frequently Asked Questions (FAQs)
Q1: What is Syk kinase and why is it an important drug target?
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction within hematopoietic cells.[1][2] It is a key component of the signaling pathways downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Upon receptor activation, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequently activates downstream signaling cascades that regulate cellular responses such as proliferation, differentiation, and phagocytosis.[1][3] Due to its central role in immune and inflammatory responses, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and hematological malignancies.[4]
Q2: What are the common types of in vitro Syk kinase assays?
Several assay formats are commonly used to measure Syk kinase activity in vitro. These can be broadly categorized by their detection method:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is directly proportional to kinase activity.[2]
-
Fluorescence-Based Assays: Homogeneous Time-Resolved Fluorescence (HTRF®) is a popular method that involves a FRET (Förster Resonance Energy Transfer) pair. A europium-labeled anti-phosphotyrosine antibody and a biotinylated substrate are used. Phosphorylation of the substrate by Syk brings the donor and acceptor fluorophores into proximity, generating a FRET signal.[5][6]
-
Radiometric Assays: These are considered a gold standard and involve the use of radiolabeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP). The radioactive phosphate group is transferred to the substrate, and the amount of incorporated radioactivity is measured to quantify kinase activity.
Troubleshooting Common Issues
Q3: I am observing high background in my Syk kinase assay. What are the potential causes and solutions?
High background can mask the true signal and reduce the assay window. Here are common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are filtered and free of particulate matter. |
| Non-specific Binding of Antibodies (HTRF/ELISA) | Increase the number of washing steps. Optimize the concentration of the blocking agent (e.g., BSA). Consider using a secondary antibody pre-adsorbed against the species of your sample. |
| High Enzyme Concentration | Titrate the Syk enzyme to a lower concentration. High enzyme levels can lead to excessive autophosphorylation and high background. |
| Sub-optimal ATP Concentration | High ATP concentrations can sometimes contribute to background. Test a range of ATP concentrations to find the optimal balance between signal and background. |
| Plate Issues | Use plates appropriate for your detection method (e.g., white plates for luminescence, black plates for fluorescence). Ensure plates are clean and free from scratches or defects. |
| Autophosphorylation of Syk | Inactive Syk can exhibit a low level of kinase activity due to autophosphorylation.[3] Ensure you are using a highly purified and properly stored enzyme. |
Q4: My assay signal is too low. How can I increase it?
A low signal can make it difficult to distinguish between active and inactive states of the kinase. Consider the following:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your Syk enzyme stock. Repeated freeze-thaw cycles can reduce activity. Aliquot the enzyme upon receipt and store at -80°C. |
| Sub-optimal Substrate Concentration | The choice and concentration of the substrate are critical. Different substrates can yield significantly different signal outputs.[5] Titrate the substrate concentration to determine the optimal level for your assay. |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and contains necessary components like MgCl₂ and DTT.[2] |
| Insufficient Incubation Time | Optimize the kinase reaction time. A time-course experiment can help determine the linear range of the reaction. |
| Reader Settings Not Optimized | For fluorescence or luminescence assays, ensure the correct filters and integration times are being used on the plate reader. |
| Inhibitory Compounds in Sample | If testing inhibitors, ensure the solvent (e.g., DMSO) concentration is not inhibiting the enzyme. Run appropriate vehicle controls. |
Q5: I am experiencing high variability and inconsistent results between wells and plates. What should I do?
Variability can undermine the reliability of your data. Here are some common sources of inconsistency and how to address them:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare a master mix of reagents to add to each well to minimize well-to-well variation. |
| Incomplete Reagent Mixing | Gently mix all reagents thoroughly before adding them to the assay plate. After adding reagents to the plate, gently tap or use a plate shaker to ensure a homogenous reaction mixture. |
| Temperature Fluctuations | Ensure all assay components are at the recommended temperature before starting the reaction. Incubate plates in a temperature-controlled environment. Avoid placing plates on cold or hot surfaces. |
| Edge Effects | In multi-well plates, the outer wells are more prone to evaporation and temperature changes. To minimize this, avoid using the outer wells for critical samples or fill them with buffer. |
| Reagent Degradation | Prepare fresh dilutions of ATP and other critical reagents for each experiment. Avoid using old or improperly stored reagents. The quality of reagents directly impacts the accuracy and sensitivity of the assay.[7] |
| Inconsistent Timing | For kinetic assays or assays with timed incubation steps, ensure that the timing of reagent addition and plate reading is consistent across all wells and plates. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from Syk kinase assays. These values can serve as a benchmark for your own experiments.
Table 1: Signal-to-Background (S/B) Ratios in an HTRF® Syk Kinase Assay
This table illustrates how the choice of substrate and enzyme concentration can significantly impact the signal-to-background ratio.
| Syk Concentration | Substrate | Substrate Concentration | Signal-to-Background Ratio |
| 6.8 nM | poly-GT-biotin | 0.1 µM | 8.1[5] |
| 1.36 nM | TK substrate-biotin | 1 µM | 43.9[5] |
| 1.36 nM | TK substrate-biotin | 0.1 µM | 21.5[5] |
Table 2: Assay Performance Metrics
The Z' factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
| Assay Parameter | Value | Interpretation |
| Z' Factor | > 0.5 | Excellent assay quality, suitable for HTS[1][8] |
| Z' Factor | 0 to 0.5 | Marginal assay, may require optimization[8] |
| Z' Factor | < 0 | Poor assay quality, not suitable for screening[8] |
Table 3: IC₅₀ Values for Common Syk Inhibitors
IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. These values are dependent on assay conditions, particularly the ATP concentration.
| Inhibitor | Reported IC₅₀ (nM) | Assay Conditions |
| Staurosporine | 9.9 | HTRF® assay[6] |
| Fostamatinib (R406) | Varies | Cell-based and biochemical assays[9] |
Experimental Protocols
General Protocol for an In Vitro Syk Kinase Assay (Luminescence-Based)
This protocol is a generalized procedure based on the ADP-Glo™ kinase assay.[2][10] Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation:
-
Prepare the Syk kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[2]
-
Dilute the Syk enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP to their final desired concentrations in the kinase buffer.
-
If testing inhibitors, prepare serial dilutions in the kinase buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction:
-
Add 1 µl of inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the diluted Syk enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Visualizations
Syk Signaling Pathway Diagram
Caption: A simplified diagram of the Syk signaling pathway initiated by B-cell receptor (BCR) or Fc receptor (FcR) activation.
Syk Kinase Assay Workflow
Caption: A general workflow for a typical in vitro Syk kinase assay.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common Syk kinase assay issues.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. promega.com [promega.com]
- 3. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain-of-function variants in SYK cause immune dysregulation and systemic inflammation in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
How to prevent Syk-IN-4 precipitation in aqueous solutions
Welcome to the technical support center for Syk-IN-4. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer/cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue for many organic small molecules that are poorly soluble in water.[1][2] this compound has high solubility in DMSO but is sparingly soluble in aqueous solutions.[3][4][5] When a concentrated DMSO stock is added directly to an aqueous medium, the DMSO rapidly disperses, and the local concentration of this compound exceeds its solubility limit in the aqueous environment, leading to precipitation.[1][2]
To prevent this, it is recommended to perform serial dilutions of your high-concentration DMSO stock solution into DMSO first to create an intermediate stock.[1][5] This lower concentration DMSO stock can then be added to your aqueous buffer or cell culture medium. This method ensures that the final concentration of the inhibitor is below its solubility limit in the aqueous solution. For cell-based assays, it is advisable to keep the final DMSO concentration below 0.1% to minimize solvent-induced artifacts. Always include a vehicle control (DMSO alone) in your experiments.[1]
Q2: What is the maximum recommended concentration of this compound in an aqueous solution for in vitro assays?
A2: The maximum achievable concentration in a purely aqueous solution is very low. To achieve higher working concentrations without precipitation, the use of co-solvents is necessary. For in vitro assays, it is crucial to maintain a clear solution. While specific maximum concentrations in typical cell culture media are not well-documented, starting with a low micromolar range and carefully observing for any signs of precipitation is recommended. The solubility can be influenced by the specific components of your buffer or medium (e.g., protein concentration, pH).
Q3: Are there any recommended solvent formulations to improve the solubility of this compound in aqueous solutions for in vivo studies?
A3: Yes, for in vivo studies, where higher concentrations are often required, specific formulations are recommended to create either clear solutions or stable suspensions. One such protocol to prepare a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another formulation to create a suspended solution uses DMSO and SBE-β-CD in saline.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous buffer.[1][5]2. Increase the final volume of the aqueous solution to lower the final concentration of this compound.3. Gently warm the aqueous solution to 37°C before and after adding the inhibitor.[4]4. Use gentle vortexing or sonication to aid dissolution.[4][5] |
| Cloudiness or visible particles in the final working solution. | The compound has precipitated out of solution. | 1. Centrifuge the solution to pellet the precipitate and use the supernatant, being aware that the actual concentration will be lower than calculated.2. Prepare a fresh solution using one of the recommended solubilization protocols.3. For in vitro work, consider if a lower, fully solubilized concentration would be sufficient for your experimental goals. |
| Inconsistent experimental results. | Potential precipitation of the compound leading to variable effective concentrations. | 1. Always visually inspect your working solutions for any signs of precipitation before use.2. Prepare fresh working solutions for each experiment from a frozen DMSO stock.3. Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous or newly opened DMSO.[1][3]
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the manufacturer's datasheet, this compound is soluble in DMSO at concentrations up to 62.5 mg/mL (148.99 mM).[3][4][5]
-
To prepare a 10 mM stock solution, for example, add the appropriate volume of DMSO to your vial of this compound.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[3][4]
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3][4]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
This protocol aims to minimize precipitation when diluting the DMSO stock for use in cell culture or biochemical assays.
-
Materials: 10 mM this compound in DMSO (from Protocol 1), sterile DMSO, sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Further dilute this 1 mM stock in DMSO if a lower final concentration is desired.
-
Add a small volume of the intermediate DMSO stock to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (with a final DMSO concentration of 0.1%).
-
Visually inspect the solution for any signs of precipitation.
-
Visualizations
Syk Signaling Pathway Overview
References
Technical Support Center: Overcoming Challenges with ATP-Binding Site Inhibitors of SYK
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ATP-binding site inhibitors of Spleen Tyrosine Kinase (SYK).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with SYK ATP-binding site inhibitors?
Researchers often face challenges related to inhibitor specificity, the development of resistance, and the physicochemical properties of the compounds. Key issues include:
-
Off-target effects: Due to the conserved nature of the ATP-binding pocket among kinases, inhibitors may bind to other kinases, leading to unintended biological consequences.[1][2][3]
-
Resistance: Both innate and acquired resistance can limit the efficacy of SYK inhibitors. A primary mechanism is the activation of bypass signaling pathways, such as the RAS/MAPK/ERK pathway.[4][5][6][7][8]
-
Poor solubility and bioavailability: Many small molecule inhibitors have poor aqueous solubility, which can affect their performance in cellular assays and limit their therapeutic potential.[9][10][11]
-
Toxicity: Off-target effects or even on-target inhibition of SYK in certain cell types can lead to toxicity.[1] A previously unknown role of SYK as a cell cycle checkpoint regulator suggests that inhibiting its ATP-binding site might pose a significant challenge.[12][13]
Q2: What are the main signaling pathways regulated by SYK?
SYK is a crucial mediator of signal transduction downstream of various immune receptors.[][15] Key pathways include:
-
B-Cell Receptor (BCR) Signaling: In B-cells, SYK is activated upon antigen binding to the BCR and is essential for B-cell development, activation, and proliferation.[1][][16]
-
Fc Receptor (FcR) Signaling: In mast cells, basophils, and other myeloid cells, SYK is critical for signaling downstream of Fc receptors, leading to the release of inflammatory mediators.[1][17][18]
-
Integrin and C-type Lectin Signaling: SYK also plays a role in signaling pathways initiated by integrins and C-type lectins.[][15]
-
Downstream Effectors: Activated SYK phosphorylates numerous downstream targets, leading to the activation of pathways like PI3K/AKT, MAPK, and NF-κB.[4][19][20]
Q3: How can I select the right SYK inhibitor for my experiment?
The choice of inhibitor depends on the specific research question. Consider the following:
-
Selectivity: If you are studying a SYK-specific process, choose an inhibitor with a high selectivity for SYK over other kinases. Kinase profiling data is often available from the manufacturer or in published literature.
-
Potency: Consider the IC50 or Ki value of the inhibitor for SYK. A more potent inhibitor can be used at lower concentrations, potentially reducing off-target effects.
-
Cellular Activity: Ensure the inhibitor has good cell permeability and is active in cellular assays.
-
Known Off-Targets: Be aware of the known off-targets of the inhibitor you choose, as this can help in interpreting your results. For example, some inhibitors may also target JAKs or other kinases.[]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibitor potency in cellular assays compared to biochemical assays.
-
Potential Cause 1: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Tip:
-
Perform a cell permeability assay if possible.
-
Increase the incubation time with the inhibitor.
-
If the problem persists, consider using a different inhibitor with known good cell permeability.
-
-
-
Potential Cause 2: Poor Solubility. The inhibitor may be precipitating in the cell culture medium.[9][10]
-
Troubleshooting Tip:
-
Visually inspect the culture medium for any precipitate after adding the inhibitor.
-
Prepare a fresh stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across experiments.
-
Consider using formulation strategies to improve solubility, such as encapsulation in nanoparticles or use of solubilizing agents, though this may impact cellular uptake.[10]
-
-
-
Potential Cause 3: High Protein Binding. The inhibitor may be binding to proteins in the serum of the cell culture medium, reducing its free concentration.
-
Troubleshooting Tip:
-
Perform experiments in serum-free or low-serum medium for a short duration, if your cell type can tolerate it.
-
Compare inhibitor potency in media with different serum concentrations.
-
-
-
Potential Cause 4: Drug Efflux. The cells may be actively pumping the inhibitor out via efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Tip:
-
Co-incubate with a known efflux pump inhibitor to see if the potency of your SYK inhibitor increases.
-
-
Problem 2: My cells develop resistance to the SYK inhibitor over time.
-
Potential Cause: Activation of Bypass Signaling Pathways. The most common mechanism of acquired resistance to SYK inhibitors is the activation of the RAS/MAPK/ERK signaling pathway.[4][5][6][7]
-
Troubleshooting Tip:
-
Analyze the phosphorylation status of key proteins in the RAS/MAPK/ERK pathway (e.g., MEK, ERK) by Western blot in your resistant cells compared to sensitive parental cells.
-
Consider combination therapy. Combining the SYK inhibitor with a MEK inhibitor has been shown to overcome resistance in preclinical models.[5][8]
-
-
Problem 3: I am observing unexpected cellular effects that may be due to off-target activity.
-
Potential Cause: Inhibition of Other Kinases. ATP-binding site inhibitors are rarely completely specific for a single kinase.[2][3]
-
Troubleshooting Tip:
-
Consult Kinase Profiling Data: Review broad kinase screening data for your inhibitor to identify potential off-targets.
-
Use a Structurally Different Inhibitor: Confirm your SYK-dependent phenotype by using a second, structurally unrelated SYK inhibitor. If both inhibitors produce the same effect, it is more likely to be on-target.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down SYK and see if this phenocopies the effect of the inhibitor.
-
Titrate the Inhibitor: Use the lowest concentration of the inhibitor that gives the desired on-target effect to minimize off-target activity. Higher concentrations are more likely to cause off-target effects.[19]
-
-
Quantitative Data Summary
Table 1: IC50 Values of Selected SYK Inhibitors
| Inhibitor | SYK IC50 (nM) | Notes |
| Entospletinib (GS-9973) | ~7.7 | Orally bioavailable inhibitor.[6][8] |
| Fostamatinib (R406) | ~41 | Active metabolite of Fostamatinib.[19][21] |
| Cerdulatinib | Dual SYK/JAK inhibitor | Inhibits both SYK and JAK1/3.[] |
| PRT062607 | ~1 | |
| BAY 61-3606 | ~10 | |
| Tanshinone I | 1640 | A natural product identified as a SYK inhibitor.[22] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
SYK Kinase Activity Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[23]
Materials:
-
Recombinant SYK enzyme
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
SYK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[22][23]
-
SYK inhibitor and vehicle control (e.g., DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of your SYK inhibitor in SYK Kinase Buffer.
-
In a white plate, add the inhibitor solution or vehicle control.
-
Add the recombinant SYK enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a light signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to SYK activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a SYK inhibitor.[19]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
SYK inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the SYK inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Downstream SYK Signaling
This protocol allows for the detection of changes in the phosphorylation state of downstream effector proteins following SYK inhibition.
Materials:
-
Cells of interest
-
SYK inhibitor and vehicle control
-
Stimulating agent (e.g., anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-SYK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the SYK inhibitor or vehicle for a specified time before stimulating with an appropriate agonist if necessary.
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., GAPDH, β-actin).
Visualizations: Signaling Pathways and Workflows
Caption: Simplified SYK signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Resistance to SYK inhibitors via activation of the RAS/MAPK/ERK bypass pathway.
Caption: Experimental workflow for troubleshooting low inhibitor potency in cellular assays.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. A Previously Unknown Unique Challenge for Inhibitors of SYK ATP-Binding Site: Role of SYK as A Cell Cycle Checkpoint Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. mdpi.com [mdpi.com]
- 23. promega.com [promega.com]
Technical Support Center: Enhancing the Metabolic Stability of Syk-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of the Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for a drug candidate like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by drug-metabolizing enzymes, primarily in the liver. A compound with low metabolic stability is rapidly cleared from the body, which can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. Improving the metabolic stability of this compound is crucial for developing it into a safe and effective therapeutic agent.[1]
Q2: What are the common metabolic pathways for kinase inhibitors?
A2: Kinase inhibitors, like many small molecules, are typically metabolized by Phase I and Phase II enzymes.[1] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[1] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]
Q3: How can I experimentally determine the metabolic stability of this compound?
A3: The most common in vitro method is the liver microsomal stability assay.[2][3] This involves incubating this compound with liver microsomes (which contain Phase I enzymes) and a cofactor like NADPH.[2][4] The disappearance of the parent compound over time is measured by LC-MS/MS.[2][4] Another common assay uses hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.[5]
Troubleshooting Guide
Issue 1: this compound shows high clearance in the liver microsomal stability assay.
-
Possible Cause 1: Intrinsic Instability. The chemical structure of this compound may contain "metabolic soft spots" that are highly susceptible to enzymatic degradation.
-
Troubleshooting Tip:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites of this compound formed during the assay. This will pinpoint the sites of metabolic modification.
-
Structural Modification: Employ medicinal chemistry strategies to modify these "soft spots." A common approach is the substitution of hydrogen atoms with deuterium or fluorine at the site of metabolism, as the stronger carbon-deuterium or carbon-fluorine bonds can slow down metabolism.[6][7]
-
-
-
Possible Cause 2: Experimental Artifacts. Incorrect experimental setup can lead to artificially high clearance.
-
Troubleshooting Tip:
-
Positive Controls: Always include well-characterized compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam) to ensure the assay is performing as expected.[2]
-
Cofactor Check: Ensure the NADPH regenerating system is fresh and active, as its depletion can affect results.[2]
-
Protein Concentration: Verify that the microsomal protein concentration is within the linear range for the assay.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Pipetting Errors or Poor Mixing. Inaccurate dispensing of reagents or incomplete mixing can lead to significant variability.
-
Troubleshooting Tip:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.[8]
-
Thorough Mixing: Gently vortex or mix all solutions thoroughly before and after adding them to the incubation wells.[8]
-
Replicate Number: Increase the number of technical replicates for each time point to improve statistical confidence.[9]
-
-
-
Possible Cause 2: Sample Processing Issues. Inconsistent quenching of the metabolic reaction or sample degradation can introduce variability.
-
Troubleshooting Tip:
-
Quenching Efficiency: Use a consistent and efficient quenching method, such as adding a cold organic solvent like acetonitrile, to stop the reaction at each time point.[2]
-
Internal Standard: Use an appropriate internal standard during LC-MS/MS analysis to account for variations in sample preparation and instrument response.[10]
-
-
Issue 3: Discrepancy between in vitro and in vivo metabolic stability.
-
Possible Cause 1: Role of Non-CYP Enzymes. Liver microsomes primarily assess CYP-mediated metabolism. Other enzymes present in whole hepatocytes or in vivo, such as aldehyde oxidase (AO) or Phase II enzymes, might be responsible for the clearance of this compound.[11]
-
Troubleshooting Tip:
-
Hepatocyte Assay: Conduct metabolic stability assays using cryopreserved or fresh hepatocytes to include both Phase I and Phase II metabolic pathways.[5]
-
Cytosol and S9 Fractions: To investigate the role of cytosolic enzymes like AO, perform stability assays using liver S9 or cytosolic fractions.[1]
-
-
-
Possible Cause 2: Pharmacokinetic Factors. Poor absorption, high plasma protein binding, or rapid excretion can contribute to low in vivo exposure, which may be misinterpreted as poor metabolic stability.
-
Troubleshooting Tip:
-
Permeability Assays: Conduct in vitro permeability assays (e.g., Caco-2) to assess the absorption potential of this compound.
-
Plasma Protein Binding: Determine the extent of plasma protein binding, as only the unbound fraction is available for metabolism and therapeutic action.
-
-
Data Presentation
Table 1: Example In Vitro Metabolic Stability Data for this compound Analogs
| Compound | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 15 | 46.2 |
| This compound-d3 (Deuterated) | 45 | 15.4 |
| This compound-F (Fluorinated) | 60 | 11.6 |
Table 2: Troubleshooting Checklist for In Vitro Metabolic Stability Assays
| Checkpoint | Status (Pass/Fail) | Notes |
| Reagents | ||
| Microsome/Hepatocyte Viability | Check supplier specifications and handling. | |
| NADPH Cofactor Activity | Use fresh or properly stored stock. | |
| Positive Control Performance | Compare with historical data. | |
| Assay Conditions | ||
| Incubation Temperature (37°C) | Calibrate incubator. | |
| Protein/Cell Concentration | Within linear range. | |
| Solvent Concentration (<1%) | High solvent can inhibit enzymes. | |
| Data Analysis | ||
| LC-MS/MS Performance | Check sensitivity and linearity. | |
| Internal Standard Recovery | Consistent across samples. | |
| Curve Fitting (First-Order) | Ensure a good fit (R² > 0.9). |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[2]
-
Prepare an NADPH regenerating solution.
-
-
Incubation:
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[2]
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[4]
-
Visualizations
Caption: Simplified Syk signaling pathway upon immune receptor activation.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Troubleshooting logic for high in vitro clearance of this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mercell.com [mercell.com]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Titrating Syk-IN-4 concentration for optimal kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Syk-IN-4 for kinase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). It functions by binding to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of Syk and its subsequent activation. This blockade disrupts downstream signaling pathways that are crucial for immune cell activation, proliferation, and inflammatory responses.[1]
Q2: What is the recommended starting concentration for titrating this compound in cell-based assays?
Given the potent in vitro IC50 of 0.31 nM, a good starting point for a dose-response experiment in cell culture would be a broad range covering several orders of magnitude around this value.[2][3] We recommend a serial dilution series starting from approximately 1 µM down to the low nanomolar or picomolar range (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). The optimal concentration will ultimately depend on the specific cell type and the biological endpoint being measured.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 62.5 mg/mL (148.99 mM).[1][2][3] For optimal results, use freshly opened, anhydrous DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), which can then be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1] When preparing working dilutions for aqueous-based assays, it is advisable to perform serial dilutions in DMSO first before adding to the final aqueous solution to prevent precipitation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal or no inhibition of Syk phosphorylation | Inhibitor concentration too low: The effective concentration in a cellular context can be higher than the biochemical IC50. | Perform a dose-response experiment with a wider concentration range, extending to higher concentrations (e.g., up to 10 µM). |
| Incorrect assessment of Syk phosphorylation: The antibody for western blotting may not be specific or sensitive enough. | Use a well-validated phospho-specific antibody for Syk (e.g., targeting Tyr525/526).[4] Ensure the use of phosphatase inhibitors during cell lysis.[5][6] | |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | While this compound is orally bioavailable, ensure adequate incubation time (e.g., 1-24 hours) for the inhibitor to penetrate the cells. | |
| Inhibitor precipitation in cell culture media | Low aqueous solubility: Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. | Perform a serial dilution of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer or media.[2] Pre-warming the media and the inhibitor solution to 37°C may also help.[3] If precipitation persists, consider using a formulation with solubilizing agents like PEG300 or Tween-80 for in vivo studies, which might be adapted for in vitro use with appropriate controls.[1] |
| Observed cell toxicity or off-target effects | Inhibitor concentration too high: At higher concentrations, kinase inhibitors can lose selectivity and inhibit other kinases, leading to off-target effects and cytotoxicity.[7] | Titrate the inhibitor to the lowest effective concentration that achieves the desired level of Syk inhibition. Determine the GI50 (50% growth inhibition) for your specific cell line. For reference, the GI50 for this compound in SUDHL-4 and T-cells are 0.24 µM and 2.6 µM, respectively.[2][3] Consider that this compound is a potent inhibitor of hERG with an IC50 of 3.0 µM.[2][3] |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%.[8] Run a vehicle control with the same concentration of DMSO to account for any solvent effects. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, inhibitor incubation time, or assay reagents can lead to variability. | Standardize your protocols meticulously. Use cells within a consistent passage number range, seed cells at the same density, and use consistent incubation times. |
| Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution upon initial preparation and store at -80°C.[1] Use a fresh aliquot for each experiment. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Syk) | 0.31 nM | Cell-free assay | [1][2][3] |
| GI50 | 0.24 µM | SUDHL-4 cells | [1][2][3] |
| GI50 | 2.6 µM | T cells | [1][2][3] |
| IC50 (hERG) | 3.0 µM | [2][3] | |
| Solubility in DMSO | 62.5 mg/mL (148.99 mM) | [1][2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for this compound Titration
This protocol is for determining the concentration-dependent effect of this compound on cell viability.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Western Blot Analysis of Syk Phosphorylation
This protocol is to assess the inhibitory effect of this compound on Syk phosphorylation.
Materials:
-
Target cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Syk antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 of this compound in a cell-free system.
Materials:
-
Recombinant Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of this compound dilution or vehicle control (DMSO).
-
2 µL of recombinant Syk enzyme.
-
2 µL of a mix of Syk substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Syk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for titrating this compound concentration.
Caption: Troubleshooting decision tree for suboptimal this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Managing Potential Cytotoxicity of Syk-IN-4 in Long-Term Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxicity of Syk-IN-4 in long-term experimental assays. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling pathways in various cell types, particularly hematopoietic cells.[1][2][3] Syk is a key mediator in immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptor pathways.[4] By inhibiting Syk, this compound can modulate cellular responses such as proliferation, differentiation, and phagocytosis.[4][5]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. As a starting point:
-
Biochemical assays: this compound has an IC50 of 0.31 nM for Syk kinase.[1][2][3]
-
Cell-based assays: The GI50 (concentration for 50% growth inhibition) has been reported to be 0.24 µM in SUDHL-4 cells and 2.6 µM in T cells.[1][2][3]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay duration.
Q3: Is this compound known to have off-target effects?
Q4: How can I distinguish between on-target Syk inhibition and off-target cytotoxicity?
This is a critical aspect of working with any kinase inhibitor. Here are a few strategies:
-
Use a structurally unrelated Syk inhibitor: If a different Syk inhibitor with a distinct chemical scaffold phenocopies the effects of this compound, it is more likely that the observed effect is due to on-target Syk inhibition.
-
Rescue experiments: If possible, overexpressing a constitutively active or inhibitor-resistant mutant of Syk could rescue the phenotype, confirming on-target activity.
-
Dose-response analysis: On-target effects should correlate with the IC50 for Syk inhibition in your cellular system, while off-target effects may only appear at higher concentrations.
-
Western blotting: Confirm that this compound is inhibiting its target at the concentrations used by assessing the phosphorylation of Syk and its downstream substrates.
Q5: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO at a concentration of 62.5 mg/mL (148.99 mM).[1][3] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1][3] Once dissolved in a solvent, it is recommended to store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: Are you seeing significant cytotoxicity in your long-term assay at concentrations where you expect specific Syk inhibition?
-
Answer:
-
Confirm the optimal concentration range: Perform a short-term (24-48 hour) dose-response curve to determine the GI50 for your specific cell line. This will help you identify a concentration that is effective at inhibiting Syk without causing immediate, widespread cell death.
-
Assess the health of your cell culture: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before starting the assay. Stressed cells are more susceptible to drug-induced cytotoxicity.
-
Check the solvent concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.1%).
-
Consider the assay duration: For long-term assays, the cumulative effect of a compound can lead to cytotoxicity. You may need to use a lower concentration for longer incubation times. Consider a time-course experiment to find the optimal balance.
-
Issue 2: Inconsistent results or loss of this compound activity over time.
-
Question: Are you observing variable results between experiments or a decrease in the inhibitory effect of this compound in your long-term culture?
-
Answer:
-
Check for compound stability: While generally stable, the stability of any compound in culture media at 37°C can be limited. Consider replenishing the media with fresh this compound every 48-72 hours for very long-term assays.
-
Proper storage of stock solutions: Ensure your this compound stock solutions are stored correctly in aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[1]
-
Cell density: Cell density can influence the effective concentration of a drug. Standardize your cell seeding density across all experiments.
-
Metabolism of the compound: Some cell lines may metabolize the compound, reducing its effective concentration over time. This can be assessed by measuring the compound concentration in the culture medium at different time points.
-
Issue 3: Difficulty interpreting whether cell death is due to apoptosis or necrosis.
-
Question: You observe cell death, but you are unsure of the mechanism, which is important for understanding the effect of this compound.
-
Answer:
-
Use specific cell death assays: Employ assays that can differentiate between apoptosis and necrosis.
-
Annexin V and Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase activity assays: Measuring the activity of executioner caspases (e.g., Caspase-3/7) is a hallmark of apoptosis.
-
-
Morphological assessment: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells often swell and lyse.
-
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.31 nM | Syk (Spleen Tyrosine Kinase) | [1][2][3] |
| IC50 | 3.0 µM | hERG (human Ether-à-go-go-Related Gene) | [1][2][3] |
| GI50 | 0.24 µM | SUDHL-4 (Diffuse Large B-cell Lymphoma) | [1][2][3] |
| GI50 | 2.6 µM | T cells | [1][2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. For adherent cells, gently detach them using trypsin-EDTA. Collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Syk Pathway Analysis
This protocol is for assessing the phosphorylation status of Syk and downstream targets.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk, total Syk, and other relevant downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Caption: A phased workflow for managing and interpreting this compound cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Syk Inhibitors: Syk-IN-4 vs. Fostamatinib (R788/R406)
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a range of diseases, from autoimmune disorders to hematological malignancies.[1] This non-receptor tyrosine kinase plays a pivotal role in the signaling pathways of various immune cells.[2] Consequently, the development of potent and selective Syk inhibitors is an area of intense research. This guide provides an objective comparison of two notable Syk inhibitors: Syk-IN-4, a highly potent preclinical compound, and Fostamatinib (R788), an FDA-approved drug whose active metabolite is R406.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data for this compound and the active metabolite of Fostamatinib, R406, providing a clear comparison of their in vitro potency and cellular activity.
| Compound | Syk IC50 | Reference |
| This compound | 0.31 nM | [3] |
| R406 (active metabolite of Fostamatinib) | 41 nM | [4][5][6][7] |
Table 1: In Vitro Potency Against Syk Kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9][10]
| Compound | Cell Line | Assay Type | GI50 / EC50 | Reference |
| This compound | SUDHL-4 (B-cell lymphoma) | Proliferation | 0.24 µM (GI50) | [3] |
| This compound | T cells | Proliferation | 2.6 µM (GI50) | [3] |
| R406 | Cultured human mast cells | Degranulation | 56 nM (EC50) | [5] |
| R406 | Neuroblastoma cells (SH-SY5Y) | Cell Viability | Significant decrease at 1-10 µM | [11] |
| R406 | T-cell non-Hodgkin lymphoma cells | Proliferation/Viability | Inhibition at various concentrations |
Table 2: Cellular Activity of this compound and R406. The 50% growth inhibition (GI50) and half-maximal effective concentration (EC50) values indicate the concentration of a drug that is required for 50% of its maximal effect.
Kinase Selectivity Profile
While both compounds target Syk, their selectivity across the kinome can differ, impacting their therapeutic window and potential off-target effects.
This compound: this compound is described as a selective Syk inhibitor, though a comprehensive publicly available kinase panel screen is not readily available.[3]
Fostamatinib (R406): R406 is known to be a multi-kinase inhibitor. Besides Syk, it also inhibits other kinases at therapeutically relevant concentrations.[12]
-
Flt3: R406 is approximately 5-fold less potent against Flt3 than Syk.[5]
-
Lyn: IC50 = 63 nM[4]
-
Lck: IC50 = 37 nM[4]
-
A broader kinase screen revealed that R406 can inhibit multiple other kinases, with KDR (VEGFR2) being identified as a probable target underlying the clinically observed side effect of increased blood pressure.[12]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified Syk signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Syk inhibitors.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to characterize Syk inhibitors.
Syk Kinase Assay (In Vitro IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
-
Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced from a kinase reaction. The luminescent signal is proportional to the kinase activity.
-
Materials:
-
Recombinant Syk enzyme
-
Syk kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Substrate peptide (e.g., poly-Glu, Tyr 4:1)
-
ATP
-
Test compounds (this compound or R406) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µl of Syk enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Western Blot for Syk Phosphorylation
This method is used to assess the inhibition of Syk autophosphorylation in a cellular context, confirming on-target activity.
-
Principle: Western blotting uses antibodies to detect specific proteins. A phospho-specific antibody is used to detect the phosphorylated (active) form of Syk.
-
Materials:
-
Cell line expressing Syk (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., anti-IgM antibody)
-
Test compounds (this compound or R406)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of the Syk inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce Syk phosphorylation.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.[3][12]
-
Cell Viability Assay (Cellular Efficacy)
This assay determines the effect of the Syk inhibitors on the proliferation and viability of cells.
-
Principle: Tetrazolium-based assays like MTT or MTS measure the metabolic activity of viable cells. The reduction of the tetrazolium salt to a colored formazan product is proportional to the number of living cells.[6]
-
Materials:
-
Cancer cell line (e.g., SUDHL-4)
-
Cell culture medium and supplements
-
Test compounds (this compound or R406)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of the Syk inhibitor or DMSO.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[6]
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 or IC50 value.[6][11]
-
Conclusion
This compound and Fostamatinib (R406) are both inhibitors of Syk kinase, but they exhibit distinct profiles. This compound is a highly potent inhibitor in vitro, with an IC50 in the sub-nanomolar range, suggesting its potential as a powerful research tool and a lead for further drug development. Fostamatinib, as an approved therapeutic, has a well-characterized efficacy and safety profile, albeit with lower in vitro potency and a broader kinase selectivity profile compared to the reported data for this compound. The choice between these inhibitors will depend on the specific research or clinical application, with this compound being suitable for preclinical investigations requiring high potency and selectivity, while Fostamatinib provides a clinically validated option for treating specific diseases. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other emerging Syk inhibitors.
References
- 1. Tumor cell SYK expression modulates the tumor immune microenvironment composition in human cancer via TNF-α dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 12. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Validating Syk-IN-4 Target Engagement in Cells
For researchers and drug development professionals, confirming that a small molecule inhibitor like Syk-IN-4 directly engages its intended target, Spleen Tyrosine Kinase (Syk), within a cellular environment is a critical step. This guide provides a comparative overview of key methods for validating this compound target engagement, complete with experimental data for representative Syk inhibitors, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells.[1] Its involvement in autoimmune diseases and hematological malignancies has made it an attractive therapeutic target. Validating that a compound like this compound binds to Syk in living cells and modulates its activity is essential for advancing preclinical drug discovery programs. This guide explores and compares several established and emerging techniques for this purpose.
Comparative Analysis of Target Engagement Methods
Several distinct methodologies can be employed to confirm and quantify the interaction of an inhibitor with Syk in a cellular context. These methods can be broadly categorized as those that measure direct binding to the target, those that assess the inhibition of the kinase's catalytic activity, and those that quantify the downstream consequences of target engagement.
| Method | Principle | Measures | Typical Readout | Throughput | Advantages | Limitations |
| NanoBRET™ Cellular Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged Syk and a fluorescent tracer that binds to the ATP pocket.[2] | Direct binding of the inhibitor to Syk in live cells.[2] | IC50 (cellular) | High | Quantitative in live cells; high sensitivity and specificity.[2] | Requires genetic modification of cells to express the NanoLuc-Syk fusion protein.[2] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Direct binding of the inhibitor to endogenous or overexpressed Syk.[3] | Thermal shift (ΔTm) or Isothermal dose-response (EC50) | Low to High | Label-free; can be used with endogenous proteins in cells and tissues.[3][4] | Not all ligand binding events result in a significant thermal shift; can be lower throughput.[5] |
| Western Blotting (Phospho-Syk) | Antibody-based detection of the phosphorylation status of Syk (e.g., at Tyr525/526) as a marker of its activation state.[6][7] | Indirect measure of target engagement through inhibition of Syk autophosphorylation. | IC50 (cellular) | Low to Medium | Widely accessible; uses endogenous protein. | Semi-quantitative; can be influenced by downstream signaling events; lower throughput. |
| Cellular Kinase Assay | Measurement of the phosphorylation of a specific Syk substrate in cell lysates or intact cells.[8] | Inhibition of Syk's catalytic activity in a cellular context. | IC50 (cellular) | Medium to High | Directly measures the functional consequence of target binding.[8] | Can be influenced by ATP concentration and the presence of other kinases.[8] |
Quantitative Data for Representative Syk Inhibitors
While specific quantitative data for this compound is not widely available in the public domain, the following table presents data for the well-characterized Syk inhibitor, R406 (the active metabolite of Fostamatinib), across different assay formats. This provides a benchmark for expected potencies.
| Inhibitor | Assay Type | Metric | Value (nM) | Cell Line/System |
| R406 | Biochemical Kinase Assay | IC50 | 41 | Cell-free |
| R406 | Cellular Assay (Degranulation) | EC50 | 56 | CHMC |
| R406 | NanoBRET Cellular Assay (Syk GoF mutant) | IC50 | 130 ± 32 | HEK293 |
| MRL-SYKi | NanoBRET Cellular Assay (Syk GoF mutant) | IC50 | 4.6 ± 2.6 | HEK293 |
| Entospletinib | NanoBRET Cellular Assay (Syk GoF mutant) | IC50 | 25 ± 1 | HEK293 |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is best achieved when assays are run in parallel under the same experimental conditions.[1][2][9][10]
Signaling Pathways and Experimental Workflows
To effectively design and interpret target engagement studies, a solid understanding of the relevant signaling pathways and experimental procedures is essential.
Syk Signaling Pathway
Syk is a key mediator of signaling downstream of immunoreceptors.[11] Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and is subsequently activated through phosphorylation. Activated Syk then phosphorylates downstream substrates, leading to the activation of multiple signaling cascades, including the NF-κB and MAPK pathways, which drive cellular responses like proliferation, differentiation, and inflammation.[7]
References
- 1. R406 | Syk | FLT | Apoptosis | TargetMol [targetmol.com]
- 2. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Syk-IN-4: A Comparative Analysis of a Potent and Selective Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Syk-IN-4, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor. While detailed kinase selectivity panel data for this compound is not publicly available, this document summarizes its known inhibitory activity and compares it with other well-characterized Syk inhibitors. The guide also includes detailed experimental methodologies for assessing kinase selectivity and visual diagrams of the Syk signaling pathway and a general experimental workflow.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 0.31 nM[1][2]. Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells, making it a key target for autoimmune diseases and hematological cancers[1][2]. This compound has been identified as a potent inhibitor of hERG with an IC50 of 3.0 μM and has been shown to inhibit SUDHL-4 and T cell proliferation with GI50 values of 0.24 μM and 2.6 μM, respectively[1][3].
Comparative Selectivity Profile of Syk Inhibitors
Achieving high selectivity is a critical aspect of kinase inhibitor development to minimize off-target effects. While a comprehensive selectivity panel for this compound is not available in the public domain, the following table compares its potency against Syk with that of other notable Syk inhibitors for which more extensive selectivity data has been published.
| Inhibitor | Syk IC50 (nM) | Notes on Selectivity |
| This compound | 0.31 | Described as "selective," but a broad kinase panel profile is not publicly available. Potent inhibitor of hERG (IC50 = 3.0 μM)[1][2][3]. |
| Entospletinib (GS-9973) | 7.7 | Shows 13- to >1000-fold cellular selectivity for Syk over other kinases such as Jak2, c-Kit, Flt3, Ret, and KDR. |
| Fostamatinib (R788) | 41 | Active metabolite R406 is a potent Syk inhibitor. It is 5-fold less potent against Flt3 and does not strongly inhibit Lyn. |
| TAK-659 | 3.2 | A potent dual inhibitor of SYK and FLT3. |
| Cerdulatinib (PRT062070) | 32 | A multi-targeted inhibitor targeting JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), TYK2 (0.5 nM), and Syk. |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are generalized protocols for biochemical kinase assays commonly used to assess inhibitor potency and selectivity.
Biochemical Kinase Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., Syk)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP (at or near the Km for the specific kinase)
-
Peptide or protein substrate specific to the kinase
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted test inhibitor to the wells. Include control wells with DMSO only (vehicle control) and wells with a known inhibitor (positive control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which correlates with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
To determine the selectivity of an inhibitor, it is tested against a large panel of different kinases.
Procedure:
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., over 400 kinases).
-
The percentage of inhibition for each kinase is determined.
-
Kinases that show significant inhibition (e.g., >50%) are identified as potential off-targets.
-
For these off-target kinases, full IC50 curves are then generated to quantify the potency of the inhibitor against them.
-
The selectivity is then expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (Syk). A higher ratio indicates greater selectivity.
Visualizing Key Processes
To better understand the context of Syk inhibition, the following diagrams illustrate the Syk signaling pathway and a typical workflow for determining kinase inhibitor selectivity.
Caption: Simplified Syk signaling pathway.
Caption: Kinase inhibitor selectivity profiling workflow.
References
In Vivo Efficacy of Spleen Tyrosine Kinase (Syk) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune diseases and hematological malignancies.[1][2][3] The development of small molecule inhibitors targeting Syk has shown promise in preclinical and clinical studies. This guide provides an objective comparison of the in vivo efficacy of several prominent Syk inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
Comparative Efficacy of Syk Inhibitors in Preclinical Models
The in vivo efficacy of Syk inhibitors has been evaluated in numerous animal models of disease, primarily focusing on autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus, as well as various cancers. While direct head-to-head comparative studies are limited, data from individual studies provide valuable insights into their relative performance.
| Syk Inhibitor | Disease Model | Key Efficacy Findings | Reference |
| Fostamatinib (R788) | Rodent models of inflammatory arthritis, lupus, glomerulonephritis, and lymphoma | Demonstrated efficacy in a remarkable range of animal models.[4] In a mouse model of arthritis, it was found to be effective.[5] | [4][5] |
| Entospletinib (GS-9973) | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model | Significantly inhibited tumor growth as a single agent.[6] Showed synergistic activity when combined with vincristine, leading to increased tumor growth inhibition.[6][7] | [6][7] |
| Experimental Autoimmune Arthritis | Dose-dependently decreased macroscopic signs of joint inflammation, reduced neutrophil accumulation, and lowered cytokine levels in affected joints.[5][8] | [5][8] | |
| Lanraplenib (GS-9876) | NZB/W Murine Model of Lupus Nephritis | Blocked the progression of lupus nephritis-like disease, improved overall survival, prevented proteinuria, and preserved kidney morphology.[9][10] | [9][10] |
| TAK-659 (Mivavotinib) | Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenografts (PDXs) | Exhibited low to moderate single-agent in vivo activity, significantly prolonging the time to event in the majority of PDXs tested.[11][12][13] | [11][12][13] |
| B-cell Lymphoma | Demonstrated single-agent activity in patients with B-cell lymphoma.[11] | [11] | |
| Cevidoplenib (SKI-O-703) | NZB/W Murine Model of Lupus & Serum-Induced Arthritis Model | Dose-dependently attenuated autoantibody production and lupus nephritis-like manifestations. In the arthritis model, it significantly ameliorated synovitis.[14][15] | [14][15] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the Syk signaling pathway and a typical in vivo experimental workflow.
Caption: Simplified Syk signaling pathway in immune cells.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 9. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo activity of the dual SYK/FLT3 inhibitor TAK-659 against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Syk-IN-4: A Comparative Analysis of Biochemical and Cell-Based Assays
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor discovery, understanding the potency of a compound under varied experimental conditions is paramount. This guide provides a detailed comparison of the biochemical and cell-based potency of Syk-IN-4, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview to inform their research and development endeavors.
Syk kinase is a critical mediator in the signaling pathways of various immune cells, making it a compelling target for autoimmune diseases and hematological cancers. This compound has emerged as a promising small molecule inhibitor, and this report delineates its activity in both isolated enzymatic systems and complex cellular environments.
Quantitative Potency of this compound: A Side-by-Side Comparison
The inhibitory activity of this compound was assessed using a biochemical kinase assay to determine its half-maximal inhibitory concentration (IC50) against the isolated Syk enzyme. Furthermore, its anti-proliferative effects were quantified in two distinct cell lines—SU-DHL-4, a B-cell lymphoma line, and primary T-cells—to establish its half-maximal growth inhibition (GI50).
| Parameter | Assay Type | Value | Target/Cell Line |
| IC50 | Biochemical Kinase Assay | 0.31 nM | Recombinant Human Syk Kinase |
| GI50 | Cell-Based Proliferation | 0.24 µM | SU-DHL-4 Cells |
| GI50 | Cell-Based Proliferation | 2.6 µM | T-Cells |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer a clear understanding of the conditions under which the potency values were derived.
Biochemical Syk Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human Syk kinase. A common method, such as the ADP-Glo™ Kinase Assay, is employed.
Materials:
-
Recombinant Human Syk Kinase
-
This compound (serially diluted)
-
ATP
-
Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a multi-well plate, add the Syk kinase enzyme to each well, excluding the negative control wells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay in SU-DHL-4 Cells (GI50 Determination)
This assay measures the effect of this compound on the proliferation of the SU-DHL-4 human B-cell lymphoma cell line. A common method is the MTT or MTS assay, which measures cell viability.
Materials:
-
SU-DHL-4 cells[1]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
This compound (serially diluted)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Culture SU-DHL-4 cells in suspension in a humidified incubator at 37°C and 5% CO₂. Maintain cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[1]
-
Seed the SU-DHL-4 cells into a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
If using the MTT assay, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The GI50 value is determined by plotting the absorbance against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
T-Cell Proliferation Assay (GI50 Determination)
This assay assesses the impact of this compound on the proliferation of primary T-cells, often stimulated to divide. The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method.
Materials:
-
Isolated primary T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or mitogens)
-
Complete culture medium
-
This compound (serially diluted)
-
CFSE staining solution
-
Flow cytometer
Procedure:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.[2]
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled T-cells in a multi-well plate.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Stimulate the T-cells to proliferate using appropriate stimuli.
-
Incubate the cells for a period sufficient for multiple rounds of cell division (e.g., 3-5 days).
-
Harvest the cells and analyze the CFSE fluorescence of individual cells by flow cytometry.
-
Proliferation is measured by the dilution of the CFSE signal. The percentage of proliferating cells is determined for each inhibitor concentration.
-
The GI50 value is calculated by plotting the percentage of proliferation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's activity, the following diagrams illustrate the Syk signaling pathway and the workflows of the described experimental assays.
Caption: Simplified Syk signaling pathway upon receptor activation.
Caption: Workflow for the biochemical IC50 determination of this compound.
Caption: Generalized workflow for cell-based GI50 determination.
References
Assessing the Cellular Specificity of Syk-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) is a critical mediator of signaling pathways in various hematopoietic cells, making it a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies. Syk-IN-4 has emerged as a potent and selective inhibitor of Syk. However, a thorough assessment of its specificity within a cellular context is paramount to ensure on-target efficacy and minimize potential off-target effects. This guide provides a comparative framework for evaluating the cellular specificity of this compound, with detailed experimental protocols and data presentation strategies. We will compare its profile with other well-characterized Syk inhibitors, the promiscuous inhibitor R406 (the active metabolite of Fostamatinib) and the more selective inhibitor Entospletinib.
Key Concepts in Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is a crucial determinant of its therapeutic window. While high potency against the intended target is desirable, off-target inhibition can lead to unforeseen side effects or even contribute to the therapeutic effect. Therefore, a multi-pronged approach is necessary to comprehensively characterize an inhibitor's selectivity.
Comparative Kinome Profiling
A primary method to assess inhibitor specificity is through kinome-wide screening, which evaluates the binding affinity of the compound against a large panel of kinases. While comprehensive kinome scan data for this compound is not publicly available, the following table illustrates how such data for comparator Syk inhibitors, R406 and Entospletinib, can be presented. This format allows for a direct comparison of their on-target potency and off-target interactions.
Table 1: Comparative Kinome Selectivity of Syk Inhibitors
| Kinase | This compound IC50 (nM) | R406 IC50 (nM) | Entospletinib IC50 (nM) |
| Syk | 0.31 | 41 | 7.7 |
| FLT3 | Data not available | <100 | >1000 |
| LCK | Data not available | 37 | >1000 |
| LYN | Data not available | 63 | >1000 |
| c-KIT | Data not available | Data not available | >1000 |
| JAK2 | Data not available | Data not available | >1000 |
| KDR | Data not available | Data not available | >1000 |
| RET | Data not available | Data not available | >1000 |
| TNK1 | Data not available | Data not available | <100 |
Note: Data for R406 and Entospletinib are compiled from various public sources. The IC50 for this compound is from its primary publication; however, a broad kinome panel is not publicly available.
Experimental Protocols for Cellular Specificity Assessment
A tiered approach is recommended to assess the cellular specificity of this compound, starting with biochemical assays and progressing to more complex cellular and functional assays.
In Vitro Kinase Profiling
This initial step provides a broad overview of the inhibitor's selectivity across the human kinome.
Experimental Protocol: KinomeScan Profiling
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.
-
Assay: The KINOMEscan™ assay platform (DiscoverX) is a widely used method. It is a competition-based binding assay where the test compound is incubated with a panel of DNA-tagged kinases and a ligand immobilized on a solid support.
-
Detection: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as percent of control, and for significant hits, a dissociation constant (Kd) is determined.
Cellular Target Engagement: Western Blotting for Syk Signaling
To confirm that this compound engages and inhibits Syk in a cellular context, the phosphorylation of Syk and its downstream substrates can be assessed by Western blotting.
Experimental Protocol: Western Blotting for Phospho-Syk
-
Cell Culture and Treatment: Culture a Syk-dependent cell line (e.g., Ramos, a human B-cell lymphoma line) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Cell Lysis: Stimulate the B-cell receptor (BCR) pathway using anti-IgM antibodies for 5-10 minutes to induce Syk phosphorylation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Syk (e.g., p-Syk Y525/526) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Syk or GAPDH). A dose-dependent decrease in phospho-Syk levels indicates target engagement.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble Syk in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Syk as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Functional Cellular Assays
To assess the functional consequences of Syk inhibition and potential off-target effects, various cellular assays can be employed.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Plate a panel of cell lines, including Syk-dependent and Syk-independent lines, in 96-well plates.
-
Compound Treatment: Treat the cells with a dose-response of this compound, R406, and Entospletinib for 48-72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. Higher selectivity is indicated by a large window between the GI50 in Syk-dependent and Syk-independent cells.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Syk Signaling Pathway and the Point of Inhibition by this compound.
Caption: A Tiered Workflow for Assessing Kinase Inhibitor Specificity.
Caption: Logical Relationship for a Favorable Specificity Profile.
Conclusion
A rigorous assessment of the cellular specificity of this compound is essential for its development as a therapeutic agent or a chemical probe. By employing a combination of kinome-wide profiling, cellular target engagement assays, and functional cellular screens, researchers can build a comprehensive understanding of its on- and off-target activities. Comparing its profile to inhibitors with known, divergent specificities, such as R406 and Entospletinib, provides valuable context for interpreting the experimental data. The detailed protocols and data presentation formats provided in this guide offer a robust framework for conducting and reporting these critical studies.
Validating Syk Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
A critical step in preclinical drug development is the rigorous validation of a compound's on-target effects. For inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in immune and cancer signaling, this involves cross-verification of pharmacological data with results from genetic knockdown or knockout of the SYK gene. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in designing robust validation studies.
Key Cellular Processes Modulated by Syk Inhibition and Knockdown
Syk plays a pivotal role in various cellular functions, including proliferation, survival, and inflammatory signaling. Both small molecule inhibitors and genetic silencing aim to abrogate these functions, and comparative studies demonstrate a significant overlap in their effects.
Comparative Efficacy in Cancer Cell Lines
In various cancer models, both pharmacological inhibition and genetic knockdown of Syk lead to reduced cell viability and proliferation. For instance, studies in neuroblastoma and ovarian cancer cell lines have shown that treatment with Syk inhibitors or transfection with SYK siRNA results in a significant decrease in cell survival and colony formation.[1][2]
| Cell Line | Method | Endpoint | Result | Reference |
| SH-SY5Y (Neuroblastoma) | SYK Inhibitor (BAY 61-3606, 0.4 µM) | Cell Viability | Significant decrease | [2] |
| SYK siRNA | Cell Viability | Significant decrease | [2] | |
| KOC7C (Ovarian Cancer) | SYK Inhibitor (R406) | Colony Formation | Significant decrease | [1] |
| SYK siRNA | Colony Formation | Significant decrease | [1] | |
| DLD-1 (Colorectal Cancer) | SYK Inhibitor (R406, 1 µM) | Cell Viability | No significant effect | [3] |
| SYK shRNA | Cell Viability | No significant effect | [3] |
Table 1: Comparison of the effects of Syk inhibitors and SYK genetic knockdown on the viability and proliferation of various cancer cell lines.
Modulation of Allergic Responses
In models of allergic response, such as IgE-mediated activation of basophils, both approaches effectively block downstream signaling. A direct comparison in RBL-2H3 basophilic cells revealed that an optimized Syk siRNA sequence was as effective as the Syk inhibitors BAY 61-3606 and R406 at blocking degranulation and TNFα secretion.[4]
| Cell Line | Method | Endpoint | Result | Reference |
| RBL-2H3 (Basophil) | SYK Inhibitor (BAY 61-3606) | Degranulation | Inhibition | [4] |
| SYK Inhibitor (R406) | Degranulation | Inhibition | [4] | |
| Syk siRNA | Degranulation | Comparable Inhibition | [4] | |
| SYK Inhibitor (BAY 61-3606) | TNFα Secretion | Inhibition | [4] | |
| SYK Inhibitor (R406) | TNFα Secretion | Inhibition | [4] | |
| Syk siRNA | TNFα Secretion | Comparable Inhibition | [4] |
Table 2: Comparison of Syk inhibitors and Syk siRNA in blocking FcεRI-mediated responses in RBL-2H3 cells.
Signaling Pathways: A Convergence of Evidence
Syk mediates its effects through several downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways. Both pharmacological and genetic inhibition of Syk have been shown to attenuate the phosphorylation of key downstream effectors like Akt and ERK1/2, providing a mechanistic basis for the observed cellular phenotypes.[2]
Caption: Generalized Syk signaling pathway and points of intervention.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following section details generalized protocols for assessing the effects of Syk inhibitors and SYK gene knockdown.
Pharmacological Inhibition of Syk
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the Syk inhibitor (e.g., BAY 61-3606) in DMSO. Serially dilute the inhibitor in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Replace the culture medium with the medium containing the Syk inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Endpoint Assay (Cell Viability): Assess cell viability using a standard method such as the MTT assay. Add MTT reagent to each well, incubate for 4 hours, and then solubilize the formazan crystals with a solubilization buffer. Read the absorbance at 570 nm.
Genetic Knockdown of SYK using siRNA
-
siRNA Preparation: Resuspend lyophilized SYK-targeting siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation: For each well of a 6-well plate, dilute 5 µL of siRNA into 100 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature.
-
Cell Transfection: Add the transfection complexes to cells plated the day before (typically at 50-70% confluency).
-
Incubation: Incubate the cells for 24 to 48 hours to allow for gene silencing.
-
Verification of Knockdown: Harvest a subset of cells to verify SYK knockdown by Western blot analysis of Syk protein levels or by qRT-PCR for SYK mRNA levels.
-
Functional Assay: Re-plate the remaining transfected cells for downstream functional assays (e.g., cell viability, proliferation, or signaling analysis) as described for the pharmacological inhibition protocol.
Caption: Workflow for comparing a Syk inhibitor to SYK siRNA.
Conclusion
The cross-validation of pharmacological data with genetic knockdown is an indispensable strategy for confirming the on-target activity of a Syk inhibitor. The consistent phenotypic and mechanistic outcomes observed across different cell types and assays when comparing Syk inhibitors like R406 and BAY 61-3606 with SYK gene silencing underscores the validity of this approach. Researchers developing novel Syk inhibitors, such as this compound, should employ a similar comparative framework to rigorously establish the specificity and mechanism of action of their compounds. This dual-pronged approach not only strengthens the rationale for further development but also helps to de-risk potential off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the anti-allergic activity of Syk inhibitors with optimized Syk siRNAs in FcepsilonRI-activated RBL-2H3 basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spleen Tyrosine Kinase (Syk) Inhibitors in Lymphoma Models
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, Syk's inhibition can disrupt the proliferation and survival of malignant B-cells.[1][2] This guide provides a comparative analysis of entospletinib and other prominent Syk inhibitors that have been evaluated in lymphoma models.
It is important to note that a direct head-to-head comparison involving "Syk-IN-4" was not possible as no publicly available experimental data for a compound with this designation could be identified in the current literature. Therefore, to provide a valuable comparative context for researchers, this guide focuses on entospletinib and includes data from other well-characterized Syk inhibitors: fostamatinib (the prodrug of R406), cerdulatinib, and TAK-659.
This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Performance of Syk Inhibitors
The following tables summarize the in vitro potency of entospletinib and other selected Syk inhibitors against the Syk enzyme and various lymphoma cell lines.
Table 1: In Vitro Potency of Syk Inhibitors (Biochemical Assay)
| Compound | Target(s) | IC50 (nM) |
| Entospletinib (GS-9973) | Syk | 7.7[3][4] |
| Fostamatinib (R406) | Syk | 41[5][6] |
| FLT3 | ~205 (5-fold less potent than Syk)[7] | |
| Lck | 37[6] | |
| Lyn | 63[6] | |
| Cerdulatinib (PRT062070) | Syk | 32[8][9] |
| JAK1 | 12[8][9] | |
| JAK2 | 6[10] | |
| JAK3 | 8[10] | |
| Tyk2 | 0.5[10] | |
| TAK-659 | Syk | 3.2[11][12] |
| FLT3 | 4.6[12] |
Table 2: In Vitro Cellular Activity of Syk Inhibitors in Lymphoma Cell Lines
| Compound | Cell Line(s) | Assay Type | EC50 / IC50 |
| Entospletinib | Pre-B-ALL (NALM-6, SEM) | Proliferation/Metabolic Activity | Induces anti-proliferative and pro-apoptotic effects[13] |
| Fostamatinib (R406) | Diffuse Large B-cell Lymphoma (DLBCL) | Cellular Proliferation | EC50: 0.8 µM to 8.1 µM[7] |
| Cerdulatinib | DLBCL (ABC and GCB subtypes) | Cellular Metabolism (MTT) | IC50: 0.29 µM to 2.1 µM[8] |
| TAK-659 | Hematopoietic-derived cell lines (including DLBCL) | Cell Growth | EC50: 11 nM to 775 nM[11] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of Syk inhibitors in lymphoma models.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitors on lymphoma cell lines.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the Syk inhibitors.
-
Protocol:
-
Cell Culture: Lymphoma cell lines (e.g., DLBCL, FL, CLL lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density.
-
Compound Treatment: Cells are treated with a serial dilution of the Syk inhibitor (e.g., entospletinib, fostamatinib) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50/EC50 values are calculated using a four-parameter logistic regression model.
-
Apoptosis Assays
These assays determine whether the observed reduction in cell viability is due to the induction of programmed cell death.
-
Objective: To quantify the percentage of apoptotic cells following treatment with a Syk inhibitor.
-
Protocol:
-
Cell Treatment: Lymphoma cells are treated with the Syk inhibitor at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like 7-AAD or propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) in the treated samples is compared to the vehicle-treated controls.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of Syk inhibitors on the phosphorylation status of Syk and its downstream signaling proteins.
-
Objective: To confirm target engagement and elucidate the mechanism of action by observing changes in the BCR signaling pathway.
-
Protocol:
-
Cell Lysis: Lymphoma cells are treated with the Syk inhibitor for a short period (e.g., 1-2 hours) before or after stimulation of the BCR pathway (e.g., with anti-IgM). Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Syk, BTK, PLCγ2, AKT, and ERK.[14]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative change in protein phosphorylation upon inhibitor treatment.
-
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of Syk inhibitors in a more complex biological system.
-
Objective: To assess the ability of a Syk inhibitor to inhibit tumor growth in vivo.
-
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously injected with a suspension of human lymphoma cells (e.g., DLBCL cell lines).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.[1]
-
Drug Administration: The Syk inhibitor (e.g., fostamatinib, the prodrug of R406) or a vehicle control is administered to the mice, typically via oral gavage, on a predetermined schedule and dose.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control group.[1]
-
Signaling Pathways and Experimental Workflows
BCR Signaling Pathway
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of many B-cell lymphomas. Spleen tyrosine kinase (Syk) is a central node in this pathway. Upon BCR engagement, Syk is activated and phosphorylates downstream targets, leading to the activation of multiple pro-survival signaling cascades.
Caption: B-cell receptor (BCR) signaling pathway with Syk as a key mediator.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Syk inhibitor in lymphoma models.
Caption: Preclinical workflow for evaluating Syk inhibitors in lymphoma.
References
- 1. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Next-Generation Inhibitor Syk-IN-4 versus First-Generation Syk Inhibitors
An Objective Performance Benchmark for Drug Development Professionals and Researchers
Spleen tyrosine kinase (Syk) has emerged as a critical signaling mediator in a host of immune responses and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies. The evolution of Syk inhibitors has progressed from first-generation multi-kinase compounds to highly selective next-generation molecules. This guide provides a comprehensive performance comparison of the novel inhibitor, Syk-IN-4, against three well-characterized first-generation Syk inhibitors: Fostamatinib (the active metabolite R406), Entospletinib, and Cerdulatinib.
Performance Data Summary
The following tables summarize the key performance metrics of this compound against its predecessors, focusing on biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Potency (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against the Syk enzyme in cell-free biochemical assays. A lower IC₅₀ value indicates higher potency.
| Inhibitor | Active Moiety | Syk IC₅₀ (nM) | Reference(s) |
| This compound | This compound | 0.31 | [1][2] |
| Fostamatinib | R406 | 41 | [3][4] |
| Entospletinib | GS-9973 | 7.7 | [1][2] |
| Cerdulatinib | PRT062070 | 32 | [5] |
Table 2: Kinase Selectivity Profile
Selectivity is a crucial parameter, as off-target kinase inhibition can lead to undesirable side effects. This table provides a qualitative and quantitative overview of each inhibitor's selectivity.
| Inhibitor | Selectivity Profile | Key Off-Targets (if any) | Reference(s) |
| This compound | Described as having excellent kinome selectivity. | hERG (IC₅₀ = 3.0 µM) | [1][2] |
| Fostamatinib (R406) | Less selective; inhibits multiple kinases at therapeutic concentrations. | FLT3, KDR (VEGFR2), Lck, Lyn, KIT, RET | [3][4][6] |
| Entospletinib | Highly selective for Syk. | >13-fold selectivity over other kinases including JAK2, FLT3, KIT, RET, KDR. | [1][2] |
| Cerdulatinib | Dual inhibitor of Syk and JAK kinases. | JAK1, JAK2, JAK3, TYK2 | [5] |
Table 3: Cellular Activity
This table highlights the functional consequences of Syk inhibition in various cell-based assays, reflecting the inhibitors' ability to permeate cells and engage their target in a biological context.
| Inhibitor | Cell Line / Assay Type | Endpoint | Potency (IC₅₀ / GI₅₀) | Reference(s) |
| This compound | SUDHL-4 (B-cell lymphoma) | Inhibition of proliferation | GI₅₀ = 0.24 µM | [1][2] |
| T-cells | Inhibition of proliferation | GI₅₀ = 2.6 µM | [1][2] | |
| Fostamatinib (R406) | Human Basophils (ex vivo) | Inhibition of basophil activation (CD63) | IC₅₀ ≈ 1.06 µM | [7] |
| B-cell lymphoma lines | Anti-proliferative and pro-apoptotic activity | Varies by cell line | [7] | |
| Entospletinib | B-cells | Inhibition of BCR-mediated activation and proliferation | Potent inhibition observed | [1][2] |
| NALM-6 (B-ALL) | Anti-proliferative | IC₅₀ < 1 µM (at 72h) | [8] | |
| Cerdulatinib | DLBCL cell lines | Inhibition of proliferation | IC₅₀ = 0.29 - 2.0 µM | [] |
| Stimulated B-cells | Inhibition of CD69 upregulation | IC₅₀ = 0.11 µM | [5] |
Signaling Pathway and Experimental Workflows
Visual diagrams are provided below to illustrate the biological context and experimental processes relevant to the evaluation of these Syk inhibitors.
Caption: B-Cell Receptor (BCR) signaling cascade initiated by antigen binding, leading to Syk activation and downstream cellular responses.
Caption: A generalized workflow for characterizing the performance of Syk kinase inhibitors.
Caption: Logical structure for benchmarking this compound against first-generation inhibitors.
Detailed Experimental Protocols
Biochemical Syk Kinase Inhibition Assay (HTRF® Method)
This protocol outlines a method to determine the direct inhibitory effect of a compound on Syk kinase activity in a cell-free system.
-
Objective: To calculate the IC₅₀ value of an inhibitor against purified recombinant Syk enzyme.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a proximity-based assay that measures the phosphorylation of a biotinylated substrate peptide by the Syk enzyme. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human Syk enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Poly-Glu, Tyr)
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA).
-
Test inhibitors (this compound, R406, etc.) serially diluted in DMSO.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add 4 µL of Syk enzyme solution (prepared in Assay Buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (prepared in Assay Buffer). The final ATP concentration should be at or near its Km for Syk.
-
Incubate for 60 minutes at room temperature to allow for phosphorylation.
-
Stop the reaction and add detection reagents by dispensing 10 µL of the antibody/streptavidin-XL665 mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate reference).
-
The HTRF ratio (665nm/620nm * 10,000) is calculated. Data are normalized to controls and plotted against inhibitor concentration using non-linear regression to determine the IC₅₀ value.
-
Cellular Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures an inhibitor's ability to block IgE-mediated degranulation in a mast cell line, a key Syk-dependent physiological process.
-
Objective: To determine the functional potency of an inhibitor in blocking mast cell activation.
-
Principle: RBL-2H3 (rat basophilic leukemia) cells are sensitized with anti-DNP IgE. Cross-linking of the IgE receptors (FcεRI) with a DNP-conjugated antigen triggers a Syk-dependent signaling cascade, leading to the release of granules containing β-hexosaminidase. The amount of released enzyme is quantified colorimetrically.
-
Materials:
-
RBL-2H3 cells.
-
Anti-DNP IgE antibody.
-
DNP-BSA (Dinitrophenyl-Bovine Serum Albumin) antigen.
-
PIPES Buffer: (25 mM PIPES pH 7.2, 119 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 0.4 mM MgCl₂, 5.6 mM glucose, 0.1% BSA).
-
Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5).
-
Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0).
-
Triton X-100 (for cell lysis/total release control).
-
96-well cell culture plates.
-
Spectrophotometer/plate reader (405 nm).
-
-
Procedure:
-
Sensitization: Seed RBL-2H3 cells (e.g., 2 x 10⁵ cells/well) in a 96-well plate and culture overnight with media containing anti-DNP IgE (e.g., 200 ng/mL).
-
Inhibitor Treatment: Wash the sensitized cells twice with PIPES buffer. Add 50 µL of PIPES buffer containing serially diluted inhibitor or DMSO (vehicle control) to the wells. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add 50 µL of DNP-BSA antigen (e.g., 200 ng/mL in PIPES buffer) to stimulate degranulation. For total release controls, add 50 µL of 0.5% Triton X-100 instead of antigen. For negative controls, add buffer only. Incubate for 30-60 minutes at 37°C.
-
Enzyme Assay: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of the pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Plot the percent inhibition against inhibitor concentration to determine the IC₅₀ value.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a series of potent, selective and orally bioavailable SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic Targeting of Syk in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Syk-IN-4: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the kinase inhibitor Syk-IN-4. However, a specific Safety Data Sheet (SDS) for this compound (CAS 2932264-95-2) was not publicly available at the time of writing. The information herein is based on best practices for handling hazardous chemical waste and kinase inhibitors. It is imperative to obtain and strictly follow the specific instructions provided in the manufacturer's SDS for this compound before handling or disposing of this compound.
The proper disposal of this compound, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many biologically active small molecules, this compound and its containers must be treated as hazardous chemical waste. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound in its solid form, as solutions (typically in Dimethyl Sulfoxide - DMSO), and as contaminated laboratory materials.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The specific type of PPE should be detailed in the compound's SDS. General recommendations include:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. For handling DMSO solutions, butyl rubber gloves may be recommended due to DMSO's ability to penetrate many common glove materials.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult the SDS for specific requirements.
All handling of this compound, especially the solid powder and concentrated stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached systematically, segregating waste into solid, liquid, and contaminated labware categories.
Solid this compound Waste
This category includes expired or unwanted pure this compound powder.
-
Step 1: Containerization: Do not dispose of solid this compound in regular trash. Place the original vial or a securely sealed container holding the powder into a designated hazardous waste container for solid chemical waste.
-
Step 2: Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage: Store the labeled waste container in a designated, secure area away from incompatible materials until it is collected by a certified hazardous waste disposal service.
Liquid this compound Waste (DMSO Solutions)
Stock solutions and experimental dilutions of this compound in DMSO are common forms of liquid waste.
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). This container should be specifically designated for halogenated or non-halogenated organic solvent waste, in accordance with your institution's waste stream policies.[1]
-
Step 2: Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound," "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Step 3: Neutralization (If Applicable): Do not attempt to neutralize or chemically treat the waste unless a specific, validated protocol is provided in the SDS or by your EHS department.
-
Step 4: Storage: Keep the waste container tightly sealed and stored in a secondary containment bin within a chemical fume hood or a designated solvent waste accumulation area.
Contaminated Labware and Materials
This waste stream includes items such as pipette tips, centrifuge tubes, vials, gloves, and absorbent paper that have come into contact with this compound.
-
Step 1: Segregation: Segregate contaminated disposable items from non-hazardous lab waste.
-
Step 2: Collection: Place all contaminated solid materials into a designated hazardous waste bag or container.[2] This is often a sturdy, lined cardboard box or a plastic drum.
-
Step 3: Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container that is also treated as hazardous waste.
-
Step 4: Labeling: Label the waste container clearly as "Hazardous Waste" and specify the nature of the contamination (e.g., "Lab debris contaminated with this compound").
-
Step 5: Disposal: Once full, seal the container and arrange for its collection by your institution's hazardous waste management service.
Quantitative Data Summary
The following table summarizes key information pertinent to the handling and disposal of this compound. Note that specific quantitative data, such as occupational exposure limits, are typically found in the SDS and are not publicly available.
| Parameter | Value | Source / Comments |
| CAS Number | 2932264-95-2 | Confirmed by multiple suppliers. |
| Molecular Formula | C₂₁H₂₅N₉O | - |
| Molecular Weight | 419.48 g/mol | - |
| Form | Solid | - |
| Solubility in DMSO | ≥ 62.5 mg/mL | [3][4] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [3][4] |
| Occupational Exposure Limits | Not publicly available | Consult the manufacturer's SDS. |
| Toxicity Data (LD50/LC50) | Not publicly available | Consult the manufacturer's SDS. |
| Environmental Hazards | Not publicly available | Consult the manufacturer's SDS. |
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the general procedure for handling hazardous chemical waste in a laboratory setting should be followed. This protocol is a matter of institutional policy and regulatory compliance. For detailed, legally compliant procedures, consult your institution's Environmental Health and Safety (EHS) department. A general workflow is as follows:
-
Waste Identification and Classification: Identify the waste as hazardous based on the known properties of kinase inhibitors and the information (or lack thereof) in the SDS.
-
Segregation: Keep solid, liquid, and contaminated labware waste streams separate.
-
Containerization: Use appropriate, labeled containers for each waste stream.
-
Accumulation: Store the waste in a designated, secure location.
-
Documentation: Maintain a log of the waste generated.
-
Disposal Request: Arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EHS office.[5]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Personal protective equipment for handling Syk-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Syk-IN-4, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory due to its potent pharmacological activity. The following PPE is required:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is essential to prevent skin contact.[1] Change gloves immediately if contaminated.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against accidental splashes.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is required to protect clothing and skin.[1][2]
-
Respiratory Protection: When handling the solid compound or preparing solutions where aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2] All handling of the solid form should be performed in a certified chemical fume hood or a ventilated enclosure.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Engineering Controls: All work with solid this compound and initial solution preparation must be conducted in a chemical fume hood or other approved containment device to minimize inhalation exposure.
-
Solubilization Protocol: this compound is soluble in DMSO.[3][4][5] To prepare a stock solution, add the appropriate volume of DMSO to the vial of this compound. If needed, gentle warming to 37°C and sonication can aid in dissolution.[5]
-
Aliquotting: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5]
2. Storage:
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years).[4]
-
In Solution: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Segregate all this compound waste, including empty vials, contaminated PPE (gloves, gowns, etc.), and any unused solutions.
-
Waste Containers: Use clearly labeled, sealed, and puncture-proof containers designated for cytotoxic or hazardous chemical waste.
-
Disposal Method: Dispose of the waste through your institution's hazardous waste management program, typically involving high-temperature incineration.[6] Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 419.48 g/mol | [3] |
| Molecular Formula | C21H25N9O | [3] |
| Solubility in DMSO | 62.5 mg/mL (148.99 mM) | [4][5] |
| Long-term Storage (Solid) | -20°C | [4] |
| Storage in DMSO (-80°C) | Up to 6 months | [3] |
| Storage in DMSO (-20°C) | Up to 1 month | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Syk signaling pathway and the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
